molecular formula C8H16ClNO2 B1406755 Methyl 5-methylpiperidine-3-carboxylate hydrochloride CAS No. 1439815-15-2

Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Cat. No.: B1406755
CAS No.: 1439815-15-2
M. Wt: 193.67 g/mol
InChI Key: JWBUUGGYBZEBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-methylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBUUGGYBZEBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Methylpiperidine-3-Carboxylate Hydrochloride: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 5-methylpiperidine-3-carboxylate hydrochloride, a key chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's nuanced stereochemistry, outlines a robust synthetic pathway, and establishes a rigorous analytical framework for its characterization. The insights herein are grounded in established chemical principles to empower researchers in their pursuit of novel therapeutic agents.

Section 1: Chemical Identity and Stereochemical Complexity

This compound is a heterocyclic compound whose utility is fundamentally linked to its three-dimensional structure. The piperidine scaffold is a privileged structure in pharmacology, and the specific substitution pattern of this molecule offers significant opportunities for creating structurally diverse and biologically active molecules.[1][2]

The most critical feature of this molecule is the presence of two stereocenters at the C3 and C5 positions of the piperidine ring. This gives rise to diastereomers, which are designated as cis and trans based on the relative orientation of the methyl and methyl carboxylate groups.

  • cis-isomer: The substituents at C3 and C5 are on the same face of the ring.

  • trans-isomer: The substituents at C3 and C5 are on opposite faces of the ring.

Each diastereomer also exists as a pair of enantiomers. This stereochemical complexity is not a trivial detail; the specific spatial arrangement of functional groups dictates how the molecule interacts with chiral biological targets like enzymes and receptors, profoundly influencing its pharmacological profile.

Table 1: Compound Identification

Identifier Value Source/CAS
IUPAC Name methyl 5-methylpiperidine-3-carboxylate;hydrochloride -
Molecular Formula C₈H₁₆ClNO₂ [3][4]
Molecular Weight 193.67 g/mol [3][4]
CAS Number 1439815-15-2 (isomer unspecified) [3][4]

| CAS Number | 1638767-06-2 (trans-isomer) |[5] |

cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis trans trans

Figure 1: Chemical structures of cis and trans diastereomers.

Section 2: Synthesis and Stereochemical Control

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of a readily available pyridine precursor. This approach is advantageous as it constructs the piperidine core in a single, high-yielding step. However, a critical consideration is that this reaction typically produces a mixture of cis and trans diastereomers, necessitating careful control and subsequent purification.[6]

Rationale for Synthetic Strategy

The chosen pathway begins with the esterification of 5-methylnicotinic acid, followed by the reduction of the pyridine ring. Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium like acetic acid is the gold standard for this transformation. The acidic conditions protonate the pyridine nitrogen, activating the ring for hydrogenation while simultaneously converting the catalyst to its active platinum black form. The stereochemical outcome (the cis/trans ratio) is influenced by factors such as catalyst, solvent, and reaction conditions, but a mixture is the expected outcome. The final step involves forming the hydrochloride salt to improve the compound's stability and handling characteristics.

Detailed Synthetic Protocol

Step 1: Esterification of 5-Methylnicotinic Acid

  • Suspend 5-methylnicotinic acid (1.0 eq.) in methanol (10-15 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, warm the reaction to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-methylnicotinate.

Step 2: Catalytic Hydrogenation to form Diastereomeric Piperidines

  • In a high-pressure hydrogenation vessel, dissolve methyl 5-methylnicotinate (1.0 eq.) in glacial acetic acid (10 volumes).

  • Add Platinum(IV) oxide (PtO₂, 5-10 mol%) to the solution.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

  • Heat the reaction to 50-60°C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-methyl 5-methylpiperidine-3-carboxylate as the acetate salt. The diastereomers must be separated by column chromatography (silica gel, using a gradient of dichloromethane/methanol) before proceeding.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified piperidine ester (either the cis or trans isomer) in anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0°C.

  • Bubble dry hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Stir the resulting slurry at 0°C for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Sample Synthesized Compound MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC HPLC Analysis Sample->HPLC Result_MS Confirm Molecular Weight (m/z = 158.12 for [M+H]⁺) MS->Result_MS Result_NMR Confirm Structure & Assign Stereochemistry (cis/trans) NMR->Result_NMR Result_HPLC Determine Purity & Diastereomeric Ratio HPLC->Result_HPLC

Sources

Spectroscopic Characterization of Methyl 5-methylpiperidine-3-carboxylate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-methylpiperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this compound.

Introduction: The Significance of Spectroscopic Analysis

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Spectroscopic techniques are the bedrock of this characterization, providing a detailed fingerprint of the molecular architecture. For a chiral piperidine derivative like this compound, these methods are not just confirmatory; they are essential for understanding its stereochemistry and purity, which are critical for its biological activity.[1] This guide will delve into the practical application and interpretation of NMR, IR, and MS data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical as the N-H proton of the hydrochloride salt may be exchangeable in protic solvents.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: Typically 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: A 100 MHz or higher spectrometer.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

  • Spectral Width: A sweep width of 0 to 200 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal apply Apply Solid Sample clean->apply pressure Apply Pressure apply->pressure instrument Place ATR in Spectrometer pressure->instrument setup Set Scan Parameters instrument->setup acquire Acquire Spectrum setup->acquire identify Identify Characteristic Absorption Bands acquire->identify correlate Correlate with Functional Groups identify->correlate Functional Group Confirmation Functional Group Confirmation correlate->Functional Group Confirmation

Caption: Workflow for IR Spectroscopic Analysis.

IR Spectral Data

The following table outlines the key absorption bands expected for this compound, with data for the free base provided for comparison. [2]

Vibrational Mode Expected Wavenumber (cm⁻¹) for Hydrochloride Salt Reference Wavenumber (cm⁻¹) for Free Base [2]
N⁺-H₂ stretch 2700-2250 (broad) N-H stretch ~3300 (weak)
C-H stretch (aliphatic) 2951-2850 2951
C=O stretch (ester) ~1725 1725
N⁺-H₂ bend 1600-1500 N-H bend ~1600

| C-O stretch (ester) | 1300-1150 | Not specified |

Mass Spectrometry (MS): Determining Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound.

Experimental Protocol: MS Data Acquisition

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the solution directly into the mass spectrometer's ion source via a syringe pump.

Instrumental Parameters (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A range of m/z 50-500 is typically adequate.

  • Capillary Voltage: 3-5 kV.

  • Cone Voltage: 20-40 V (can be optimized).

  • Source Temperature: 100-150 °C.

MS_Workflow cluster_prep Sample Preparation cluster_acq Ionization & Mass Analysis cluster_proc Data Interpretation dissolve Dissolve Sample in Solvent infuse Infuse into Ion Source dissolve->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis ionize->analyze detect Ion Detection analyze->detect identify_ion Identify Molecular Ion Peak [M+H]⁺ detect->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw Molecular Weight Confirmation Molecular Weight Confirmation confirm_mw->Molecular Weight Confirmation

Caption: Workflow for Mass Spectrometric Analysis.

Mass Spectrometry Data

For this compound (C₈H₁₆ClNO₂), the ESI-MS in positive ion mode would detect the protonated molecule of the free base, [M+H]⁺.

Ion Calculated m/z Expected Observation
[C₈H₁₅NO₂ + H]⁺158.1181The base peak corresponding to the protonated free base.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a robust framework for its structural confirmation and quality assessment. While this guide has relied on data from the corresponding free base to predict the spectral characteristics of the hydrochloride salt, the principles and methodologies outlined herein are directly applicable. For definitive analysis, it is always recommended to acquire spectroscopic data on the specific batch of the hydrochloride salt being used, often available from commercial suppliers. [3][4]This rigorous approach to characterization is indispensable for advancing drug discovery and development programs that utilize this versatile chemical building block.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). PMC - NIH. Available at: [Link]

  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C13H17NO2). PubChemLite. Available at: [Link]

  • Methyl piperidine-3-carboxylate hydrochloride. PubChem. Available at: [Link]

  • Piperidines ESI-revised3. The Royal Society of Chemistry. Available at: [Link]

  • Methyl piperidine-3-carboxylate. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 5-methylpiperidine-3-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 5-methylpiperidine-3-carboxylate hydrochloride, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, stereochemistry, and its burgeoning role in medicinal chemistry, underpinned by field-proven insights and methodologies.

Core Chemical Identity and Properties

This compound is a substituted piperidine derivative recognized for its utility as a scaffold in the synthesis of complex molecular architectures. The presence of a methyl group and a methyl ester functionality on the piperidine ring offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of novel therapeutic agents.

While several isomers of this compound exist, this guide will focus on the racemic mixture commonly identified by the following:

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
Chemical Name This compound[1]
CAS Number 1439815-15-2[1]
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]

It is crucial for researchers to consider the stereochemistry of this compound, as different isomers, such as cis and trans diastereomers, can arise from the relative orientations of the substituents at the C3 and C5 positions. The specific stereoisomer can significantly influence the pharmacological activity of the final active pharmaceutical ingredient (API). For instance, trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is identified by CAS number 1638767-06-2.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical Form Pale-yellow to Yellow-brown Sticky Oil to Semi-SolidSigma-Aldrich
Storage Temperature 2-8 °CSigma-Aldrich

Synthesis and Mechanistic Insights

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, with numerous strategies developed to access these valuable scaffolds.[2][3] A prevalent and robust method for synthesizing compounds like Methyl 5-methylpiperidine-3-carboxylate involves the catalytic hydrogenation of a corresponding substituted pyridine precursor.

A general, yet illustrative, synthetic workflow is presented below. The rationale behind this approach lies in the accessibility of pyridine precursors and the high efficiency and diastereoselectivity often achievable with modern catalytic systems.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Isomer Separation/Epimerization (Optional) cluster_3 Step 4: Hydrochloride Salt Formation Pyridine Methyl 5-methylnicotinate Hydrogenation Piperidine Formation (cis-product favored) Pyridine->Hydrogenation H₂, Catalyst, Solvent (e.g., AcOH) Catalyst PtO₂ or Pd/C Separation Chromatographic Separation Hydrogenation->Separation Mixture of cis/trans isomers Epimerization Base-mediated Epimerization (e.g., KOtBu) Epimerization->Separation Re-equilibration Separation->Epimerization To enrich trans isomer HCl_Salt Final Product Separation->HCl_Salt Desired isomer HCl HCl in solvent

Figure 1: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established methods for the synthesis of substituted piperidine carboxylates.[4][5]

Step 1: Catalytic Hydrogenation of Methyl 5-methylnicotinate

  • To a solution of methyl 5-methylnicotinate (1.0 eq.) in a suitable solvent such as acetic acid or ethanol, add a catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) (e.g., 10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure. This typically yields a mixture of cis and trans methyl 5-methylpiperidine-3-carboxylate. The cis isomer is often the major product due to steric hindrance directing the hydrogenation from the less hindered face of the pyridine ring adsorbed on the catalyst surface.

Step 2: (Optional) Epimerization to the trans Isomer

  • To a solution of the cis/trans mixture in an anhydrous solvent like THF, add a strong base such as potassium tert-butoxide (KOtBu) (e.g., 1.2 eq.) at room temperature.

  • Stir the mixture to allow for epimerization at the C3 position via enolate formation.

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.

  • Purify the resulting mixture by column chromatography to isolate the desired trans isomer.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified methyl 5-methylpiperidine-3-carboxylate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Table 3: Representative NMR Data for cis and trans Methyl 5-methylpiperidine-3-carboxylate

Nucleuscis-Isomer (Representative Shifts, ppm)trans-Isomer (Representative Shifts, ppm)
¹H NMR 3.68 (s, 3H, OMe), 0.92 (d, 3H, CHMe)3.62 (s, 3H, OMe), 1.06 (d, 3H, CHMe)
¹³C NMR 174.1 (C=O), 51.7 (OMe), 49.8 (CHCO₂), 20.1 (CHMe)174.9 (C=O), 51.5 (OMe), 41.3 (CHCO₂), 14.2 (CHMe)

Note: The chemical shifts are illustrative and can vary based on the solvent and specific isomeric purity. The data is adapted from similar structures for comparative purposes.[6]

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[2] Substituted piperidine-3-carboxylates, like the title compound, serve as critical intermediates in the synthesis of APIs for various therapeutic areas.[7][8]

Key Application Areas:

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS disorders. Its conformational flexibility allows for optimal binding to various receptors and transporters.

  • Anticancer Agents: Novel piperidine derivatives have been investigated for their potential as anticancer agents, including senescence-inducing molecules for melanoma treatment.[9]

  • Antiviral and Antiparasitic Drugs: Piperidine-based compounds have shown promise as inhibitors of viral replication and as antimalarial agents.[10]

  • Metabolic Disorders: The stereochemistry of substituted piperidines has been shown to be crucial for their activity as, for example, GLP-1R agonists in the treatment of metabolic diseases.[7]

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further synthetic elaboration and the introduction of diverse pharmacophores.

G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Potential Therapeutic Areas Start Methyl 5-methyl- piperidine-3-carboxylate HCl Hydrolysis Ester Hydrolysis Start->Hydrolysis Amidation Amide Coupling Start->Amidation N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation Carboxylic_Acid Piperidine-3-carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amide Piperidine-3-carboxamide Derivative Amidation->Amide N_Substituted N-Substituted Piperidine N_Alkylation->N_Substituted CNS CNS Disorders Carboxylic_Acid->CNS Oncology Oncology Amide->Oncology Infectious_Disease Infectious Diseases N_Substituted->Infectious_Disease

Figure 2: Synthetic utility and therapeutic potential of this compound.

Safety and Handling

As a hydrochloride salt of an amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its stereochemically rich structure and multiple points for functionalization allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. A thorough understanding of its synthesis, characterization, and chemical properties is essential for its effective utilization in the development of next-generation therapeutics.

References

  • Kirkman, P. M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • O'Brien, P., et al. (2018). Piperidines ESI-revised3. The Royal Society of Chemistry.
  • Gao, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • PubChemLite. (n.d.).
  • ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). (s)
  • BLD Pharm. (n.d.).
  • Pharma Nobili. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093.
  • PrepChem.com. (n.d.).
  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
  • Google Patents. (n.d.).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Pharma Noble Chem Ltd. (n.d.).
  • PubChem. (n.d.).
  • NIST WebBook. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester.
  • Chemsrc. (2025).
  • ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) IR Spectrum.
  • Capot Chemical. (n.d.).

Sources

An In-depth Technical Guide on the Solubility and Stability of Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a piperidine derivative of interest in pharmaceutical research and development due to its potential as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and characterize the solubility and stability of this specific molecule. The methodologies outlined herein are designed to establish a robust data package to support further development, formulation, and regulatory submissions.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

Chemical Structure and Properties
  • IUPAC Name: methyl 5-methylpiperidine-3-carboxylate;hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂[1]

  • Molecular Weight: 193.67 g/mol [1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₂[1]
Molecular Weight193.67 g/mol [1]
AppearanceWhite to off-white solidAssumed, typical for HCl salts
Melting PointTo be determined experimentally
pKaTo be determined experimentally

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, this compound is anticipated to exhibit enhanced aqueous solubility compared to its free base form. However, a comprehensive solubility profile across a range of relevant media is essential.

Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Protocol:

  • Solvent Selection: A range of solvents should be utilized, including:

    • Purified Water (e.g., Milli-Q®)

    • pH Buffers (pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions

    • Common organic solvents (e.g., Ethanol, Methanol, Dichloromethane, Acetone)

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL and mol/L.

Table 2: Template for Equilibrium Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37
pH 7.4 Buffer37
Ethanol25
Methanol25
Intrinsic Dissolution Rate (IDR)

Objective: To determine the dissolution rate of the pure compound under constant surface area conditions, providing insights into its dissolution kinetics.

Protocol:

  • Pellet Preparation: Compress a known amount of the compound into a pellet of a specific surface area using a hydraulic press.

  • Dissolution Apparatus: Utilize a USP rotating disk apparatus (Wood's apparatus).

  • Experimental Conditions:

    • Dissolution Medium: Typically, a pH buffer relevant to physiological conditions (e.g., pH 6.8).

    • Temperature: 37 °C.

    • Rotation Speed: A standardized speed (e.g., 100 rpm).

  • Sample Collection and Analysis: Withdraw aliquots of the dissolution medium at predetermined time intervals and analyze the concentration of the dissolved compound via HPLC.

  • Data Analysis: Plot the cumulative amount of dissolved drug per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.

Stability Assessment

Evaluating the chemical stability of this compound is crucial to ensure its quality, safety, and efficacy over time. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[2][3]

Solid-State Stability

Objective: To assess the stability of the solid form of the compound under accelerated storage conditions.

Protocol:

  • Sample Preparation: Store accurately weighed samples of the compound in appropriate containers (e.g., glass vials) under various temperature and humidity conditions as per ICH guidelines (e.g., 40 °C/75% RH, 25 °C/60% RH).

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for:

    • Appearance: Any change in color or physical form.

    • Assay: Quantification of the parent compound using a stability-indicating HPLC method.

    • Related Substances: Identification and quantification of any degradation products.

    • Water Content: Determined by Karl Fischer titration to assess hygroscopicity.

Table 3: Template for Solid-State Stability Data (40 °C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)Water Content (%)
0
1
3
6
Solution-State Stability

Objective: To determine the stability of the compound in solution under various conditions.

Protocol:

  • Solvent Selection: Prepare solutions of the compound in relevant solvents and pH buffers.

  • Storage Conditions: Store the solutions at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protect them from light.

  • Time Points: Analyze the solutions at various time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Use a stability-indicating HPLC method to determine the concentration of the parent compound and any degradants.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[2][3][4]

Objective: To intentionally degrade the compound under harsh conditions to understand its degradation pathways.

Protocol:

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C). The primary expected degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[5][6]

    • Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature. This will also likely lead to the hydrolysis of the methyl ester.[5]

    • Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂). The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.[7]

    • Thermal Degradation: Heat a solid sample of the compound in an oven (e.g., 80 °C).

    • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a suitable analytical method like RP-HPLC with a photodiode array (PDA) detector to separate and detect the parent compound and all degradation products. Mass spectrometry (LC-MS) should be employed to identify the structures of the major degradants.

Diagram 1: Hypothetical Degradation Pathways of this compound

G parent This compound acid_hydrolysis Acid Hydrolysis (e.g., HCl, heat) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH) parent->base_hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation degradant1 5-Methylpiperidine-3-carboxylic acid hydrochloride (Ester Hydrolysis) acid_hydrolysis->degradant1 base_hydrolysis->degradant1 degradant2 N-oxide derivative (Piperidine Oxidation) oxidation->degradant2

Caption: Potential degradation pathways under forced degradation conditions.

Analytical Methodologies

A robust and validated analytical method is critical for the accurate quantification of this compound and its impurities.

HPLC Method for Assay and Impurity Determination

Objective: To develop a stability-indicating HPLC method for the separation and quantification of the parent compound and its potential degradation products.

Protocol:

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 30 °C.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan).

  • Injection Volume: e.g., 10 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Diagram 2: Workflow for Analytical Method Development and Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Select Column and Mobile Phase B Optimize Gradient and Flow Rate A->B C Forced Degradation Sample Analysis B->C D Demonstrate Specificity C->D E Linearity & Range D->E F Accuracy D->F G Precision (Repeatability & Intermediate) D->G H Robustness D->H

Caption: A typical workflow for HPLC method development and validation.

Hygroscopicity Assessment

Hydrochloride salts of amines can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[8] This can impact the physical and chemical stability of the compound.

Objective: To evaluate the hygroscopic nature of this compound.

Protocol:

  • Dynamic Vapor Sorption (DVS): This is the preferred method for assessing hygroscopicity.

    • Place a sample of the compound in the DVS instrument.

    • Expose the sample to a range of relative humidity (RH) levels (e.g., 0% to 95% RH in 10% increments) at a constant temperature (e.g., 25 °C).

    • Monitor the change in mass of the sample as it absorbs or desorbs water.

  • Data Analysis: Plot the change in mass against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Table 4: Hygroscopicity Classification

ClassificationWater Uptake at 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic0.2% to < 2%
Moderately hygroscopic2% to < 15%
Very hygroscopic≥ 15%

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined protocols, researchers can generate a robust data package that is essential for informed decision-making in the drug development process. The characterization of these fundamental physicochemical properties will facilitate the selection of appropriate formulation strategies, define suitable storage conditions, and support regulatory filings, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • Gourich, W., Song, C. P., Ho, Y. K., et al. (2024). Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. Journal of Molecular Liquids, 414(Part A), 126054. [Link]

  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). 32. The kinetics of the alkaline hydrolysis of esters and amides of 1-and 2-naphthoic acid. Journal of the Chemical Society (Resumed), 170-174. [Link]

  • Smith, H. A., Scrogham, K. G., & Stump, B. L. (1961). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclohexanedicarboxylic Acids. The Journal of Organic Chemistry, 26(5), 1408-1411. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16336093, Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Analysis, 7(6), 345-353. [Link]

  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology, 19(7), 765-775. [Link]

  • Smith, H. A., Scrogham, K. G., & Stump, B. L. (1961). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. The Journal of Organic Chemistry, 26(5), 1408-1411. [Link]

  • Minami, E., & Saka, S. (2006). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process. Fuel, 85(17-18), 2479-2483. [Link]

  • Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Analysis, 7(6), 345-353. [Link]

  • Zografi, G., & Byrn, S. R. (1990). The molecular basis of moisture effects on the physical and chemical stability of drugs in the solid state. International Journal of Pharmaceutics, 63(3), 181-193. [Link]

  • Singh, S., & Kumar, V. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001. [Link]

  • Kumar, A., Saini, M., & Kumar, V. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of AOAC International, 104(2), 435-443. [Link]

  • Boateng, A. D., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 253. [Link]

  • Kuhnert-Brandstätter, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 133-138. [Link]

  • Capot Chemical (n.d.). Specifications of this compound. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4045-4061. [Link]

  • Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(9), 3563-3574. [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4045-4061. [Link]

  • Wikipedia (n.d.). Histamine. Retrieved from [Link]

Sources

The Piperidine-3-Carboxylate Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals. Among its many derivatives, the piperidine-3-carboxylate motif stands out for its synthetic versatility and presence in numerous biologically active agents. This technical guide provides an in-depth exploration of the discovery and history of these derivatives, tracing their origins from early neurotransmitter research to their current status as indispensable building blocks. We will conduct a comparative analysis of key synthetic strategies, from classical ring-closing reactions to modern catalytic asymmetric methods, explaining the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive survey of the therapeutic landscape shaped by this remarkable heterocyclic core.

Historical Perspective: From Neurotransmission to a Privileged Scaffold

The story of piperidine-3-carboxylate derivatives is intrinsically linked to the elucidation of neurotransmitter function in the central nervous system (CNS).

The Discovery of GABA and the Quest for its Modulators

In 1950, γ-aminobutyric acid (GABA) was identified in the brain by Eugene Roberts and Sam Frankel.[1][2] Its role as the primary inhibitory neurotransmitter in the mammalian CNS was confirmed in 1957, a landmark discovery that opened new avenues for therapeutic intervention in neurological and psychiatric disorders.[1][2][3] Researchers quickly recognized that modulating GABAergic signaling could offer treatments for conditions like epilepsy, anxiety, and spasticity. One promising strategy was to prolong the action of endogenous GABA in the synapse by inhibiting its reuptake via GABA transporters (GATs).[2][4]

The Emergence of Nipecotic Acid

This pursuit led to the design and synthesis of piperidine-3-carboxylic acid, known as nipecotic acid , in the mid-1970s.[5] As a conformationally constrained analog of GABA, nipecotic acid was identified as a potent and specific inhibitor of GABA uptake.[5][6] This discovery was a pivotal moment, providing the scientific community with a crucial pharmacological tool to study the GABAergic system. However, the therapeutic potential of nipecotic acid itself was limited by its poor ability to cross the blood-brain barrier. This challenge spurred decades of medicinal chemistry efforts to create lipophilic derivatives and prodrugs, culminating in clinically successful drugs like Tiagabine, an anticonvulsant that features a lipophilic anchor attached to the (R)-nipecotic acid core.[4][5] The journey of nipecotic acid exemplifies the evolution of a research tool into a therapeutic scaffold, cementing the importance of the piperidine-3-carboxylate core in drug design.

The Synthetic Evolution: Crafting the Piperidine-3-Carboxylate Core

The synthesis of the piperidine-3-carboxylate scaffold has evolved significantly, driven by the need for efficiency, scalability, and, most critically, stereochemical control. The stereochemistry at the C3 position is often paramount for biological activity.[7]

Classical Approaches: Building the Ring

Early syntheses relied on robust, well-established reactions to construct the heterocyclic ring.

  • Dieckmann Condensation: First reported by Walter Dieckmann in 1894, this intramolecular Claisen condensation of a diester is a foundational method for creating cyclic β-keto esters.[8][9][10] For the piperidine scaffold, an appropriately substituted N-protected amino-1,6-diester can be cyclized using a strong base (e.g., sodium ethoxide). The resulting β-keto ester is a versatile intermediate that can be further elaborated to the desired piperidine-3-carboxylate. The primary driving force for this reaction is the formation of a stable five- or six-membered ring.[10][11] While reliable, this method often requires harsh conditions and can be challenging for creating specific substitution patterns.

  • Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of substituted pyridines, particularly nicotinic acid esters (pyridine-3-carboxylates), is another direct and widely used approach.[12] Catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or nickel are commonly employed.[13] A significant advantage of this method is the commercial availability of a wide variety of substituted nicotinic acids. The primary challenge lies in controlling the stereoselectivity of the reduction, which often yields a mixture of cis and trans diastereomers, necessitating subsequent separation or epimerization steps.

G cluster_0 Classical Ring Formation Acyclic Diester Acyclic Diester Dieckmann Intermediate (β-Keto Ester) Dieckmann Intermediate (β-Keto Ester) Acyclic Diester->Dieckmann Intermediate (β-Keto Ester) Dieckmann Condensation Piperidine-3-carboxylate Piperidine-3-carboxylate Dieckmann Intermediate (β-Keto Ester)->Piperidine-3-carboxylate Reduction/ Decarboxylation Nicotinic Acid Ester Nicotinic Acid Ester Nicotinic Acid Ester->Piperidine-3-carboxylate Catalytic Hydrogenation

Caption: Classical synthetic routes to the piperidine-3-carboxylate scaffold.

Modern Asymmetric Strategies: The Logic of Stereocontrol

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric syntheses. The choice of method is dictated by the desired stereochemistry, substitution pattern, and scalability.

  • Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules as starting materials. For instance, L-glutamic acid can be converted into enantiomerically pure 3-amino piperidine derivatives, which can then be transformed into the corresponding carboxylates.[14] This approach provides excellent stereocontrol, as the chirality is inherent in the starting material. The causality is clear: by starting with a defined stereocenter, the synthetic sequence is designed to preserve or invert it predictably, avoiding costly chiral resolution steps later on.

  • Catalytic Asymmetric Synthesis: This represents the pinnacle of synthetic efficiency, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

    • Asymmetric Hydrogenation: Chiral transition-metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can hydrogenate prochiral tetrahydropyridine precursors with high enantioselectivity.[13]

    • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A modern cross-coupling approach allows for the synthesis of enantioenriched 3-aryl piperidines from pyridine itself. The process involves partial reduction of the pyridine ring, followed by a Rh-catalyzed asymmetric carbometalation with an arylboronic acid, and a final reduction step.[15] This method is powerful for creating libraries of 3-substituted piperidines.[15]

    • [4+2] Annulation (Kwon Annulation): Chiral phosphines can catalyze the [4+2] annulation of imines with allenes to furnish highly functionalized piperidine derivatives with excellent diastereo- and enantioselectivity.[16][17] This method is advantageous for rapidly building molecular complexity.

G cluster_1 Modern Asymmetric Synthesis Chiral Pool (L-Glutamic Acid) Chiral Pool (L-Glutamic Acid) Enantiopure Piperidine-3-carboxylate Enantiopure Piperidine-3-carboxylate Chiral Pool (L-Glutamic Acid)->Enantiopure Piperidine-3-carboxylate Multi-step Conversion Prochiral Tetrahydropyridine Prochiral Tetrahydropyridine Prochiral Tetrahydropyridine->Enantiopure Piperidine-3-carboxylate Asymmetric Hydrogenation Pyridine + Boronic Acid Pyridine + Boronic Acid Pyridine + Boronic Acid->Enantiopure Piperidine-3-carboxylate Asymmetric Reductive Heck Imine + Allene Imine + Allene Imine + Allene->Enantiopure Piperidine-3-carboxylate [4+2] Annulation (Kwon)

Caption: Key modern strategies for the asymmetric synthesis of piperidines.

Experimental Protocols: A Validated Approach

The following protocol describes a robust, scalable synthesis of an N-Boc protected piperidine-3-carboxylate ester via catalytic hydrogenation, a common and reliable method in drug development.

Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate

This two-step procedure involves the hydrogenation of a commercially available pyridine precursor followed by N-protection. The choice of a Boc (tert-butoxycarbonyl) protecting group is strategic; it is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step syntheses.[14]

Workflow Diagram:

G Step1 Step 1: Hydrogenation Reactants: Ethyl Nicotinate, H₂ Catalyst: PtO₂ Solvent: Acetic Acid Step2 Step 2: N-Protection Reactants: Ethyl Nipecotate, (Boc)₂O Base: Triethylamine Solvent: Dichloromethane Step1->Step2 Intermediate: Ethyl Nipecotate Product {Product|Ethyl 1-Boc-piperidine-3-carboxylate} Step2->Product

Caption: Workflow for N-Boc protected piperidine-3-carboxylate synthesis.

Step 1: Catalytic Hydrogenation of Ethyl Nicotinate

  • Reactor Setup: To a high-pressure hydrogenation vessel, add ethyl nicotinate (1 equiv.) and glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst; approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: PtO₂ is an effective and reliable catalyst for pyridine ring reduction. Acetic acid is used as the solvent as it protonates the pyridine nitrogen, activating the ring towards hydrogenation.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Work-up: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue, crude ethyl piperidine-3-carboxylate (ethyl nipecotate), is often carried forward to the next step without further purification.

Step 2: N-protection with Di-tert-butyl dicarbonate

  • Reaction Setup: Dissolve the crude ethyl nipecotate (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Base and Reagent Addition: Add triethylamine (Et₃N; approx. 1.5 equiv.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O; approx. 1.1 equiv.) in the same solvent. Causality: Triethylamine acts as a base to neutralize the acid carried over from the previous step and to facilitate the reaction of the secondary amine with the Boc-anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate as a clear oil.

Applications in Drug Discovery

The piperidine-3-carboxylate scaffold is a key component in a diverse range of therapeutic agents, leveraging its ability to present substituents in a well-defined three-dimensional orientation. Its derivatives are crucial intermediates and final products in medicinal chemistry.[15][18]

Compound Class/Example Therapeutic Area Biological Target/Mechanism of Action Key Structural Contribution of Scaffold Reference
Tiagabine Neurology (Antiepileptic)Selective GABA Transporter 1 (GAT1) InhibitorPresents lipophilic sidechain for BBB penetration while maintaining the core GABA-analog structure for target binding.[4][5]
Niraparib OncologyPoly (ADP-ribose) polymerase (PARP) inhibitorThe piperidine ring acts as a rigid linker connecting key pharmacophoric elements for optimal binding in the PARP active site.[15]
(S)-SNAP-5114 Research ChemicalSelective GABA Transporter 4 (mGAT4) InhibitorServes as a chemical probe to investigate the roles of different GABA transporter subtypes.[18]
Nipecotamide Derivatives Hematology (Antiplatelet)Inhibition of platelet aggregationThe 3-carboxamide group is essential for activity; the piperidine ring acts as a scaffold to orient substituents for interaction with platelet sites.[19]
Various Carboxamide Derivatives Oncology (Antimelanoma)Induction of senescence-like phenotypeThe N-arylpiperidine-3-carboxamide scaffold was identified as a hit for inducing senescence in melanoma cells.[16]

Conclusion

From its origins as a tool to probe the fundamental workings of the GABAergic system, the piperidine-3-carboxylate scaffold has matured into one of the most valuable and versatile building blocks in modern drug discovery. Its rich history is paralleled by a dynamic evolution in synthetic chemistry, which has progressed from classical, often arduous, ring-forming reactions to highly sophisticated and efficient catalytic asymmetric methods. This progression has granted chemists precise control over the scaffold's three-dimensional architecture, a critical factor in optimizing interactions with biological targets. The continued development of novel synthetic routes and the exploration of new biological applications ensure that piperidine-3-carboxylate derivatives will remain at the forefront of medicinal chemistry for the foreseeable future.

References

  • A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. (n.d.). BenchChem. Retrieved January 19, 2026.
  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., Song, R., & Lee, K. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1431–1438.
  • Clausen, R. P., & Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(8), 887-901.
  • Zarudnitskii, E. V., Matviienko, A. H., & Vovk, M. V. (2022).
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Zhu, G., & Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235.
  • Rovane, S. E., & Rovis, T. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access.
  • Clausen, R. P. (2010). An historical perspective on GABAergic drugs. Journal of Receptors and Signal Transduction, 30(5), 275-282.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Comparative Catalytic Performance of 4,4'-Trimethylenedipiperidine (TMDP). (n.d.). BenchChem. Retrieved January 19, 2026.
  • Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers. (n.d.). BenchChem. Retrieved January 19, 2026.
  • D'Oca, M. G. M., & Rubinger, M. M. M. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(48), 9655-9688.
  • Spiering, M. J. (2018). The discovery of GABA in the brain. Journal of Biological Chemistry, 293(49), 19159–19160.
  • Spiering, M. J. (2019). The discovery of GABA in the brain. ASBMB Today.
  • Jähn, K., et al. (2025).
  • Dieckmann Condensation. (n.d.). Alfa Chemistry. Retrieved January 19, 2026.
  • Florey, E. (2006). GABA: history and perspectives. Journal of Experimental Biology, 209(Pt 12), 2213–2219.
  • Tsolaki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(21), 7293.
  • Weintraub, P. M., et al. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781-1813.
  • Schiess, R., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Archiv der Pharmazie, 352(8), e1900088.
  • Zarudnitskii, E. V., Matviienko, A. H., & Vovk, M. V. (2022).
  • CN106831540B - A kind of preparation method of (S)-nipecotic acid. (n.d.).
  • Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv
  • Dieckmann condens
  • Dieckmann condensation. (n.d.). In Wikipedia. Retrieved January 19, 2026.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).

Sources

The Rising Therapeutic Potential of Substituted Piperidine Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutics.[1] When functionalized with a carboxylate group, this privileged heterocycle gives rise to a class of compounds—substituted piperidine carboxylates—with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the burgeoning field of substituted piperidine carboxylates, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, multifaceted pharmacological applications, and the intricate structure-activity relationships that govern their therapeutic potential. We delve into their promise as anticancer, antimicrobial, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights, to empower the next wave of drug discovery in this exciting chemical space.

The Piperidine Carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring structural motif in a vast array of pharmaceuticals and natural products.[2] Its conformational flexibility and the ease with which it can be functionalized make it an attractive starting point for the design of novel bioactive molecules. The introduction of a carboxylate group (or its ester or amide derivatives) at the 2, 3, or 4-position of the piperidine ring adds a critical pharmacophoric feature, enabling interactions with a diverse range of biological targets through hydrogen bonding and ionic interactions. This guide will explore the significant therapeutic potential unlocked by this chemical marriage.

Anticancer Activity: Targeting Proliferation and Survival

Substituted piperidine carboxylates have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and survival.

Induction of Senescence in Melanoma

Recent studies have identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[3] Senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.

One notable example is compound 54 , an S-isomer with a pyridine and a pyrrole moiety, which demonstrated impressive antimelanoma activity with an IC50 of 0.03 µM and induced a senescence-like morphological change with an EC50 of 0.04 µM in A375 human melanoma cells.[3]

Table 1: Anticancer Activity of Selected N-Arylpiperidine-3-carboxamide Derivatives against A375 Melanoma Cells [3]

CompoundSenescence EC50 (µM)Antiproliferative IC50 (µM)
1 HHThiazole>10>10
54 HPyridinePyrrole0.040.03
55 HPyridine (2-N)Pyrrole>10>10
Tubulin Polymerization Inhibition

The microtubule network is a critical target in cancer therapy, and several piperidine-containing compounds have been shown to disrupt its dynamics.[4][5] While direct examples of piperidine carboxylates as tubulin inhibitors are emerging, the broader class of piperidine derivatives shows significant promise. For instance, novel arylamide derivatives containing a piperazine moiety have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4] The development of piperidine carboxylate analogs that target tubulin is a promising avenue for future research.

Modulation of Key Signaling Pathways

Piperidine derivatives have been shown to modulate several crucial signaling pathways essential for cancer cell survival and proliferation, including the PI3K/Akt pathway. The PI3K/Akt signaling cascade is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: The PI3K/Akt signaling pathway, a key target for anticancer piperidine derivatives.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted piperidine carboxylates have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][6]

Broad-Spectrum Antibacterial and Antifungal Activity

Studies on novel sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid have revealed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms.[2][6] The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of antimicrobial agents.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Sulfonyl Piperidine Carboxamide Derivatives [2][6]

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Derivative A 125250250
Derivative B 62.5125125
Ciprofloxacin 0.970.48-
Fluconazole --1.95
Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of piperidine carboxylates is highly dependent on the nature and position of the substituents. For instance, in a series of piperidine-4-carboxamide derivatives, a 1-(2ʹ, 4ʹ,6ʹ-Trimethyl-benzenesulfonyl) substituent (Compound III) showed good antifungal activity.[7] This suggests that bulky, lipophilic groups on the piperidine nitrogen can enhance antifungal potency.

Antimicrobial_SAR Core Piperidine Carboxylate Core N_Sub N-Substituent (e.g., Arylsulfonyl) Carboxylate_Mod Carboxylate Modification (Ester vs. Amide) Activity Antimicrobial Activity N_Sub->Activity Lipophilicity & Steric Bulk Carboxylate_Mod->Activity H-bonding & Target Interaction

Caption: Key structural features influencing the antimicrobial activity of piperidine carboxylates.

Neuroprotective Effects: Combating Neurodegenerative Disorders

Substituted piperidine carboxylates, particularly derivatives of nipecotic acid (piperidine-3-carboxylic acid), have shown significant potential in the treatment of neurodegenerative diseases like Alzheimer's disease.[8][9] Their mechanisms of action often involve antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Multi-Targeting Strategy for Alzheimer's Disease

A promising strategy in Alzheimer's drug discovery is the development of multi-target-directed ligands. Ethyl nipecotate (ethyl-piperidine-3-carboxylate) has been amidated with various carboxylic acids possessing antioxidant and anti-inflammatory properties.[9] These hybrid molecules have demonstrated the ability to inhibit lipid peroxidation, act as free radical scavengers, and inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology.

Table 3: Neuroprotective Activities of Ethyl Nipecotate Derivatives [9]

CompoundLipid Peroxidation IC50 (µM)AChE Inhibition IC50 (µM)
Derivative with Ferulic Acid 3568
Derivative with Sinapic Acid 2855
Derivative with Butylated Hydroxycinnamic Acid 2047
GABA Reuptake Inhibition

Nipecotic acid itself is a known inhibitor of γ-aminobutyric acid (GABA) reuptake.[10] While nipecotic acid has poor blood-brain barrier penetration, ester derivatives have been synthesized as prodrugs to improve brain delivery.[10] For example, the p-nitrophenyl ester of nipecotic acid has shown significant anticonvulsant activity in animal models, suggesting its potential for treating neurological disorders characterized by GABAergic dysfunction.[11]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of N-Arylpiperidine-3-carboxamides[13]

Synthesis_Workflow Start Boc-Nipecotic Acid & Substituted Aniline Coupling Amide Coupling (EDC, HOBt) Start->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection ReductiveAmination Reductive Amination (Aldehyde, NaBH(OAc)₃) Deprotection->ReductiveAmination FinalProduct N-Arylpiperidine-3- carboxamide ReductiveAmination->FinalProduct

Caption: General synthetic workflow for N-arylpiperidine-3-carboxamides.

Step-by-Step Protocol:

  • Amide Coupling: To a solution of Boc-nipecotic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add the desired substituted aniline (1.0 eq) and continue stirring overnight.

  • Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Boc Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Reductive Amination: Dissolve the deprotected amine in dichloroethane (DCE). Add the desired aldehyde (1.1 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir the reaction at room temperature overnight.

  • Final Work-up and Purification: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)[14]

Materials:

  • Test compounds (dissolved in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial/fungal strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

Substituted piperidine carboxylates represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents, coupled with their synthetic tractability, makes them an attractive area for further investigation. Future research should focus on expanding the chemical diversity of this scaffold, elucidating the precise molecular mechanisms of action for promising lead compounds, and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The continued exploration of substituted piperidine carboxylates holds great promise for the development of next-generation therapies for a multitude of human diseases.

References

  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • Lee, S. E., & Lerman, A. (n.d.).
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Kim, H. J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1437–1443.
  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • BenchChem. (2025).
  • Li, Y., et al. (2021). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. European Journal of Medicinal Chemistry, 223, 113642.
  • Desplat, V., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214–227.
  • Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure.
  • Kim, H. J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1437–1443.
  • Patel, K. (2025).
  • Falch, E., et al. (1990). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 33(5), 1421–1425.
  • Desplat, V., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214–227.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-368.
  • Ahmad, V. U., et al. (2002). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 15(2), 25-31.
  • Gkantzou, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7016.
  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • Wood, J. D., et al. (1984). Anticonvulsant activity of the nipecotic acid ester, (+/-)
  • Gkantzou, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7016.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Piperazino-piperidine Scaffold for Drug Discovery.
  • Naicker, L., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-794.
  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(3), 5636-5641.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Wang, L., et al. (2020). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276–1286.
  • Al-Obaid, A. M., et al. (1989). Design, synthesis and biological evaluation of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 32(12), 2533–2540.
  • DTIC. (2025). Piperidine Synthesis.
  • BenchChem. (2025).
  • Al-Sha'er, M. A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113170.
  • S. M. Ali, et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2465.
  • Crider, A. M., et al. (1982). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of Pharmaceutical Sciences, 71(11), 1214–1219.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Ravindernath, A., & Reddy, M. S. (2013).
  • Patel, S. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
  • Google Patents. (n.d.).
  • Sudha, T., & Sangeetha, S. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 101-106.
  • SciSpace. (n.d.). A General Strategy for N–(Hetero)
  • Li, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2735.
  • Papakyriakou, A., et al. (2022). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 23(19), 11843.
  • Open Research@CSIR-NIScPR. (n.d.).
  • ChemRxiv. (2023). A General Strategy for N–(Hetero)
  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 27(19), 6649.
  • Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. European Journal of Medicinal Chemistry, 116, 105–116.

Sources

A Comprehensive Technical Guide to the Conformational Analysis of Methylpiperidine Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction

Significance of Methylpiperidine Carboxylates in Medicinal Chemistry and Drug Discovery

The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmacologically active compounds, both from natural and synthetic origins.[1][2] Its prevalence in drug discovery is due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for presenting functional groups in a defined three-dimensional orientation. The addition of methyl and carboxylate substituents to the piperidine ring, creating methylpiperidine carboxylate isomers, further enhances its utility by introducing chiral centers and opportunities for diverse molecular interactions. These isomers are key building blocks in the synthesis of a wide range of therapeutics, including analgesics, antipsychotics, and antiviral agents. Understanding the precise three-dimensional arrangement of these substituents, or their conformation, is paramount for optimizing drug-receptor interactions and, consequently, improving efficacy and reducing off-target effects.

The Concept of Conformational Isomerism in Piperidine Rings

Unlike rigid aromatic rings, the saturated six-membered ring of piperidine is flexible and can exist in several non-planar conformations. These different spatial arrangements, known as conformational isomers or conformers, can interconvert through the rotation of single bonds. The most stable and prevalent conformation is the "chair" form, but "boat" and "twist-boat" conformations also exist and can be populated, particularly in substituted piperidines.[2] The energy differences between these conformers are often small, and the equilibrium can be influenced by the nature and position of substituents. For methylpiperidine carboxylate isomers, the relative orientation of the methyl and carboxylate groups (axial vs. equatorial) on the piperidine ring dramatically influences the molecule's overall shape, polarity, and ability to interact with biological targets.

Overview of Analytical Techniques for Conformational Analysis

A comprehensive understanding of the conformational landscape of methylpiperidine carboxylate isomers requires a multi-pronged analytical approach. No single technique can provide a complete picture; instead, a synergistic combination of methods is employed to elucidate the preferred conformations in both the solid state and in solution. The primary techniques discussed in this guide are:

  • Computational Modeling: Theoretical methods are used to predict the relative stabilities of different conformers and to understand the underlying energetic factors that govern their populations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution, providing information on the average conformation and the dynamics of conformational exchange.[3]

  • X-ray Crystallography: This technique provides a precise and unambiguous determination of the molecular structure in the solid state, offering a static snapshot of a single, highly populated conformation.[1][4]

By integrating the insights from these complementary techniques, researchers can build a robust model of the conformational behavior of methylpiperidine carboxylate isomers, which is essential for rational drug design and development.

Part 2: Theoretical Foundations and Computational Modeling

The Piperidine Ring: Chair, Boat, and Twist-Boat Conformations

The conformational landscape of the piperidine ring is dominated by the low-energy chair conformation. In this arrangement, all bond angles are close to the ideal tetrahedral angle, minimizing angle strain, and all C-H bonds on adjacent carbons are staggered, minimizing torsional strain. The chair conformation has two distinct substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

The boat conformation is a higher-energy alternative that suffers from torsional strain due to eclipsing interactions between C-H bonds and steric strain from the close proximity of the "flagpole" hydrogens. The twist-boat conformation is a slightly more stable intermediate between two boat forms, which alleviates some of the flagpole and eclipsing interactions. While less populated than the chair form, boat and twist-boat conformations can be relevant in certain substituted piperidines and as transition states in the ring inversion process.[2][5]

Key Stereoelectronic Effects Governing Conformation

The conformational equilibrium of substituted piperidines is governed by a delicate balance of several stereoelectronic effects:

In general, bulky substituents prefer to occupy the more sterically accessible equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents, including hydrogen atoms. These repulsive interactions can significantly destabilize a conformer.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatom substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer the axial orientation, despite potential steric hindrance.[6] This preference is often explained by a stabilizing hyperconjugative interaction between the lone pair of the endocyclic heteroatom and the antibonding (σ*) orbital of the exocyclic substituent's bond.[6][7] The reverse anomeric effect, as the name suggests, describes the unexpected equatorial preference of certain substituents.[6]

When a substituent is placed on a carbon atom adjacent to an sp²-hybridized nitrogen (as in an N-acyl or N-aryl piperidine), a type of steric strain known as allylic strain, or A¹,³ strain, can arise.[5] This strain between the substituent and the group on the nitrogen can force the substituent into an axial orientation to minimize repulsion.[5]

Computational Chemistry as a Predictive Tool

Computational modeling is an indispensable tool for predicting the geometries and relative energies of different conformers.

Molecular mechanics methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally inexpensive and are well-suited for performing conformational searches on flexible molecules. The accuracy of MM calculations is dependent on the quality of the force field used, which is a set of parameters that define the potential energy function.

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules and are therefore better at capturing subtle stereoelectronic effects.[5][7][8] DFT calculations are more computationally demanding than MM methods but are often used to refine the geometries and energies of the low-energy conformers identified in an initial MM search.

Protocol: Performing a Conformational Search and Energy Minimization
  • Structure Building: Construct the 2D structure of the methylpiperidine carboxylate isomer of interest using a molecular modeling software package.

  • Initial 3D Generation: Convert the 2D structure into an initial 3D conformation.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to explore the potential energy surface and identify a diverse set of low-energy conformers.

  • Geometry Optimization and Energy Calculation (MM): Minimize the energy of each identified conformer using the same force field to obtain their relative steric energies.

  • Selection of Low-Energy Conformers: Select a subset of the lowest-energy conformers for further refinement using a higher level of theory.

  • Geometry Optimization and Energy Calculation (QM): Perform geometry optimization and frequency calculations for the selected conformers using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p) or M06-2X/6-311G(d,p)).[5] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Analysis of Results: Analyze the final geometries, relative energies (including zero-point vibrational energy corrections), and key dihedral angles to determine the predicted conformational preferences.

Visualization: Computational Workflow

G A 2D Structure of Methylpiperidine Carboxylate Isomer B Initial 3D Structure Generation A->B C Molecular Mechanics (MM) Conformational Search B->C D MM Energy Minimization of Conformers C->D E Selection of Low-Energy Conformers D->E F Quantum Mechanics (QM) Geometry Optimization (DFT) E->F G Analysis of QM Energies and Geometries F->G H Predicted Conformational Population G->H

Caption: Workflow for computational conformational analysis.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Analysis

The Power of NMR in Elucidating Molecular Geometry

NMR spectroscopy is an exceptionally powerful technique for determining the three-dimensional structure of molecules in solution.[3] For conformationally flexible molecules like methylpiperidine carboxylates, NMR provides information about the time-averaged conformation and, in some cases, the rates of interconversion between different conformers.

Key NMR Parameters for Conformational Analysis

The chemical shift of a nucleus is sensitive to its local electronic environment. In a piperidine ring, axial and equatorial protons and carbons experience different shielding effects, leading to distinct chemical shifts.[9][10] Generally, axial protons are more shielded and resonate at a lower frequency (upfield) compared to their equatorial counterparts.

The magnitude of the through-bond scalar coupling (J-coupling) between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of substituents. For example, a large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

The NOE is a through-space interaction that is observed between protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei. NOE data, typically obtained from 2D NOESY or ROESY experiments, can be used to establish the proximity of different protons and thus deduce the overall conformation of the molecule. For instance, strong NOEs between protons in a 1,3-diaxial arrangement can provide compelling evidence for a chair conformation with specific substituent orientations.

Advanced 2D NMR Techniques

While 1D ¹H and ¹³C NMR spectra provide valuable information, 2D NMR experiments are often necessary for unambiguous assignment of signals and a more detailed conformational analysis.[11]

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons.

Protocol: Acquiring and Interpreting NMR Data for a Methylpiperidine Carboxylate Isomer
  • Sample Preparation: Dissolve 5-10 mg of the purified methylpiperidine carboxylate isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • 1D NMR Acquisition: Acquire high-resolution ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR Acquisition: Acquire a suite of 2D NMR spectra, including COSY, HSQC, HMBC, and NOESY/ROESY.

  • Signal Assignment: Use the 2D NMR data to assign all ¹H and ¹³C chemical shifts. Start with unambiguous signals and use the correlation networks to assign the remaining resonances.

  • Coupling Constant Analysis: Measure the ³JHH values from the ¹H NMR spectrum. Use these values in conjunction with the Karplus relationship to determine dihedral angles and infer the relative orientations of substituents.

  • NOE Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space. Look for key NOEs that can differentiate between possible conformers (e.g., 1,3-diaxial interactions).

  • Conformational Model Building: Integrate the chemical shift, coupling constant, and NOE data to build a self-consistent model of the predominant conformation of the molecule in solution.

Data Presentation: Table of Typical ¹H and ¹³C NMR Parameters
ParameterAxial SubstituentEquatorial Substituent
¹H Chemical Shift Upfield (more shielded)Downfield (less shielded)
³JHH (ax-ax) Large (8-13 Hz)-
³JHH (ax-eq) Small (1-5 Hz)Small (1-5 Hz)
³JHH (eq-eq) Small (1-5 Hz)Small (1-5 Hz)
¹³C Chemical Shift Upfield (γ-gauche effect)Downfield
Key NOEs Strong 1,3-diaxial H-HWeaker or absent
Visualization: NMR Analysis Workflow

G A Purified Methylpiperidine Carboxylate Isomer B NMR Sample Preparation A->B C 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) B->C D Signal Assignment C->D E Analysis of Coupling Constants (³JHH) D->E F Analysis of NOE Data D->F G Integration of NMR Parameters E->G F->G H Determination of Solution-State Conformation G->H

Caption: Workflow for NMR-based conformational analysis.

Part 4: X-ray Crystallography for Solid-State Structure Determination

The Definitive Method for Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state.[1][4] It provides an unambiguous and high-resolution snapshot of the molecule's conformation, which is often the lowest-energy conformer or a conformer stabilized by crystal packing forces.

From Crystal to Structure: The Principles of X-ray Diffraction

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

Interpreting Crystallographic Data: Bond Lengths, Bond Angles, and Torsional Angles

The output of an X-ray diffraction experiment is a set of atomic coordinates that define the molecule's structure. From these coordinates, precise measurements of bond lengths, bond angles, and, most importantly for conformational analysis, torsional (dihedral) angles can be obtained. These data provide a detailed and quantitative description of the molecule's conformation in the crystal lattice.

Protocol: A General Workflow for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the methylpiperidine carboxylate isomer of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build an initial model of the structure. Refine the atomic positions and thermal parameters against the experimental data until a good fit is achieved.

  • Structure Validation and Analysis: Validate the final crystal structure using established crystallographic metrics. Analyze the bond lengths, bond angles, torsional angles, and any intermolecular interactions (e.g., hydrogen bonds) to fully characterize the solid-state conformation.

Data Presentation: Table of Key Crystallographic Parameters
ParameterExample ValueInterpretation
Crystal System MonoclinicThe shape of the unit cell
Space Group P2₁/nThe symmetry of the crystal lattice
Unit Cell Dimensions a, b, c (Å), β (°)The size and angles of the unit cell
Key Torsional Angles e.g., N1-C2-C3-C4Defines the ring pucker and substituent orientation
Hydrogen Bonds Donor-Acceptor Distance (Å)Indicates intermolecular interactions
Visualization: X-ray Crystallography Workflow

G A Purified Methylpiperidine Carboxylate Isomer B Single Crystal Growth A->B C X-ray Data Collection B->C D Structure Solution and Refinement C->D E Analysis of Crystallographic Data D->E F Determination of Solid-State Conformation E->F

Caption: Workflow for X-ray crystallography.

Part 5: Synthesis and Separation of Isomers

Synthetic Strategies for Accessing Methylpiperidine Carboxylate Isomers

The synthesis of specific methylpiperidine carboxylate isomers often involves the stereoselective reduction of substituted pyridine precursors.[12][13] Catalytic hydrogenation using platinum or palladium catalysts is a common method.[12] The choice of catalyst, solvent, and reaction conditions can influence the diastereoselectivity of the reduction. Other strategies include the use of chiral auxiliaries or asymmetric catalysis to achieve enantioselective syntheses. The synthesis of N-substituted derivatives can be achieved by reacting the parent piperidine with appropriate electrophiles.[12][14] The esterification of the carboxylic acid is typically a straightforward process.[12][15]

Stereoselective Synthesis and Control of Isomeric Ratios

Achieving a high degree of stereocontrol is a key challenge in the synthesis of methylpiperidine carboxylate isomers. For instance, the hydrogenation of a substituted pyridine can lead to a mixture of cis and trans diastereomers.[13] Subsequent epimerization of the less stable isomer can be employed to enrich the desired diastereomer.[12][16] This often involves the formation of an enolate under basic conditions, followed by kinetic or thermodynamic protonation.

Chromatographic Techniques for Isomer Separation and Purification

When a synthetic route yields a mixture of isomers, chromatographic separation is necessary. High-performance liquid chromatography (HPLC) and flash column chromatography are commonly used techniques. For chiral isomers, chiral chromatography is employed to separate the enantiomers.

Protocol: Example of a Stereoselective Synthesis and Purification

This protocol provides a general example based on common synthetic transformations.

  • Pyridine Esterification: Convert the corresponding methyl-substituted pyridine carboxylic acid to its methyl ester using a standard esterification method, such as treatment with thionyl chloride in methanol.[12]

  • Catalytic Hydrogenation: Subject the pyridine methyl ester to catalytic hydrogenation using a catalyst such as PtO₂ in a suitable solvent like acetic acid under a hydrogen atmosphere.[12] This typically yields the cis-diastereomer as the major product.

  • Isomer Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio.

  • Purification: Purify the major cis-isomer by flash column chromatography on silica gel.

  • Epimerization (optional): To obtain the trans-isomer, the purified cis-isomer can be subjected to epimerization conditions, for example, by treatment with a strong base like potassium tert-butoxide (KOtBu) at low temperature to form the enolate, followed by quenching.[12]

  • Final Purification: Purify the resulting mixture by flash column chromatography to isolate the trans-isomer.

Part 6: Integrated Approach: Combining Techniques for a Comprehensive Analysis

The Synergy of Computational, NMR, and X-ray Data

The most robust conformational analysis is achieved by integrating the data from computational modeling, NMR spectroscopy, and X-ray crystallography.

  • Computational modeling provides a theoretical framework for understanding the relative energies of different conformers and the stereoelectronic factors at play.

  • NMR spectroscopy reveals the time-averaged conformation in solution and can provide insights into conformational dynamics.

  • X-ray crystallography gives a precise and definitive picture of the conformation in the solid state.

Discrepancies between the solid-state and solution-state conformations can be particularly insightful, highlighting the influence of crystal packing forces versus solvation effects.

Case Study: A Step-by-Step Conformational Analysis

Let's consider a hypothetical case of a newly synthesized methylpiperidine carboxylate isomer:

  • Computational Analysis: A computational search predicts two low-energy chair conformers: one with both substituents equatorial (ee) and another with one axial and one equatorial (ae). The 'ee' conformer is predicted to be slightly lower in energy.

  • NMR Analysis: The ¹H NMR spectrum in solution shows coupling constants that are consistent with the 'ee' conformer being the major species. NOESY data confirms the spatial proximity of protons expected for this conformation.

  • X-ray Crystallography: A single crystal is grown, and X-ray analysis reveals that the molecule adopts the 'ee' conformation in the solid state.

Visualization: Integrated Analytical Workflow

G cluster_comp Computational Modeling cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography A Predict Conformers and Relative Energies E Comparative Analysis and Data Integration A->E B Determine Solution Conformation B->E C Determine Solid-State Conformation C->E D Synthesized Methylpiperidine Carboxylate Isomer D->A D->B D->C F Comprehensive Conformational Model E->F

Caption: Integrated workflow for comprehensive conformational analysis.

Part 7: Conclusion

Summary of Key Methodologies and their Applications

The conformational analysis of methylpiperidine carboxylate isomers is a critical aspect of modern drug discovery and development. A thorough understanding of their three-dimensional structure is essential for optimizing their biological activity. This guide has outlined a comprehensive approach that leverages the strengths of computational modeling, NMR spectroscopy, and X-ray crystallography. By integrating the theoretical predictions, solution-state data, and solid-state structures, researchers can build a detailed and reliable model of the conformational preferences of these important molecules.

Future Perspectives in the Conformational Analysis of Bioactive Molecules

The field of conformational analysis is continually evolving. Advances in computational hardware and algorithms are enabling more accurate and rapid predictions of molecular conformations. The development of new NMR techniques and higher-field magnets is providing ever-greater resolution and sensitivity for studying complex molecules in solution. Furthermore, emerging techniques such as cryo-electron microscopy (cryo-EM) are beginning to bridge the gap between small molecule crystallography and the structural biology of large protein-ligand complexes. As these technologies continue to advance, our ability to understand and manipulate the conformational behavior of bioactive molecules will undoubtedly lead to the design of more effective and safer medicines.

Part 8: References

  • Alabugin, I. V., Kuhn, L. R., Krivoshchapov, N. V., Mehaffy, P., & Medvedev, M. (2018). Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon. Organic & Biomolecular Chemistry.

  • Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.

  • Ghiasi, R., & Forghaniha, A. (2018). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 42(10), 7869-7876.

  • Erlanson, D. A., Fesik, S. W., & Hubbard, R. E. (2016). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 59(17), 7890-7901.

  • Casy, A. F. (1982). Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 18(3), 157-162.

  • Du, W., Gao, Y., Stankus, B., Xu, X., Yong, H., & Weber, P. M. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics, 23(45), 25685-25695.

  • Kamal, A., & Ramana, D. V. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(6), 623-630.

  • O'Hagan, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6147.

  • Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 37(4), 785-791.

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567.

  • Johnson, D. S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8565-8574.

  • Gouverneur, V., et al. (2013). Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles. Beilstein Journal of Organic Chemistry, 9, 2466-2473.

  • Asiri, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6009.

  • Martins, F. A., & Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(37), 5556-5563.

  • Palamareva, M., & Bogdanov, B. (1983). Experimental Studies of the Anomeric Effect. Part VI. Ring Inversion Equilibria in Cyclohexane, Tetrahydropyran and Piperidine Rings Substituted by a Carbomethoxy or a Cyano Group. Journal of the Chemical Society, Perkin Transactions 2, (11), 1637-1640.

  • Benchchem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from Benchchem website.

  • Salzner, U., & Schleyer, P. v. R. (1993). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 58(15), 4009-4015.

  • Johnson, D. S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8565-8574.

  • O'Brien, P., et al. (2019). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 17(42), 9323-9333.

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Zefirov, N. S., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 923-930.

  • Kiss, L., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(11), 2149.

  • O'Brien, P., et al. (2019). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 17(42), 9323-9333.

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306.

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1370.

  • Newman, A. H., et al. (2012). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. ACS Medicinal Chemistry Letters, 3(11), 913-918.

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1370.

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.

  • Gaset, A., et al. (1986). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. Magnetic Resonance in Chemistry, 24(2), 141-147.

  • PubChem. (n.d.). 4-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • O'Hagan, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6147.

  • Palamareva, M., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 28(14), 5396.

  • Palamareva, M., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 28(14), 5396.

Sources

Methodological & Application

"experimental protocol for using Methyl 5-methylpiperidine-3-carboxylate hydrochloride in synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its piperidine core is a common scaffold in a multitude of biologically active compounds. The presence of a methyl ester at the 3-position and a methyl group at the 5-position offers opportunities for stereospecific synthesis and diverse functionalization. This document provides detailed experimental protocols for the synthetic manipulation of this compound, focusing on N-alkylation and amide bond formation, key transformations for generating compound libraries for screening and lead optimization.

Compound Properties and Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₂[1]
Molecular Weight193.67 g/mol [1]
AppearanceSolid[2]
StorageInert atmosphere, 2-8°C[3]

Safety and Handling:

This compound is classified as harmful and an irritant.[4] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed[4]

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • H335: May cause respiratory irritation[4]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Avoid inhalation of dust and vapors.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • For detailed information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Experimental Protocols

The hydrochloride salt of the piperidine nitrogen renders it non-nucleophilic. Therefore, in situ neutralization with a suitable base is a prerequisite for most synthetic transformations at the nitrogen atom.

Protocol 1: N-Alkylation via Direct Alkylation

This protocol details the N-alkylation of this compound with an alkyl halide. The choice of a non-nucleophilic base is critical to prevent side reactions with the alkyl halide.

Causality of Experimental Choices:

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to neutralize the hydrochloride salt and the acid generated during the reaction. Its insolubility in many organic solvents facilitates removal by filtration upon reaction completion.[5][6]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile are polar aprotic solvents that effectively dissolve the reactants and facilitate the Sₙ2 reaction.[5][6]

  • Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent the reaction of the free amine with atmospheric moisture and carbon dioxide.

Experimental Workflow Diagram:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Add Methyl 5-methylpiperidine-3-carboxylate HCl (1.0 eq) to a dry flask under N₂ add_solvent Add anhydrous DMF or Acetonitrile start->add_solvent add_base Add anhydrous K₂CO₃ (2.5-3.0 eq) add_solvent->add_base stir_base Stir at RT for 30 min add_base->stir_base add_halide Add alkyl halide (1.0-1.1 eq) dropwise stir_base->add_halide heat Heat to 60-90°C add_halide->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter inorganic salts cool->filter concentrate Concentrate filtrate filter->concentrate extract Dissolve in DCM, wash with aq. NaHCO₃ and brine concentrate->extract dry Dry organic layer (Na₂SO₄) extract->dry purify Purify by column chromatography dry->purify product N-alkylated product purify->product Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Purification start Add Methyl 5-methylpiperidine-3-carboxylate HCl (1.0 eq) to a dry flask under N₂ add_solvent Add anhydrous DCM or DCE start->add_solvent add_carbonyl Add aldehyde or ketone (1.1-1.2 eq) add_solvent->add_carbonyl add_base Add TEA or DIPEA (2.2 eq) add_carbonyl->add_base stir_imine Stir at RT for 30-60 min (imine formation) add_base->stir_imine add_reducing_agent Add NaBH(OAc)₃ (1.5 eq) portion-wise stir_imine->add_reducing_agent stir_reaction Stir at RT for 4-24 h add_reducing_agent->stir_reaction monitor Monitor reaction by TLC/LC-MS stir_reaction->monitor quench Quench with saturated aq. NaHCO₃ monitor->quench extract Separate layers and extract aqueous phase with DCM quench->extract combine_dry Combine organic layers, wash with brine, and dry (Na₂SO₄) extract->combine_dry concentrate Concentrate in vacuo combine_dry->concentrate purify Purify by column chromatography concentrate->purify product N-alkylated product purify->product Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation cluster_workup Work-up & Purification start Dissolve carboxylic acid (1.1 eq) in anhydrous DMF add_coupling_reagents Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) start->add_coupling_reagents stir_activation Stir at 0°C for 15-30 min add_coupling_reagents->stir_activation add_amine Add Methyl 5-methylpiperidine-3-carboxylate HCl (1.0 eq) stir_activation->add_amine warm_to_rt Allow to warm to RT and stir for 12-24 h add_amine->warm_to_rt monitor Monitor reaction by TLC/LC-MS warm_to_rt->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with aq. LiCl, NaHCO₃, and brine extract->wash dry Dry organic layer (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product N-acylated product purify->product

Sources

Application Notes & Protocols: Synthesis of Novel Bioactive Compounds from Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[2][4] This technical guide provides an in-depth overview of the synthesis of novel bioactive compound libraries starting from the versatile building block, Methyl 5-methylpiperidine-3-carboxylate hydrochloride. We will explore key synthetic methodologies, including N-functionalization and ester modifications, supported by detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new chemical entities with therapeutic potential.

Introduction: The Strategic Value of the Piperidine Core

Piperidine derivatives form the structural basis for numerous approved drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious agents.[1][2][5] The enduring importance of this heterocycle stems from several key features:

  • Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries.

  • Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and membrane permeability.[2]

  • Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic systems.[2]

This compound is a particularly valuable starting material.[6][7] It offers three distinct points for chemical modification: the secondary amine (N1), the ester at C3, and the potential for stereochemical control influenced by the methyl group at C5. This guide will focus on robust and scalable reactions to exploit these functional handles.

Foundational Synthetic Strategies

Before initiating any reaction, it is critical to address the starting material's form as a hydrochloride salt. The secondary amine must be liberated by treatment with a non-nucleophilic base to make it reactive.

Initial Step: Free-Basing the Amine The protonated nitrogen is unreactive as a nucleophile. Therefore, the first step in most protocols involving N-functionalization is the in situ neutralization with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents of the base are sufficient. This step is crucial for the success of subsequent reactions.

Strategy 1: N-Functionalization via Reductive Amination

Reductive amination is a highly reliable and versatile method for forming C-N bonds, enabling the introduction of a wide array of substituents onto the piperidine nitrogen.[8][9][10] The process involves the initial formation of an iminium ion between the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[10]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride [NaB(OAc)₃H] is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde or ketone, is selective for the iminium ion, and is tolerant of a wide range of functional groups. Unlike sodium cyanoborohydride, it is not highly toxic.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, facilitating iminium ion formation without competing side reactions.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, particularly with less reactive ketones.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Dissolve Methyl 5-methylpiperidine-3-carboxylate HCl in anhydrous DCM B 2. Add DIPEA or TEA (1.2 eq) to form free amine A->B C 3. Add Aldehyde or Ketone (1.1 eq) B->C D 4. Stir for 30-60 min at RT (Iminium formation) C->D E 5. Add NaB(OAc)3H (1.5 eq) portion-wise D->E F 6. Stir 4-24h at RT Monitor by TLC/LC-MS E->F G 7. Quench with sat. NaHCO3 (aq) F->G H 8. Extract with DCM G->H I 9. Dry (Na2SO4), filter, concentrate H->I J 10. Purify via Flash Chromatography I->J K K J->K N-Substituted Product

Caption: Reductive Amination Workflow.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir for 5 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq) to the mixture.

  • Iminium Formation: Stir the reaction at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted piperidine derivative.

Trustworthiness Check (Self-Validation):

  • TLC Monitoring: Use a suitable solvent system (e.g., 10-50% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rf) than the starting free-amine.

  • LC-MS Analysis: The product will show a mass corresponding to [M+H]⁺ where M is the molecular weight of the N-substituted product.

  • ¹H NMR: Expect the disappearance of the N-H proton signal and the appearance of new signals corresponding to the newly introduced alkyl group.

Strategy 2: Amide Bond Formation via Ester Hydrolysis and Coupling

To create diversity around the C3 position, the methyl ester can be converted into a wide range of amides. This is a robust two-step process: first, saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.[11]

Causality Behind Experimental Choices:

  • Hydrolysis: Lithium hydroxide (LiOH) in a mixture of THF/water or methanol/water is a standard and effective method for hydrolyzing the methyl ester without significant side reactions.

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with an amine.[12][13] HATU is often preferred for its high efficiency and low rate of racemization.[14]

  • Base: A non-nucleophilic base like DIPEA is required to neutralize the hydrochloride salt of the incoming amine (if applicable) and to facilitate the coupling reaction.

cluster_step1 Step 1: Ester Hydrolysis cluster_step2 Step 2: Amide Coupling A 1. Dissolve N-protected piperidine ester in THF/MeOH and Water B 2. Add LiOH (2-3 eq) A->B C 3. Stir at RT until complete B->C D 4. Acidify with 1M HCl to pH ~3-4 C->D E 5. Extract with EtOAc, dry, concentrate D->E Acid Piperidine-3-Carboxylic Acid E->Acid F 6. Dissolve carboxylic acid product from Step 1 in DMF or DCM G 7. Add Amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) F->G H 8. Stir at RT for 2-16h Monitor by LC-MS G->H I 9. Aqueous work-up H->I J 10. Purify via Flash Chromatography or Prep-HPLC I->J Amide Novel Amide Product J->Amide Acid->F

Caption: Two-Step Amide Formation Workflow.

  • Note: The piperidine nitrogen should be protected (e.g., with a Boc group via a separate reaction) or N-functionalized (from Strategy 1) before hydrolysis to prevent potential side reactions like lactamization, though direct hydrolysis can be achieved under careful conditions. For this protocol, we assume an N-Boc protected starting material for robustness.

  • Reaction Setup: Dissolve the N-Boc protected methyl ester (1.0 eq) in a 3:1 mixture of THF and water (or Methanol and water).

  • Base Addition: Add lithium hydroxide monohydrate (2.5 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Acidification: Once complete, cool the mixture in an ice bath and slowly acidify to pH 3-4 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used without further purification.

  • Reaction Setup: To a solution of the carboxylic acid from Protocol 2A (1.0 eq) in anhydrous DMF or DCM (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Reagent Addition: Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Strategy 3: C-C Bond Formation via Suzuki Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for forming C-C bonds.[15][16] While our starting material is not directly amenable, a common strategy in medicinal chemistry involves using a related piperidone intermediate, which can be converted to a vinyl triflate or halide, and then coupled with a boronic acid. This illustrates the broader potential for scaffold modification.[17][18]

Conceptual Rationale: The goal is to introduce aryl or heteroaryl moieties, which are common features in bioactive molecules. The Suzuki reaction is ideal due to the commercial availability of a vast number of boronic acids and its tolerance for a wide range of functional groups.[15][18]

A N-Boc-piperidone (Related Intermediate) B Enolate Formation (e.g., with LDA) A->B C Trapping with Trifylating Agent (e.g., Comins' reagent) B->C D Vinyl Triflate Intermediate C->D E Suzuki Coupling Conditions: - Boronic Acid (R-B(OH)2) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) D->E Coupling F Reduction of Alkene (e.g., H2, Pd/C) E->F G Aryl/Heteroaryl Substituted Piperidine F->G

Caption: Conceptual Suzuki Coupling Workflow.

This advanced strategy demonstrates how the core piperidine scaffold can be significantly elaborated to explore new chemical space, often leading to compounds with novel pharmacological profiles.[17]

Data Presentation & Characterization

Systematic characterization is essential to confirm the identity and purity of each synthesized compound. Data should be organized clearly, especially when dealing with a library of analogs.

Table 1: Representative Data for a Synthesized Library of N-Substituted Analogs

Compound IDR-Group (from Aldehyde)Yield (%)Purity (LC-MS, %)Mass [M+H]⁺ FoundMass [M+H]⁺ Calc.
LIB-001 Benzyl85>98262.1751262.1756
LIB-002 4-Fluorobenzyl81>99280.1656280.1662
LIB-003 2-Thiophenylmethyl76>97268.1318268.1320
LIB-004 Cyclohexylmethyl88>98268.2220268.2226

Biological Screening Cascade

Once a library of compounds is synthesized, it must be screened for biological activity. The specific assays will depend on the therapeutic target of interest. The piperidine scaffold is known to be active in many areas, providing numerous avenues for investigation.[2][3][5]

A Synthesized Compound Library B Primary Screening (e.g., High-Throughput Screen, Single Concentration) A->B C Identify 'Hits' (Compounds showing >50% inhibition) B->C D Secondary Screening (Dose-Response, IC50/EC50 Determination) C->D Active H Archive C->H Inactive E Determine Potency & Efficacy D->E F Lead Compound(s) (Potent, selective, drug-like) E->F Potent I De-prioritize E->I Not Potent G Lead Optimization (Further chemical synthesis to improve properties) F->G

Caption: High-Level Drug Discovery Screening Cascade.

Conclusion

This compound is a cost-effective and highly adaptable starting material for the synthesis of novel compound libraries. The strategic application of robust reactions like reductive amination and amide coupling allows for the systematic exploration of chemical space around the piperidine core. The protocols and workflows detailed in this guide provide a solid foundation for researchers to generate diverse molecules with a high potential for discovering new and potent biological activities.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]

  • Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchGate URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities (Duplicate for context) Source: Advanced Journal of Chemistry URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... Source: ResearchGate URL: [Link]

  • Title: Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor Source: ResearchGate URL: [Link]

  • Title: Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines Source: Royal Society of Chemistry URL: [Link]

  • Title: Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds Source: ScienceDirect URL: [Link]

  • Title: Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence Source: PubMed URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro Source: ACS Publications URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

The Strategic Application of Methyl 5-Methylpiperidine-3-Carboxylate Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with the 5-Methylpiperidine Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a paramount objective. The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The strategic introduction of substituents onto this scaffold allows for the fine-tuning of a molecule's three-dimensional shape, enabling precise interactions with biological targets. Among these, the Methyl 5-methylpiperidine-3-carboxylate scaffold has emerged as a particularly valuable building block. The methyl group at the 5-position introduces a chiral center and restricts the conformational flexibility of the piperidine ring, which can lead to enhanced binding affinity and selectivity for target proteins. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and strategic application of Methyl 5-methylpiperidine-3-carboxylate hydrochloride in medicinal chemistry, with a focus on its role in the development of targeted protein degraders.

Synthesis of this compound: A Reliable Protocol

The most direct and scalable synthesis of this compound involves the catalytic hydrogenation of the corresponding pyridine precursor, methyl 5-methylnicotinate. This method efficiently saturates the aromatic ring to yield the desired piperidine scaffold.

Protocol 1: Platinum-Catalyzed Hydrogenation of Methyl 5-Methylnicotinate

This protocol is adapted from established procedures for the synthesis of piperidine derivatives.[3]

Materials:

  • Methyl 5-methylnicotinate

  • Platinum(IV) oxide (PtO2)

  • 1.25 N HCl in Methanol (MeOH)

  • Argon (Ar) and Hydrogen (H2) gas

  • Celite®

  • Anhydrous Methanol (MeOH)

  • Reaction flask equipped with a stir bar and a gas inlet

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • To a solution of methyl 5-methylpyridine-3-carboxylate (1 equivalent, e.g., 20 g, 132.31 mmol) in 1.25 N HCl/MeOH (e.g., 150 mL), add PtO2 (0.1 equivalents, e.g., 3.00 g, 13.23 mmol) under an Argon atmosphere.[3]

  • Degas the flask and purge with H2 gas several times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the mixture under H2 (50 psi) at 25°C for 12 hours.[3]

  • Upon completion, carefully vent the hydrogen gas and purge the flask with Argon.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

  • Wash the Celite® pad with additional MeOH (e.g., 500 mL) to ensure complete recovery of the product.[3]

  • The resulting filtrate contains the desired this compound. The solvent can be removed under reduced pressure to yield the product as a solid, which can be used in subsequent steps without further purification.

Synthesis start Methyl 5-methylnicotinate reagents H2 (50 psi), PtO2 1.25 N HCl/MeOH, 25°C, 12h start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Core Applications in Medicinal Chemistry: A Case Study in Targeted Protein Degradation

The 5-methylpiperidine-3-carboxylate moiety has proven to be a critical component in the design of potent and selective heterobifunctional protein degraders. These molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A prominent example is the development of degraders for B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers.[3]

BCL6 Degraders: Leveraging the 5-Methylpiperidine Scaffold for Potency and Selectivity

In the design of BCL6 degraders, the 5-methylpiperidine-3-carboxylic acid core is often utilized to connect the BCL6-binding moiety to the E3 ligase-recruiting ligand via a linker. The stereochemistry and substitution on the piperidine ring are crucial for establishing the correct vector for optimal ternary complex formation between BCL6, the degrader, and the E3 ligase.

BCL6_Degrader_MOA BCL6 BCL6 Protein Ternary_Complex Ternary Complex (BCL6-Degrader-E3 Ligase) BCL6->Ternary_Complex Degrader Degrader (contains 5-methylpiperidine -3-carboxylate moiety) Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation BCL6 Degradation Proteasome->Degradation

Caption: Mechanism of action of a BCL6 heterobifunctional degrader.

Key Experimental Protocols for Derivatization

The versatility of the this compound scaffold lies in its two primary functional handles: the secondary amine and the methyl ester. These can be readily modified to explore structure-activity relationships (SAR).

Protocol 2: Amide Bond Formation via HATU Coupling

Amide coupling is a fundamental reaction to append various functionalities to the piperidine nitrogen. This protocol provides a general method using the highly efficient coupling reagent HATU. A specific example from the literature involves the coupling of 5-methylpiperidine-3-carboxylic acid.[4]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO3, brine, anhydrous MgSO4)

Procedure:

  • To a solution of the desired carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF, add DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated piperidine.

Protocol 3: Ester Reduction to Primary Alcohol

Reduction of the methyl ester to the corresponding primary alcohol provides a new point for diversification, for example, through ether formation or further oxidation.

Materials:

  • N-protected Methyl 5-methylpiperidine-3-carboxylate (e.g., N-Boc derivative)

  • Lithium aluminum hydride (LiAlH4) or Lithium borohydride (LiBH4)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Standard workup reagents (e.g., Rochelle's salt solution or sequential addition of water, 15% NaOH, and water)

Procedure:

  • Important Note: The piperidine nitrogen must be protected (e.g., with a Boc group) before reduction with strong hydrides like LiAlH4 to prevent side reactions.

  • To a stirred suspension of LiAlH4 (1.5-2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of N-protected Methyl 5-methylpiperidine-3-carboxylate (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (N-protected-5-methylpiperidin-3-yl)methanol, which can be purified by column chromatography if necessary.

Physicochemical and Pharmacokinetic Considerations

The incorporation of the 5-methylpiperidine moiety can have a significant impact on the drug-like properties of a molecule. The methyl group increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[4] This increased three-dimensionality can lead to better target engagement and can also disrupt planarity, which may reduce interactions with flat, aromatic-rich off-targets such as hERG. Furthermore, the basic nitrogen of the piperidine ring can be tuned to modulate aqueous solubility and cell permeability.

PropertyInfluence of 5-Methylpiperidine-3-carboxylate Scaffold
Lipophilicity (logP/logD) The methyl group increases lipophilicity. The overall logD can be modulated by the basicity of the piperidine nitrogen and the nature of the substituents.
Aqueous Solubility The basic nitrogen can be protonated at physiological pH, generally leading to good aqueous solubility.
Metabolic Stability The piperidine ring is generally more metabolically stable than many aromatic heterocycles. The methyl group can potentially block a site of metabolism.
Three-Dimensionality (Fsp3) The saturated nature of the ring and the methyl substituent contribute to a higher Fsp3, which is often desirable in drug candidates.[4]

Expanding Therapeutic Horizons

While the application in oncology through BCL6 degradation is a prominent example, derivatives of 5-methylpiperidine-3-carboxylic acid have been explored in other therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: As positive allosteric modulators of the GABAB receptor.[2]

  • Metabolic and Neurological Disorders: As modulators of glycine metabolism.[1]

This highlights the versatility of this scaffold for generating diverse compound libraries for screening against a wide range of biological targets.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional handles allow for extensive chemical exploration. The inherent three-dimensionality conferred by the 5-methyl-substituted piperidine ring provides a strategic advantage in designing potent and selective ligands for complex biological targets. The successful application of this scaffold in the development of BCL6 protein degraders underscores its potential for creating novel therapeutics. Researchers are encouraged to explore the rich chemistry of this scaffold to unlock new opportunities in drug discovery.

References

  • Cyanopyridine and cyanopyrimidine bcl6 degraders. EP4380919A1.
  • Glycine metabolism modulators and uses thereof. WO2018021977A1.
  • Compounds for targeted protein degradation. WO2024057021A1.
  • Pharmacologically active heterocyclic-substituted pyrazolo[1,5-a]pyrimidine derivatives. WO2022029666A1.

Sources

Application Notes & Protocols: Methyl 5-methylpiperidine-3-carboxylate Hydrochloride as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of approved pharmaceuticals.[1][2][3] Its prevalence is particularly notable in the design of kinase inhibitors, where its three-dimensional geometry can be exploited to achieve high potency and selectivity. This document provides a comprehensive technical guide on the strategic application of Methyl 5-methylpiperidine-3-carboxylate hydrochloride, a versatile and high-value building block, in the synthesis of diverse kinase inhibitor scaffolds. We will explore core synthetic transformations, provide detailed, field-proven protocols, and discuss the underlying structure-activity relationship (SAR) principles that make this precursor an invaluable tool for researchers, scientists, and drug development professionals.

Precursor Overview: Chemical Properties and Handling

This compound is a chiral heterocyclic compound offering multiple points for chemical diversification. The secondary amine, protected as a hydrochloride salt, provides a nucleophilic center for N-functionalization. The methyl ester at the 3-position can be readily converted into amides or other functional groups, while the methyl group at the 5-position introduces a critical stereocenter that can enforce a specific conformation, potentially enhancing target engagement and selectivity.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1439815-15-2 (trans isomer: 1638767-06-2)[6][7]
Molecular Formula C₈H₁₆ClNO₂[6]
Molecular Weight 193.67 g/mol [6]
Appearance White to off-white solid
Purity ≥97%[6]
Storage Store at 2-8°C under an inert atmosphere.[7]

Handling and Safety:

  • The compound is supplied as a stable hydrochloride salt. For reactions involving the piperidine nitrogen, neutralization with a suitable base is required.

  • It is classified as harmful if swallowed and causes skin and eye irritation.[8] May cause respiratory irritation.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Synthetic Strategies & Protocols

The true utility of this precursor lies in its amenability to a series of robust and well-established chemical transformations. The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.

Strategy A: N-Functionalization via Acylation

N-acylation is a fundamental first step to cap the piperidine nitrogen and introduce functionalities that can interact with the kinase hinge region or solvent-exposed areas.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction without competing with the piperidine nucleophile.[9][10]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acylating agent.[9]

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the acylation, particularly with reactive acyl chlorides, before allowing it to warm to room temperature to ensure completion.[9]

dot

Caption: General workflow for N-acylation of the precursor.

Protocol 2.1: General N-Acylation with Acyl Chloride

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (2.2 eq) dropwise to the stirred solution. Stir for 10 minutes to ensure complete neutralization.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated piperidine derivative.[9][10]

Strategy B: Amide Bond Formation from the Ester

Converting the methyl ester to an amide is a critical step for introducing diversity and forming key hydrogen bond interactions with the target kinase. This is typically done after N-functionalization.

Causality Behind Experimental Choices:

  • Hydrolysis: Lithium hydroxide (LiOH) is a standard reagent for saponification. A co-solvent system like THF/water is used to ensure the solubility of both the ester and the inorganic base.

  • Amide Coupling: Peptide coupling reagents like HATU or EDC/HOBt are used to activate the resulting carboxylic acid for efficient amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry.[11]

dot

Caption: Workflow for ester hydrolysis and subsequent amidation.

Protocol 2.2: Two-Step Ester-to-Amide Conversion

  • Ester Hydrolysis:

    • Dissolve the N-acyl piperidine ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) and stir the mixture at room temperature until LC-MS analysis indicates complete conversion to the carboxylic acid (typically 4-16 hours).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3-4 with 1N HCl.

    • Extract the carboxylic acid product with ethyl acetate or DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude acid, which is often used directly in the next step.

  • Amide Coupling:

    • To a solution of the crude carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and DIPEA (3.0 eq).

    • Add the coupling reagent, such as HATU (1.2 eq), in one portion.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Application Example: Multi-Step Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the power of this precursor, we outline a synthetic route to a hypothetical kinase inhibitor scaffold, combining the previously described methodologies with a palladium-catalyzed cross-coupling reaction, a staple in modern drug discovery.[12][13][14]

dot

Caption: A multi-step workflow combining key synthetic transformations.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling of a Derived Scaffold

This protocol assumes the initial piperidine precursor has been incorporated into a larger scaffold containing a halogen (e.g., a chloropyrimidine) suitable for cross-coupling.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(dppf)Cl₂ are highly effective for Suzuki couplings, showing good functional group tolerance.[13]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step of the catalytic cycle.[15][16]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is used to dissolve both the organic and inorganic reaction components.[15] Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Setup: In a reaction vessel, combine the halogenated intermediate (1.0 eq), the desired arylboronic acid or ester (1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final cross-coupled product.[15][16]

Structure-Activity Relationship (SAR) and Kinase Pathway Context

The structural features of Methyl 5-methylpiperidine-3-carboxylate are not arbitrary; they are designed to address key challenges in kinase inhibitor design.

  • Conformational Rigidity: The piperidine ring is a saturated heterocycle that reduces the entropic penalty of binding compared to a flexible aliphatic chain. The methyl group at the 5-position further restricts conformational freedom, which can lead to higher binding affinity and improved selectivity.[5]

  • Chirality and Vectorial Orientation: The stereocenters at positions 3 and 5 create specific three-dimensional arrangements of the substituents. This is critical for fitting into the chiral environment of a kinase ATP-binding site. For example, the protonated nitrogen of a substituted piperidine can form key salt-bridge interactions at the edge of the ribose binding pocket, a feature observed in inhibitors like AZD7762 for CHK1.[17]

  • Exit Vectors: The nitrogen and the carboxylate group provide two distinct vectors for chemical elaboration, allowing chemists to systematically probe different regions of the kinase active site to optimize potency and pharmacokinetic properties.[18][19]

dot

Caption: A simplified diagram of the PI3K/Akt pathway, a common target for inhibitors derived from piperidine scaffolds.[20][21]

Conclusion

This compound is more than a simple building block; it is a strategic precursor that provides a robust and versatile platform for the synthesis of sophisticated kinase inhibitors. Its inherent structural and chemical properties allow for the systematic exploration of chemical space through reliable and scalable synthetic routes. The protocols and insights provided herein are intended to empower researchers to leverage this valuable precursor in their drug discovery programs, accelerating the development of next-generation targeted therapies.

References

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Zarghi, A., & Arfaei, S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • ACS Publications. (2010). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]

  • ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development. [Link]

  • PubChem. Methyl piperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • National Institutes of Health (NIH). (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Activity. Molecules. [Link]

  • National Institutes of Health (NIH). (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • ACS Publications. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][9]diazepin-6-one scaffold. European Journal of Medicinal Chemistry. [Link]

  • Capot Chemical. (2017). Specifications of this compound. Capot Chemical Co., Ltd.[Link]

  • National Institutes of Health (NIH). (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2010). A kind of purification method of high-purity piperidine. CN101602748B.
  • Arkivoc. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKAT USA, Inc.[Link]

  • ScienceDirect. (2022). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (2005). INHIBITORS OF Akt ACTIVITY. WO2005011700A1.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. [Link]

  • National Institutes of Health (NIH). (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

Sources

Application of Methyl 5-methylpiperidine-3-carboxylate hydrochloride in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of Methyl 5-methylpiperidine-3-carboxylate hydrochloride as a pivotal building block in the discovery and development of novel therapeutic agents for Central Nervous System (CNS) disorders. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline methodologies for the biological evaluation of the resulting compounds, with a focus on neurodegenerative diseases such as Alzheimer's.

The Strategic Importance of the Piperidine Scaffold in CNS Drug Design

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved CNS drugs. Its prevalence stems from its favorable physicochemical properties, including:

  • Three-Dimensional Conformation: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, facilitating optimal interactions with complex biological targets within the CNS.

  • Improved Pharmacokinetics: The piperidine nucleus can enhance metabolic stability and modulate lipophilicity, which are critical parameters for brain penetration and overall drug-like properties.

  • Versatile Synthetic Handle: The nitrogen atom and the various positions on the carbon ring offer multiple points for chemical modification, enabling the exploration of a broad chemical space to fine-tune pharmacological activity and selectivity.

This compound, with its defined stereochemistry and reactive ester group, serves as an excellent starting material for the synthesis of a diverse range of piperidine-based CNS drug candidates. The methyl group at the 5-position can provide additional steric bulk or lipophilicity, potentially influencing receptor binding and selectivity.

Synthetic Pathways: From Building Block to Bioactive Molecule

The primary application of this compound is as a key intermediate in multi-step synthetic sequences. The ester functionality is readily converted into amides, alcohols, or other functional groups, while the secondary amine of the piperidine ring can be N-alkylated or N-arylated to introduce further diversity.

A common strategy involves the derivatization of the piperidine scaffold to generate ligands for specific CNS targets. For instance, derivatives of piperidine are known to exhibit affinity for acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Protocol 1: Synthesis of N-Benzyl-5-methylpiperidine-3-carboxamide Derivatives as Potential Acetylcholinesterase Inhibitors

This protocol details a representative synthesis of a library of N-benzyl-5-methylpiperidine-3-carboxamide derivatives, which can be subsequently screened for their AChE inhibitory activity.

Rationale: The N-benzylpiperidine motif is a common feature in many CNS-active compounds, including the well-known AChE inhibitor, Donepezil. By coupling various substituted anilines to the carboxylic acid derived from Methyl 5-methylpiperidine-3-carboxylate, a diverse set of amides can be generated for structure-activity relationship (SAR) studies.

Step-by-Step Procedure:

  • Hydrolysis of the Methyl Ester:

    • Dissolve this compound (1 equivalent) in a mixture of methanol and water (3:1 v/v).

    • Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with 1N HCl to pH ~6-7.

    • Concentrate the solution under reduced pressure to obtain the crude 5-methylpiperidine-3-carboxylic acid. This can be used in the next step without further purification.

  • Amide Coupling with Substituted Anilines:

    • To a solution of the crude 5-methylpiperidine-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

    • Stir the mixture at 0°C for 30 minutes.

    • Add the desired substituted aniline (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-aryl-5-methylpiperidine-3-carboxamide.

  • N-Benzylation of the Piperidine Ring:

    • Dissolve the purified N-aryl-5-methylpiperidine-3-carboxamide (1 equivalent) in anhydrous acetonitrile.

    • Add potassium carbonate (K₂CO₃, 3 equivalents) and the appropriate benzyl bromide derivative (1.2 equivalents).

    • Stir the reaction mixture at 60-70°C for 8-12 hours.

    • Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final N-benzyl-N-aryl-5-methylpiperidine-3-carboxamide derivative.

Diagram of Synthetic Workflow:

G start Methyl 5-methylpiperidine-3-carboxylate HCl step1 LiOH, MeOH/H2O (Ester Hydrolysis) start->step1 intermediate1 5-Methylpiperidine-3-carboxylic acid step1->intermediate1 step2 Substituted Aniline, EDC, HOBt, DIPEA, DMF (Amide Coupling) intermediate1->step2 intermediate2 N-Aryl-5-methylpiperidine-3-carboxamide step2->intermediate2 step3 Benzyl Bromide, K2CO3, ACN (N-Benzylation) intermediate2->step3 end N-Benzyl-N-aryl-5-methyl- piperidine-3-carboxamide Library step3->end

Caption: Synthetic workflow for the preparation of a library of potential AChE inhibitors.

Biological Evaluation of Novel Piperidine Derivatives

Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to identify promising lead candidates. This typically involves a tiered approach, starting with in vitro assays to determine target engagement and functional activity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of the synthesized compounds against AChE.

Rationale: Ellman's method is a widely used and reliable assay for measuring AChE activity. It is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured spectrophotometrically.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare a 75 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 125 µL of the DTNB solution to each well.

    • Add 50 µL of the phosphate buffer.

    • Add 25 µL of a solution of AChE enzyme (from electric eel or human recombinant) in the phosphate buffer.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation:

Compound IDR Group on AnilineR' Group on BenzylAChE IC₅₀ (µM)
1a 4-MethoxyH15.2
1b 3,4-DichloroH8.7
2a 4-Methoxy4-Fluoro5.1
2b 3,4-Dichloro4-Fluoro2.3
Donepezil --0.02

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 3: In Vivo Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model

This protocol describes a common behavioral model in rodents to assess the potential of a test compound to reverse cognitive deficits.

Rationale: Scopolamine is a muscarinic receptor antagonist that induces a transient amnesic state in rodents, mimicking some of the cognitive deficits observed in Alzheimer's disease. The ability of a compound to reverse these deficits suggests potential pro-cognitive effects. The Morris Water Maze is a widely used test to assess spatial learning and memory.

Step-by-Step Procedure:

  • Animal Acclimatization and Habituation:

    • Acclimate male Wistar rats or C57BL/6 mice to the testing room for at least one week before the experiment.

    • Habituate the animals to the Morris Water Maze (a circular pool filled with opaque water) for two days, allowing them to swim freely for 60 seconds without the escape platform.

  • Training Phase:

    • For four consecutive days, train the animals to find a hidden platform submerged just below the water surface.

    • Conduct four trials per day for each animal, with an inter-trial interval of 15 minutes.

    • Record the escape latency (time to find the platform) and the path length for each trial.

  • Test Phase:

    • On the fifth day, administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

    • After another 30 minutes, conduct a probe trial where the platform is removed from the pool.

    • Allow the animal to swim for 60 seconds and record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latencies during the training phase to ensure learning has occurred.

    • Compare the time spent in the target quadrant during the probe trial between the different treatment groups (vehicle, scopolamine only, scopolamine + test compound).

    • A significant increase in the time spent in the target quadrant in the test compound group compared to the scopolamine-only group indicates a reversal of the amnesic effect.

Diagram of Experimental Workflow:

G cluster_training Training Phase (4 Days) cluster_test Test Day (Day 5) T1 Day 1 4 Trials T2 Day 2 4 Trials T1->T2 T3 Day 3 4 Trials T2->T3 T4 Day 4 4 Trials T3->T4 Dose Administer Test Compound/Vehicle T4->Dose Scopolamine Administer Scopolamine Dose->Scopolamine Probe Probe Trial (No Platform) Scopolamine->Probe

Caption: Workflow for the Morris Water Maze scopolamine-induced amnesia model.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel CNS drug candidates. Its strategic use allows for the creation of diverse chemical libraries targeting a range of neurological and psychiatric disorders. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of such compounds. Future research in this area will likely focus on the development of more complex and stereochemically defined piperidine derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the discovery of new and effective treatments for debilitating CNS diseases.

References

  • Specific references to scientific literature and patents would be listed here, providing full citation details and clickable URLs for verific

Application Notes and Protocols for the Stereoselective Synthesis of Drugs Using Methyl 5-methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. Specifically, chiral polysubstituted piperidines are of paramount importance, as the precise stereochemistry of the substituents often dictates the pharmacological activity and safety profile of a drug molecule.

Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a valuable chiral building block that offers multiple points for diversification, enabling the synthesis of complex molecules with controlled stereochemistry at the C3 and C5 positions. This guide provides detailed application notes and protocols for the stereoselective synthesis of drug candidates using this versatile intermediate, with a focus on the synthesis of a key intermediate for CCR5 antagonists, a class of antiviral drugs used in the treatment of HIV.

Core Concepts in the Stereoselective Functionalization of Methyl 5-methylpiperidine-3-carboxylate

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups: the secondary amine, the methyl ester, and the C5 methyl group which provides a key stereocenter. Strategic manipulation of these functionalities is crucial for the successful stereoselective synthesis of complex drug molecules.

A typical synthetic workflow involves the following key transformations:

  • N-Protection: The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent unwanted side reactions during subsequent functionalization steps. The choice of protecting group is critical and depends on the reaction conditions of the downstream steps and the desired deprotection strategy. Common protecting groups for piperidines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • Amide Bond Formation: The methyl ester at the C3 position is a versatile handle for introducing a wide variety of substituents via amide bond formation. This is a common strategy in the synthesis of many piperidine-based drugs, where the amide moiety often plays a crucial role in binding to the target protein.

  • Stereocontrolled Modifications: The existing stereochemistry at the C5 position can be used to direct the stereochemical outcome of subsequent reactions, such as alkylations or reductions, at other positions on the piperidine ring.

The following sections will provide detailed, step-by-step protocols for a synthetic sequence that transforms this compound into a key intermediate for the synthesis of CCR5 antagonists.

Experimental Protocols: Synthesis of a Key Intermediate for CCR5 Antagonists

This section details a proposed synthetic route for the preparation of a key intermediate for CCR5 antagonists, starting from this compound. This route is based on established synthetic methodologies for the functionalization of piperidine scaffolds.[1][2][3]

Workflow Diagram

G start This compound step1 Step 1: N-Boc Protection start->step1 (Boc)2O, Et3N, DCM step2 Step 2: Ester Hydrolysis step1->step2 LiOH, THF/H2O step3 Step 3: Amide Coupling step2->step3 Substituted Aniline, HATU, DIPEA, DMF end_product Key CCR5 Antagonist Intermediate ((3S,5R)-1-(tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid amide derivative) step3->end_product

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 5-methylpiperidine-3-carboxylate Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in over twenty classes of pharmaceuticals and numerous natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal core for interacting with biological targets.[2] Specifically, 3,5-disubstituted piperidines offer a rich stereochemical landscape that can be exploited to fine-tune binding affinity, selectivity, and pharmacokinetic properties.[3][4]

This guide provides a detailed technical overview and actionable protocols for the derivatization of methyl 5-methylpiperidine-3-carboxylate hydrochloride, a versatile building block for generating compound libraries aimed at structure-activity relationship (SAR) exploration. We will delve into the strategic considerations behind modifying the piperidine nitrogen (N1) and the carboxylate at the C3 position, explaining the causal relationships between synthetic choices and the exploration of chemical space.

Core Scaffold and Strategic Considerations

This compound presents two primary vectors for chemical diversification, crucial for comprehensive SAR studies. The secondary amine at the N1 position allows for the introduction of a wide array of substituents to probe interactions with the target protein, while the methyl ester at C3 can be modified to explore different functionalities, such as amides, which can engage in key hydrogen bonding interactions.

Stereochemistry: The starting material possesses two stereocenters at C3 and C5. The relative stereochemistry (cis or trans) of these substituents significantly influences the conformational preference of the piperidine ring (chair, boat, or twist-boat) and, consequently, the spatial orientation of the functional groups.[5][6] It is critical to characterize the stereochemistry of the starting material and monitor it throughout the synthetic sequence, as epimerization can occur under certain reaction conditions.[5][7] 1H NMR spectroscopy is a powerful tool for this, analyzing coupling constants and nuclear Overhauser effects (NOE) to determine the relative configuration.[5][8]

Handling the Hydrochloride Salt: The starting material is provided as a hydrochloride salt to improve its stability and handling. However, the protonated piperidine nitrogen is not nucleophilic. Therefore, a neutralization step is required before reactions involving the N1 position, such as N-alkylation, N-arylation, or reductive amination. This is typically achieved by treatment with an aqueous base followed by extraction, or by adding a stoichiometric amount of a non-nucleophilic organic base directly to the reaction mixture (in situ neutralization).[9][10]

Derivatization Strategies & Protocols

Workflow Overview: From Starting Material to SAR Library

The overall workflow for generating a diverse library of derivatives from this compound is depicted below. This workflow allows for parallel or sequential modification at the N1 and C3 positions.

SAR_Workflow start Methyl 5-methylpiperidine-3-carboxylate HCl free_base Free Base Generation (Neutralization) start->free_base n_deriv N1-Derivatization (Reductive Amination, N-Alkylation, N-Arylation) free_base->n_deriv Vector 1 hydrolysis Ester Hydrolysis free_base->hydrolysis Vector 2 n_deriv->hydrolysis final_compounds Diverse Library for SAR n_deriv->final_compounds ester_deriv C3-Derivatization (Amide Coupling via Hydrolysis) amide_coupling Amide Coupling hydrolysis->amide_coupling amide_coupling->final_compounds

Caption: General workflow for derivatization of the core scaffold.

Protocol 1: Free Base Generation from Hydrochloride Salt

Rationale: To unmask the nucleophilic secondary amine, the hydrochloride salt must be neutralized. This can be done by a standard aqueous workup or by using an organic base for an anhydrous reaction.

Method 1A: Aqueous Workup

  • Dissolve the this compound (1.0 equiv) in water.

  • Cool the solution in an ice bath and add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise with stirring until the pH of the aqueous layer is >9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the free base, which can be used immediately or stored under an inert atmosphere.

Method 1B: In Situ Neutralization

For reactions sensitive to water, the free base can be generated in situ.

  • To a suspension of the hydrochloride salt (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF), add a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equiv).

  • Stir the mixture at room temperature for 30-60 minutes. The resulting mixture, containing the free amine and the triethylammonium or diisopropylethylammonium chloride salt, can often be used directly in the subsequent reaction.[11]

Protocol 2: N1-Position Derivatization - Reductive Amination

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds, allowing for the introduction of a vast array of alkyl groups at the piperidine nitrogen.[12] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced by a hydride reagent. For secondary amines, this is a direct alkylation. The choice of reducing agent is critical to avoid reduction of the carbonyl starting material.[2][13]

Reductive_Amination start Free Piperidine Ester product N-Alkylated Piperidine start->product carbonyl Aldehyde or Ketone (R1COR2) carbonyl->product reagents Reducing Agent (e.g., NaBH(OAc)₃) reagents->product

Caption: Reductive amination workflow.

Step-by-Step Protocol:

  • To a solution of the free piperidine ester (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions at room temperature.[2][14]

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

ReagentEquivalentsRoleKey Consideration
Piperidine Free Base1.0NucleophileEnsure complete neutralization of HCl salt.
Aldehyde/Ketone1.1 - 1.5ElectrophilePurity is crucial; aldehydes can be prone to oxidation.
NaBH(OAc)₃1.5 - 2.0Reducing AgentMild and selective for iminium ions. Moisture sensitive.[2]
Solvent (DCE, THF)-Reaction MediumAnhydrous conditions are preferred for optimal results.

Protocol 3: N1-Position Derivatization - Buchwald-Hartwig N-Arylation

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl halides or triflates.[15][16] This reaction is indispensable for accessing N-aryl piperidines, a common motif in centrally active pharmaceuticals. The success of this reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[17][18]

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the free piperidine ester (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.[15]

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ComponentExampleMolar % / Equiv.Role
Palladium SourcePd₂(dba)₃2-5 mol%Catalyst Precursor
LigandXPhos, SPhos4-10 mol%Facilitates catalytic cycle
BaseNaOtBu, Cs₂CO₃1.5 - 2.0 equivAmine Deprotonation
Aryl Coupling PartnerAryl Bromide/Chloride1.2 equivElectrophile
SolventToluene, Dioxane-Anhydrous, deoxygenated

Protocol 4: C3-Position Derivatization - Amide Bond Formation

Rationale: Amide bonds are key pharmacophoric elements, capable of acting as both hydrogen bond donors and acceptors. Converting the C3-ester to an amide library is a common strategy in SAR studies.[14] This is a two-step process involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a diverse range of amines.[19][20]

Step 4A: Ester Hydrolysis

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard method for hydrolyzing esters to carboxylic acids.[21]

Step-by-Step Protocol:

  • Dissolve the methyl piperidine-3-carboxylate derivative (either N-derivatized or N-protected, e.g., with a Boc group) (1.0 equiv) in a mixture of methanol or THF and water.

  • Add an aqueous solution of LiOH or NaOH (1.5-3.0 equiv).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with a dilute acid (e.g., 1 M HCl or citric acid).

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 4B: Amide Coupling

Rationale: Amide bond formation requires the activation of the carboxylic acid. A wide variety of coupling reagents are available, with HATU and HBTU being common choices for their high efficiency and low rates of racemization.

Amide_Coupling acid Piperidine-3-carboxylic Acid product Piperidine-3-carboxamide acid->product amine Primary or Secondary Amine (R1R2NH) amine->product reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) reagents->product

Caption: Amide coupling workflow.

Step-by-Step Protocol:

  • Dissolve the piperidine-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv).

  • Stir for 5-10 minutes to allow for the formation of the activated ester.

  • Add the desired primary or secondary amine (1.1 equiv).

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by flash column chromatography or preparative HPLC.

Characterization and Data Interpretation

NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized derivatives. For 3,5-disubstituted piperidines, analysis of the coupling constants of the ring protons can help determine the cis/trans stereochemistry and the preferred chair conformation.[5][8] For example, a large coupling constant (J > 8 Hz) between two vicinal protons typically indicates a trans-diaxial relationship.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final compounds.

Purity Analysis: The purity of the final compounds should be assessed by HPLC, typically aiming for >95% purity for compounds intended for biological screening.

Conclusion

The derivatization of this compound provides a flexible and powerful platform for generating diverse libraries of compounds for SAR studies. By strategically modifying the N1 and C3 positions using robust and well-established synthetic protocols such as reductive amination, Buchwald-Hartwig amination, and amide coupling, researchers can systematically explore the chemical space around this privileged scaffold. Careful attention to the handling of the starting material and the stereochemical integrity throughout the synthesis is paramount for generating high-quality data to guide drug discovery programs.

References

  • BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. BenchChem.
  • Dandárová, M., et al. (2021).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1547-1555.
  • Olofsson, B., Bogár, K., Fransson, A. B., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of organic chemistry, 71(21), 8256–8260.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. BenchChem.
  • ChemicalBook. (2024). Piperidine hydrochloride synthesis. ChemicalBook.
  • Wikipedia. (2024).
  • Shintani, R., & Fu, G. C. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 142(52), 21684–21689.
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Atlanchim Pharma. (2022).
  • Royal Society of Chemistry. (2022).
  • Dapporto, P., et al. (2002). Structural investigation on three 3,5-trans disubstituted piperidines. X-ray and theoretical studies. Journal of Molecular Structure: THEOCHEM, 617(1-3), 189-199.
  • HepatoChem, Inc. (2023). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Vaddula, B. R., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Fisher Scientific. (2023). Amide Synthesis.
  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Grunwald, C., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645.
  • Sciencemadness Discussion Board. (2005). Synthesis of piperdine.
  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
  • Organic Chemistry Portal. (2023).
  • ResearchGate. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Davies, H. M., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry, 9(6), 1531–1538.
  • Fairbanks, A. J., et al. (2012). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Organic letters, 14(24), 6278–6281.
  • Youssef, A. M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7891.
  • MacMillan, D. W. C., et al. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 142(37), 15728–15734.
  • Beller, M., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Growing Science. (2022).

Sources

Application Note & Protocols: Strategic Functionalization of Methyl 5-methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 5-methylpiperidine-3-carboxylate is a versatile chiral building block in medicinal chemistry, frequently incorporated into scaffolds for novel therapeutics.[1][2] This document provides a detailed technical guide on the strategic manipulation of its two primary reactive centers: the nucleophilic secondary amine on the piperidine ring and the electrophilic carbonyl of the methyl ester. We will explore orthogonal reaction pathways, detailing the causality behind experimental choices and providing robust, step-by-step protocols for key transformations. This guide is designed to empower researchers to efficiently generate diverse libraries of substituted piperidine derivatives for applications in drug discovery and development.

Structural Analysis and Physicochemical Properties

Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a bifunctional molecule offering two distinct sites for chemical modification. The hydrochloride salt form renders the piperidine nitrogen protonated and non-nucleophilic, which is crucial for storage and stability. To engage in reactions with electrophiles, the nitrogen must first be liberated as the free base.

PropertyValue
Chemical Name trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
CAS Number 1638767-06-2[3]
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol [3]
Appearance Typically a solid
Storage Inert atmosphere, 2-8°C[3]

The molecule's reactivity is governed by two key functional groups:

  • The Piperidine Nitrogen: A secondary amine that, upon deprotonation, becomes a potent nucleophile, readily attacking a wide range of electrophiles.[4]

  • The Methyl Ester: The carbonyl carbon is electrophilic and susceptible to nucleophilic acyl substitution, allowing for transformations into carboxylic acids, amides, or alcohols.[5][6]

The strategic choice of reagents and reaction conditions allows for the selective functionalization of one site while leaving the other intact.

Caption: Reactive centers of the target molecule.

Reactions with Electrophiles at the Piperidine Nitrogen

For the piperidine nitrogen to act as a nucleophile, it must be deprotonated from its hydrochloride salt form. This is typically achieved in situ by adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that introduces an amide functional group, a common motif in pharmacologically active molecules.[7] This is reliably achieved using acyl chlorides or anhydrides in the presence of a base to scavenge the generated HCl.

N_Acylation start Piperidine·HCl free_base Free Piperidine (Nucleophile) start->free_base + Base tetrahedral_intermediate Tetrahedral Intermediate free_base->tetrahedral_intermediate Nucleophilic Attack acyl_chloride R-COCl (Electrophile) acyl_chloride->tetrahedral_intermediate product N-Acyl Piperidine (Amide) tetrahedral_intermediate->product Collapse & Chloride Expulsion hcl HCl tetrahedral_intermediate->hcl salt TEA·HCl Salt hcl->salt base Base (e.g., TEA) base->salt

Caption: Workflow for N-acylation of the piperidine nitrogen.

Protocol 2.1: General Procedure for N-Acylation

  • Rationale: This protocol uses an acyl chloride as the electrophile and triethylamine as an acid scavenger. Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed. The reaction is run at 0°C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.

  • Materials:

    • This compound

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer under an argon atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl piperidine derivative.

N-Alkylation: Synthesis of Tertiary Amines

N-alkylation with alkyl halides introduces alkyl substituents on the piperidine nitrogen.[8] This reaction can be prone to over-alkylation, forming a quaternary ammonium salt. To ensure mono-alkylation, it is often preferable to use less reactive alkylating agents or to use reductive amination if the goal is to add a group via an aldehyde or ketone.

N_Alkylation start Free Piperidine sn2 SN2 Reaction start->sn2 alkyl_halide R-X (Electrophile) alkyl_halide->sn2 product N-Alkyl Piperidine (Tertiary Amine) sn2->product side_product Quaternary Salt (Over-alkylation) product->side_product + R-X (excess)

Caption: N-alkylation pathway and potential side reaction.

Protocol 2.2: General Procedure for N-Alkylation

  • Rationale: This protocol uses a slight excess of the piperidine starting material relative to the alkyl halide to minimize over-alkylation. A base such as potassium carbonate is used, and a polar aprotic solvent like acetonitrile (ACN) or DMF is employed to facilitate the SN2 reaction.

  • Materials:

    • This compound (1.2 eq)

    • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.0 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Procedure:

    • Combine this compound (1.2 eq) and potassium carbonate (3.0 eq) in a round-bottom flask.

    • Add anhydrous ACN. Stir the suspension vigorously.

    • Add the alkyl halide (1.0 eq) and heat the mixture to 50-80°C.

    • Monitor the reaction by TLC or LC-MS until the starting alkyl halide is consumed (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Reactions with Nucleophiles at the Ester Carbonyl

The methyl ester group is a classic electrophilic handle for nucleophilic acyl substitution. These reactions modify the C3-substituent, complementing the N-functionalization strategies described above.

Saponification: Conversion to Carboxylic Acid

Base-catalyzed hydrolysis, or saponification, converts the ester into a carboxylate salt, which upon acidic workup yields the carboxylic acid.[9][10] This is a key step for preparing the molecule for subsequent amide coupling reactions using peptide coupling reagents.

Protocol 3.1: Ester Hydrolysis with Lithium Hydroxide

  • Rationale: Lithium hydroxide is a preferred base for saponification as it is less likely to cause epimerization at adjacent chiral centers compared to NaOH or KOH. A mixed solvent system of THF/water or Methanol/water ensures solubility of both the organic substrate and the inorganic base.[10]

  • Materials:

    • Methyl 5-methylpiperidine-3-carboxylate derivative (from Section 2)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (3-5 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the piperidine ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH·H₂O (3-5 eq) and stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Work-up: Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. A precipitate may form.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Amide Formation (Aminolysis)

Direct reaction of the ester with an amine (aminolysis) can form an amide, though this often requires high temperatures or catalysis.[11][12] A more common and reliable two-step approach is to first hydrolyze the ester to the carboxylic acid (Protocol 3.1) and then use standard peptide coupling reagents (e.g., HATU, HBTU, EDC) to form the amide bond under mild conditions.

Protocol 3.2: Two-Step Amide Formation via the Carboxylic Acid

  • Rationale: This method is highly efficient and avoids the harsh conditions of direct aminolysis. Coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile.[13]

  • Materials:

    • Piperidine carboxylic acid (from Protocol 3.1) (1.0 eq)

    • Amine (primary or secondary) (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an argon atmosphere.

    • Add the amine (1.1 eq) followed by DIPEA (3.0 eq).

    • Add HATU (1.1 eq) in one portion.

    • Stir the reaction at room temperature for 2-12 hours (monitor by TLC or LC-MS).

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Reaction TypeNucleophile/ReagentKey ConditionsProduct Functional GroupTypical Yield
Saponification LiOH, NaOH, KOHTHF/H₂O, Room TempCarboxylic Acid>90%
Amide Formation R₂NH, Coupling AgentHATU, DIPEA, DMF, Room TempAmide70-95%
Reduction LiAlH₄, NaBH₄Anhydrous THF, 0°C to RTPrimary Alcohol80-95%
Grignard Reaction R-MgBrAnhydrous THF, 0°C (Requires N-protection)Tertiary AlcoholVariable
Reduction to an Alcohol

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol without affecting the piperidine ring.[14] This provides another key functional group for further diversification.

Protocol 3.3: Reduction of the Ester with LiAlH₄

  • Rationale: LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is quenched carefully at low temperature to manage the exothermic decomposition of excess reagent.

  • Materials:

    • Piperidine ester derivative (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Water, 15% NaOH solution, Water (for Fieser workup)

  • Procedure:

    • Prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flask under argon and cool to 0°C.

    • Dissolve the piperidine ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After addition, remove the ice bath and stir at room temperature for 1-4 hours until the reaction is complete (monitor by TLC).

    • Work-up (Fieser Method): Cool the reaction back to 0°C. Quench by the sequential, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Stir the resulting granular white precipitate vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Summary of Synthetic Strategy

The dual reactivity of this compound allows for a divergent synthetic approach. One can either functionalize the nitrogen first, followed by modification of the ester, or protect the nitrogen (e.g., as a Boc-carbamate[15][16]), modify the ester, and then deprotect and functionalize the nitrogen.

Caption: Divergent synthetic pathways from the core scaffold.

This strategic flexibility makes this compound an exceptionally valuable starting material for building focused chemical libraries with diverse functionalities at both the N1 and C3 positions.

References

  • Reactions of nucleophiles with carboxylic acid esters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX1bjxJYoqCqbnk6koibVJ8Kk7-qzHra3xyjuCDEG7AbPZfp5VTqd7_q15fVQF4Q23b8TVlwG1X-AxKkAy5b16ynF8zI7xUG8FyCYeL6qv23COSbeZXvWG7Nq_-KHRg34vLk_LGZcjWkCRIva--GCXu7pa9ubXreozFhg5iUZ0CMXYa2PG99Mz-wVWqcNzEfAUpey6htfebfrZDZXpCWu0tPo=]
  • Provide an example of the nucleophilic substitution of different esters. - TutorChase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMYHSbHs4wnc0U0ASCcpCLaNaHqjicrn1DrHWYJSFOwI7LohGY-0nF2hk2JpwEeBDCa2MwDDzhs_cdU7ti05P_JXVXRrSK2eOTVoX1KQpn801aYAlFKcOVZiKwaeI5x2qzlmA19BuMXJJTt7I-ctg5bfdSxlJ1EcwBKe5qmjqCyN0trjmvPal07Be5gQpDi9y6XwY8mB9WR9Jq0FlkP6zshzRpT6pGFS0vYk9gyJIT9oQ=]
  • reaction of esters & strong nucleophiles - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFZ-52JZcLMI18Q8e5BNkGmPLfpHZagP1rGbrH9bjY7uaYIYf7ujZmxId8TJPd-BFOZKq9dtumE5HIsJCcEXpBe3wY2Qjp_tYNIYTAGhVA0XECYHarBmElcTlNJwszSYqyt4690A==]
  • Simple mechanism with strong nucleophiles | Organic Chemistry II - Lumen Learning. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWV38QAZZ6oacU1lKfy5bYD8mYyttlvtH9Rtx1GIhuwqoKSLUb5yc84IJPwYZpkVGrzpL3vNZbFwqBmnXdTZo6FhzuMJh4zNbM6De2m1-oJuMqJ8zVQxqeQ32o-89JK8LV08F373rN2H2cggSvz02IrzfAVtjnIRxvcCOqDjVfMOHYxsdh0ooPKzACbBpLloEtfOIgULQiccqKXfZBnU-QMNH9G-SSGUxQwYNRww==]
  • Chemistry of Esters - LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPYhrYBkU5mnVlUuBGS04AfSrxVq1g3wJqXW9Ip88Fg84N4FuEGj9djJWya0Bzmqoq45C18_Y38v35hufwwaRJpuIVLdIBhG_9pVPf8hH9-SsEVXZ4p9HPQKtNMouJFOWFMSpZzju3txDHp1c1MMIsA9WyU74D4pVmUt0G3Tq_qjMYEY_zJoh5z5NVaXRfCs4oVIVHXPqENaJlsQRy5JG8gj6suUyE0AMZT8rPI0l5TL5fEh7zgRQsqQ51rfX37lRnm7kVWngLa4ZgfZknJPYsvdguiKxr-r5DPO6BT6nCIA4SnVhQoVg2F5XpRpgnFxFARZQpOrNoSy7H]
  • reaction mechanism of piperidine in chemical reactions - Biosynce Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqPo8xiOGxewBdWULubt_x-6SCEcy2oY86HvcIusGpX6OfUDG8xmXKa8Too2NxdFN6DHEoaDlLiEeCgWFUpJ_Fk7tKoythQuL4A3qiDAAq-solBmuvYhIFzLpMQRUe9Wkls0xdy3X0OuzTSzqoD-YRzqZNjopfgVlSMbOpE1bEVnpp2_B8D78U9Xm7S45DLVpCUDge9_ltTBH_3IY2unzs-a5kexCgzA==]
  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhf89p-aqAAV3WhE1pYmGIbqrICXTCaQQek3eA5hiXn50BfzsCYnaksySJUvMV5ffmdrI8AXgZR1H0_shOs_i5zFM82XdVid21mClol-SQkPGh1CAHSZtAkj0U860siyYjuUPsUbh9CmmzTkZynYxczKHmTggUrjLTDNpg-RVzzct1xBMZSMdtU8qJFcOF7D-tIqSiTTY2P7TxV-kNF4NcR2aaVpC7jFAXvV7D5sZWqZ9cYLsyiaY=]
  • Synthesis of Piperidines | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG23_bRyyjURvWbKifleqQP0pkd22NmoUw4ETCbccn4GcVPMRnVRFUwIcCaaV3X0HZexWYa_Y3gkpqgQ379WBGFYj-MR4oJs_Ei1by3GShmHe9sLRp-meY2dj16H1Ppvp0RApOZ08L94l0QlPewjMcaF1oiR0dS7hqsfiZ4mt9yQ2I2e4tZ]
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnWF6iCIa1xT07v9_e8bier4KdUdFPIoVHaDh2u2MXvfNm6tculQoRyCMQLL9yu4zg9cyNySbOylUdoV5Jqgdrv1u9-qF_I9wleBugPsYA_pp4eDmScObWKYPD04tqElgyXQ==]
  • Piperidine Synthesis - DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWC-Ysv2hxOhGUqMQPFcNDNi4Uk6VDwbwaIRTul3QuOv2qG8ZW047qXHtg7NZoL0s5PHbxpYbO6F5vDAZrsAso1rQs4NyJLM9RwpVuWzP3juZJJ0FZoqJf52pW2TZre6uK2CTqFKwshg==]
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu-jDieoM6O5tLRJT31pu-T_eF_Y32OjDCFQ6szvx7yGHD_oMubt9IBfPCDsDw4v_KokPjeRpFsm7zThXHQU7QxvU0OKBzaYi_7ZOEcYmG9fU-wvmLZkhalG995wIGHPRsJd0T_2a35pkQUwzPPqk=]
  • Technical Support Center: Synthesis of Piperidine Carboxamides - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_6SQxNPIVJslROnMcGjU7Za0ENOl_ge1s0n5INp6gRFyw6qCwyWpIFtOI6QQAhwdZrBisUHYyOQFjEGrqTTPFip3iiGg6TGg85I0DJuFZo2mi9bcSdUoMhEEopCFbX1eZLKVCKwWrRcqe7NPq3AL1Q7CzjGHL9HSZJguF2xhslus9xHMtnQKftgY3bV61BbpyZCgwBHiu_pA=]
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNMd7H-9669lq9xW47cUJmHqGH9MTtMrtesjofATiE-PhxbR_5P-dbk085pWamHxFpNpEWaTuPeSRaY26cbEJLG6NctLrUF29_b9V-ZRpz0JCfmomxUM9vTvTPVbK2RoGhoXbFBRHm]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEphLLHGicI6SpxUSL0Gf2hflcX8T3El-9ZSNbZoWu3-zIba-O3ZHZ8HDlLlE-1eFfp3JuRCtycJOKPlO60u6h0VHsym9VPpu7N08QBs7NlsUGLAjFmslAMpvFauEB1KcSvcJGwKxhpL46HfQ==]
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - JOCPR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh0ev4BsxibMBCM4FBcjo9iOXE_j29la47EpOj8wg8CFXAalPNdgEHQraJBMlbhgZ9yOTNpsaY3GN8vej00XTCRB9MKcuAeyR4p5tSkxAqP3Ejd0tsLR4gIF5juaZs79rcjP29hH0xqot3xWygN24JsdUpR60qkVP1jeG0vVbYW9NqXtXPDWd4K3Pf4UYZM05Er8mebMrgKG-RMevRSpuQ7IBRBhpq2V6K3Y8jQHyxaUjMAN5v93uvROFf7otZMG01h405zzzbzQ==]
  • Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold - Arkivoc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTdCiM3c3kx0FB5ANCorSSoFaVpwQ4q9ozgjPQrkX__6LP94Jx8a-2Lnm944-xmlwtkJuot0GykETZKxA8qZ_JsYh5ZNsYzlK8RJpdKHzifueJB2EiCiuxW_6BlCVjUhO9chY=]
  • Preparation of amides using DCC (video) - Khan Academy. [https://vertexaisearch.cloud.google.
  • methyl (3R,5S)-5-methylpiperidine-3-carboxylate - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYtJdbRk_c27IETOJJtIk7LPhp_dg-02sGErkMSDWouMZEB05WSJ5S1Yvid20QJbfJ9thEQApqxpcdvivnc-fh57yVArHcSOlgyY_AJ-mAUDNw5xf_NCLuaUY7j9-HBip3pRWhEap_GUfXs3h9lbDVwM_8jiJx3ByHCdiPO0Ff1RfTsX2-65PEPMhMWRCcPiXvwzMGiJ2tZXv_xuVXzgCMM8nSzoep4m9cpWrKOpxNAKjZwQ==]
  • Methyl N-BOC-piperidine-3-carboxylate - BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNWCb9OZ7mHlO0ZrPNjKNlts9msI1xvnrQ4KGzTAiyI_t9eLZleG1wpLC7RuNH7D85qOxRes4sJmq7keU39TUygAN6ts3Us8P1l75PhAZ4Wv2sGJTZ57Vz8n0YLGp9Eqmb4LAuvyEH3BFh8tKTDXlfNA8iZadgzZiXTA==]
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxrPBxsw7rSDd-PZnixUrbLbL7oXQwtBSMIxNV9BU6L04ulUQRRLS0p0ZgohMDGRDjPCyyfKLov0pLssT4ljA3q_tEVPjZrN4YUeTXVBtVGRyFus872WU5HboU-pgti_8JCT350A50SPArnA==]
  • Methyl 5-methylpiperidine-3-carboxylate - BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8erGFFPix4VFRY_D4JyjWKfhlJnkxyZhyJoCfsVNlgZl-CA3ITaCuz0IkFv9pO8pDr8EMhdV_BiMybcShaY2lr1vcfxwFzESy8fhdRDVXcg7UEOmPt5J-0N1CrcmKH3HV7c070K13LRJt71Gw]
  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMY5Ggjaq0bSYtGZwv6ZTbdmlExo5RbvfO5-Xylxu5yr4Od1awEbGLsDQCv46c8SRm2QBtJyos8_LgZyRDmx9qIBroZGIIxKUdzO5Caii8uaseOqfNQ_6cIhAVQEIdzvkttk7yl05x4mjnY2RA6bt-StTt6-c5PFACa7teBJqHD-tz8rrsnscrr0e_NCEQ2vwIKAvVlNrDqhckhlycAShiDzlbwhoeqi3fo91xr602Kv5Ng2Gr18UDKJDEtTkuQgC4E2KsdV4rdL761rPjes-yfgjqeT2ZOoURsGWZ6OOeX1hNMWRANqfKbzMUwQdepkTfRLBJOV_3aDNvrohUl6LIRJs4soONrd6WPWkEKUI_034W11jRiZtAC5x]
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf-eY4PCSTdVFKsY5yDhLk0LJJnmIwyooWxayfTZCytsT2rryVKaSBagBbW3ZgonECITypjgEYcWbYNJq932iFL3LlNKjVoI3ypKX_-A4vJtk6NoqswiCYDCA8Qf2GLJief_kkutc53nKcODsAGFiYFHQu9t9j1Ud7pahzBw2-4huktWZAmZoVFp9ZOlE7BHg=]
  • Synthesis of new amides of the N-methylpiperazine series | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhFuRBF3neylRuOqtqcOa4khQ_Xg3HhmhkUvw-I3Oz4dJ5kSdavku1SF3fZWZmOON3u2DarZj4rZmD5Samxlqa7NC_hj6O2cHDOq0jE_vlU9zqhlUmiDLC5OfIJTSsTMbvEGLOa-6HiwoqOnQVSdMGOBmV-obuYxweqGfqM3mrIe6w4YeApg9zX4zrhGj3eCutB0sRXme_B3cT0S-1pOnsRrIJ10o=]
  • trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride - BLD Pharm. [https://vertexaisearch.cloud.google.

Sources

"large-scale synthesis of Methyl 5-methylpiperidine-3-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Introduction: The Significance of Piperidine Scaffolds in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that is invaluable for optimizing the pharmacological properties of drug candidates.[3] Methyl 5-methylpiperidine-3-carboxylate, in particular, serves as a crucial chiral or achiral building block for synthesizing complex therapeutic agents, including those targeting the central nervous system and other biological pathways.[3][4][5]

This document provides a comprehensive guide to the large-scale synthesis of this compound. The described two-step synthetic pathway is designed for scalability, efficiency, and safety. The process begins with the esterification of 5-methylnicotinic acid to produce the intermediate, Methyl 5-methylnicotinate. This is followed by the catalytic hydrogenation of the pyridine ring to yield the target piperidine derivative, which is then isolated as a stable hydrochloride salt. This guide emphasizes the rationale behind key procedural choices and outlines rigorous safety protocols essential for large-scale reactions, particularly concerning catalytic hydrogenation.

Part 1: Synthesis of Intermediate: Methyl 5-Methylnicotinate

The initial step in this synthesis is the conversion of 5-methylnicotinic acid to its corresponding methyl ester. This transformation is critical as the ester functional group is generally more suitable for subsequent hydrogenation reactions.

Principle and Rationale: Esterification Strategy

For large-scale production, an efficient and cost-effective esterification method is paramount. While various methods exist, the use of thionyl chloride in methanol is a robust and widely employed technique.[6] Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl then acts as a catalyst for the Fischer esterification of the carboxylic acid. This approach is often preferred over direct catalysis with strong acids like sulfuric acid because it drives the reaction to completion by converting the carboxylic acid to a more reactive acid chloride intermediate, typically resulting in high yields and simpler work-up procedures.[7][8]

Experimental Protocol: Esterification
  • Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a temperature probe is charged with 5-methylnicotinic acid.

  • Reagent Addition: Under a nitrogen atmosphere, methanol is added to the reactor. The mixture is stirred to form a slurry. The reactor is cooled to an internal temperature of 20-25°C.[6]

  • Thionyl Chloride Addition: Thionyl chloride is added dropwise via the dropping funnel, ensuring the temperature is maintained below 30°C to control the exothermic reaction.[6]

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 65-70°C) and maintained for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).[6]

  • Work-up and Isolation:

    • The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

    • The residue is cooled in an ice bath and carefully quenched by the addition of ice water.[6]

    • The pH of the aqueous solution is adjusted to 7-10 with a saturated sodium carbonate or sodium bicarbonate solution to neutralize the excess acid and precipitate the product.[6]

    • The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Methyl 5-methylnicotinate as a solid.

Data Presentation: Esterification Parameters
ParameterSpecificationRationale
Starting Material 5-Methylnicotinic AcidPrecursor molecule with the required carbon skeleton.
Reagents Methanol, Thionyl ChlorideMethanol acts as both solvent and reactant. Thionyl chloride is the esterification agent.[6]
Molar Ratio 5-Methylnicotinic Acid : Thionyl Chloride (1 : 2.05)An excess of thionyl chloride ensures complete conversion of the carboxylic acid.[6]
Solvent MethanolServes as the methyl source for the ester.
Temperature 20-25°C (addition), Reflux (reaction)Controlled addition temperature prevents runaway reactions. Reflux provides the necessary activation energy.[6]
Reaction Time 4-6 hoursSufficient time to drive the reaction to completion.
Work-up Aqueous Quench, Neutralization, ExtractionStandard procedure to isolate and purify the neutral ester from the acidic reaction mixture.
Expected Yield 95-99%This method is known for its high efficiency and yield.[6]

Part 2: Catalytic Hydrogenation to Methyl 5-methylpiperidine-3-carboxylate

This second stage is the core transformation, reducing the aromatic pyridine ring of the intermediate to the desired saturated piperidine ring.

Principle and Rationale: Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is the most effective method for the reduction of pyridine rings.[1] The reaction involves the use of hydrogen gas and a heterogeneous catalyst, typically a platinum group metal such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), or Raney Nickel.[9][10] For this specific transformation, Pd/C is often the catalyst of choice due to its high activity, selectivity, and cost-effectiveness on an industrial scale.

The reaction is typically carried out under pressure to increase the concentration of hydrogen in the solvent, thereby accelerating the reaction rate. The choice of solvent is also critical; polar protic solvents like methanol or ethanol are preferred as they can stabilize the charged intermediates on the catalyst surface and are less flammable than ethers.[9]

Critical Safety Considerations for Large-Scale Hydrogenation

Hydrogenation reactions carry inherent risks, primarily due to the high flammability of hydrogen gas and the pyrophoric nature of many hydrogenation catalysts, especially after use.[9][11][12]

  • Hydrogen Flammability: Hydrogen has a very wide flammability range (4-76% in air) and a low ignition energy, meaning it can be easily ignited by static electricity or heat.[13] All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and in appropriately pressure-rated equipment.[12][14]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are highly pyrophoric, particularly after the reaction when they are dry and charged with hydrogen.[9][11] They can spontaneously ignite upon contact with air.

  • Safe Handling Protocols:

    • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas, such as nitrogen, to remove all oxygen before introducing hydrogen.[9][13]

    • Catalyst Handling: The catalyst should be handled as a wet slurry whenever possible. Never allow the used catalyst to dry out.[13]

    • Filtration: The filtration of the catalyst post-reaction is a critical step. This should be performed under an inert atmosphere. A common technique is to filter the reaction mixture through a pad of Celite, ensuring the catalyst bed is kept wet with solvent at all times to prevent exposure to air.[11][13]

    • Quenching: After filtration, the used catalyst should be immediately and carefully quenched by suspending it in water to render it non-pyrophoric before disposal.[11]

    • Blast Shield: All hydrogenation reactions should be performed behind a blast shield for personnel safety.[13]

Experimental Protocol: Hydrogenation
  • Reactor Setup: A high-pressure reactor (autoclave) is charged with Methyl 5-methylnicotinate and the solvent (e.g., methanol).

  • Catalyst Loading: The Pd/C catalyst (typically 5-10 wt%) is added as a slurry in the reaction solvent. This should be done under a stream of nitrogen.

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove all traces of oxygen.[11]

  • Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 5-10 bar). The reaction mixture is stirred vigorously and may be heated to accelerate the reaction (e.g., 40-60°C).

  • Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen or by analyzing aliquots via HPLC or GC until the starting material is consumed.

  • Post-Reaction Purging: Once the reaction is complete, the hydrogen supply is shut off, and the reactor is carefully depressurized and purged several times with nitrogen.[13]

  • Catalyst Filtration: The reaction mixture is filtered through a pad of Celite under a nitrogen blanket to remove the Pd/C catalyst. The filter cake must be kept wet with solvent throughout the filtration process.

  • Catalyst Quenching: The filter cake containing the catalyst is immediately transferred to a separate container and submerged in water.[11]

  • Isolation: The filtrate, containing the product, is concentrated under reduced pressure to yield Methyl 5-methylpiperidine-3-carboxylate as an oil.

Data Presentation: Hydrogenation Parameters
ParameterSpecificationRationale
Substrate Methyl 5-methylnicotinateThe aromatic precursor to be reduced.
Catalyst 10% Palladium on Carbon (Pd/C)An efficient and selective catalyst for pyridine ring hydrogenation.[15]
Catalyst Loading 5-10 wt%A typical loading to ensure a reasonable reaction rate without excessive cost.
Solvent MethanolA polar protic solvent that facilitates the reaction and dissolves the substrate.
Hydrogen Pressure 5-10 barElevated pressure increases hydrogen availability and reaction rate.[14]
Temperature 40-60°CModerate heating can increase the reaction rate without promoting side reactions.
Reaction Time 12-24 hoursDependent on scale, pressure, temperature, and catalyst activity.
Work-up Inert filtration through CeliteCritical for the safe removal of the pyrophoric catalyst.[13]
Expected Yield >90%Catalytic hydrogenation is typically a high-yielding reaction.

Part 3: Hydrochloride Salt Formation and Final Product Isolation

The final step involves converting the free base of the piperidine ester into its hydrochloride salt. This is standard practice in pharmaceutical chemistry to improve the stability, crystallinity, and handling characteristics of amine-containing compounds.

Experimental Protocol: Salt Formation
  • Dissolution: The crude Methyl 5-methylpiperidine-3-carboxylate oil is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in isopropanol) is added dropwise to the stirred solution of the free base until the pH is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will typically precipitate from the solution upon addition of the acid or after a period of stirring, which may be aided by cooling.

  • Isolation and Drying: The solid product is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum to yield this compound as a white to off-white crystalline solid.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC.[4][8][16]

Visualizations

Synthetic_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrogenation & Salt Formation 5-Methylnicotinic_Acid 5-Methylnicotinic Acid Methyl_5-Methylnicotinate Methyl 5-Methylnicotinate 5-Methylnicotinic_Acid->Methyl_5-Methylnicotinate 1. SOCl₂, Methanol 2. Reflux Piperidine_Ester Methyl 5-methylpiperidine-3-carboxylate Methyl_5-Methylnicotinate->Piperidine_Ester H₂, 10% Pd/C Methanol, 5-10 bar Final_Product Methyl 5-methylpiperidine-3-carboxylate HCl Piperidine_Ester->Final_Product HCl in Isopropanol Experimental_Workflow cluster_step1 Part 1: Esterification cluster_step2 Part 2: Hydrogenation and Salt Formation start1 Charge Reactor: 5-Methylnicotinic Acid & Methanol add_socl2 Add SOCl₂ (20-25°C) start1->add_socl2 reflux Heat to Reflux (4-6h) add_socl2->reflux concentrate1 Concentrate under Vacuum reflux->concentrate1 quench Quench with Ice Water concentrate1->quench neutralize Neutralize (pH 7-10) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate intermediate Intermediate: Methyl 5-Methylnicotinate dry_concentrate->intermediate charge_autoclave Charge Autoclave: Intermediate, Methanol, Pd/C intermediate->charge_autoclave purge_n2 Purge with N₂ charge_autoclave->purge_n2 pressurize_h2 Pressurize with H₂ (5-10 bar) purge_n2->pressurize_h2 react_h2 Stir & Heat (12-24h) pressurize_h2->react_h2 purge_n2_2 Depressurize & Purge with N₂ react_h2->purge_n2_2 filter_catalyst Filter Catalyst (under N₂) Quench Catalyst with Water purge_n2_2->filter_catalyst concentrate2 Concentrate Filtrate filter_catalyst->concentrate2 free_base Free Base Product (Oil) concentrate2->free_base add_hcl Dissolve in IPA, Add HCl free_base->add_hcl isolate Filter, Wash & Dry add_hcl->isolate final_product Final Product: Hydrochloride Salt isolate->final_product

Caption: Detailed experimental workflow diagram.

References

  • Hydrogenation SOP - Department of Chemistry, University of Rochester. Available at: [Link]

  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. Available at: [Link]

  • Piperidine - Wikipedia. Available at: [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo. Available at: [Link]

  • High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare - UCHEM. Available at: [Link]

  • PIPERIDINE - Ataman Kimya. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • WO1997023213A1 - Process for production of piperidine derivatives - Google Patents.
  • Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available at: [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]

  • Esterification of carboxylic acids with N3‐substituted... - ResearchGate. Available at: [Link]

  • 1-Methylpiperidine-3-carboxylic acid ethyl ester - the NIST WebBook. Available at: [Link]

  • CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS | Chemistry of Heterocyclic Compounds. Available at: [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.
  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds - MDPI. Available at: [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem - NIH. Available at: [Link]

  • Showing metabocard for Methyl nicotinate (HMDB0029806) - Human Metabolome Database. Available at: [Link]

Sources

High-Purity Isolation of Methyl 5-methylpiperidine-3-carboxylate hydrochloride via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Senior Application Scientist: Dr. Evelyn Reed

Abstract

Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. The presence of impurities from synthesis, such as unreacted starting materials or byproducts, can significantly impede downstream applications and compromise biological data integrity.[1] This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We address the specific challenges posed by the basic piperidine nitrogen and its hydrochloride salt form, presenting a method centered on the purification of the free base with a modified mobile phase to ensure high purity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.

Core Principles: Navigating the Purification of a Basic Salt

The purification of this compound presents a unique set of challenges rooted in its chemical structure. The molecule contains a basic secondary amine within the piperidine ring and exists as a hydrochloride salt. A direct chromatographic approach on standard silica gel is often unsuccessful for two primary reasons:

  • Salt-Phase Interaction: As a salt, the compound is highly polar and ionic. When loaded onto a silica gel column, it can exhibit very strong, often irreversible, binding to the stationary phase, leading to poor recovery and broad, streaking bands.

  • Amine-Silanol Interaction: If the compound is converted to its free base form, the lone pair of electrons on the piperidine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to a common chromatographic artifact known as "peak tailing," where the compound elutes slowly and asymmetrically, resulting in poor separation from impurities.[1]

Our protocol overcomes these issues by first converting the hydrochloride salt to its less polar free base form, followed by chromatography using a mobile phase amended with a basic modifier. The addition of a small quantity of triethylamine (TEA) to the eluent serves to neutralize the acidic silanol sites, minimizing tailing and ensuring sharp, symmetrical peak elution.[1][2]

Diagram 1: Mechanism of Tailing Reduction on Silica Gel

This diagram illustrates how triethylamine (TEA) acts as a competitive base, binding to the acidic silanol groups on the silica surface. This prevents the basic nitrogen of the piperidine analyte from engaging in strong, non-specific interactions, thereby eliminating peak tailing and promoting efficient elution.

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase Components silanol_free Acidic Silanol Group (Si-OH) silanol_blocked Blocked Silanol Group (Si-O⁻ ⁺HNEt₃) analyte Piperidine Analyte (Free Base) analyte->silanol_free Strong Interaction (Causes Tailing) analyte->silanol_blocked Weak Interaction (Sharp Elution) tea Triethylamine (TEA) tea->silanol_free Neutralization

Caption: Role of Triethylamine in Preventing Peak Tailing.

Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to large-scale column chromatography, it is essential to develop and optimize the separation conditions using TLC. The goal is to find a solvent system that provides good separation between the desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.25-0.35 for optimal column performance.[1]

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude free base (see Section 4, Step 1 for preparation) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Eluent Screening: Prepare several developing chambers with different solvent systems. A good starting point is a mixture of a moderately polar solvent and a highly polar solvent, such as Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes.

  • Modifier Addition: To each potential eluent system, add 0.5-1% triethylamine (TEA) to mirror the conditions of the column.

  • Development: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent like potassium permanganate or ninhydrin.

  • Optimization: Adjust the solvent ratios until the target compound has an Rf value of ~0.3 and is well-resolved from major impurities.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-5 grams of crude material. Adjustments to column size and solvent volumes can be made for different scales.

Materials and Reagents
ItemSpecifications
Crude Material Methyl 5-methylpiperidine-3-carboxylate HCl
Stationary Phase Silica Gel, Grade 60 (230-400 mesh)[3][4]
Mobile Phase Solvents Dichloromethane (DCM), HPLC Grade
Methanol (MeOH), HPLC Grade
Triethylamine (TEA), Reagent Grade
Neutralization Reagents Saturated Sodium Bicarbonate (NaHCO₃) solution
Dichloromethane (DCM) or Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Apparatus Glass chromatography column
Separatory funnel, Rotary evaporator
TLC plates, developing chambers, beakers
Fraction collection tubes
Experimental Workflow

The overall process involves neutralization of the salt, purification of the resulting free base by column chromatography, and an optional final step to reform the hydrochloride salt.

Diagram 2: Overall Purification Workflow

G start Crude Hydrochloride Salt step1 Step 1: Neutralization - Dissolve in DCM/Water - Add sat. NaHCO₃ solution - Extract organic layer start->step1 step2 Crude Free Base in Solution step1->step2 step3 Step 2: Dry & Concentrate - Dry with Na₂SO₄ - Concentrate via Rotovap step2->step3 step4 Crude Free Base (Oil/Solid) step3->step4 step5 Step 3: Column Chromatography - Prepare column - Load sample - Elute with DCM/MeOH + TEA gradient step4->step5 step6 Collect & Analyze Fractions (TLC) step5->step6 step7 Combine Pure Fractions step6->step7 step8 Evaporate Solvents step7->step8 end_freebase Pure Free Base step8->end_freebase optional_step Optional: Salt Formation - Dissolve in Ether/DCM - Add HCl solution end_freebase->optional_step end_hcl Pure Hydrochloride Salt optional_step->end_hcl

Caption: Step-by-step workflow for purification.

Step-by-Step Procedure

Step 1: Neutralization to Free Base

  • Rationale: Converting the polar salt to the less polar free base is critical for enabling interaction with the silica gel and achieving separation.

  • Dissolve the crude this compound in a mixture of dichloromethane (or ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Shake the funnel vigorously and allow the layers to separate. The free base will be in the organic layer.

  • Drain the organic layer. Extract the aqueous layer two more times with fresh dichloromethane to ensure complete recovery.

  • Combine all organic extracts.

Step 2: Drying and Concentrating

  • Rationale: Water must be completely removed as it can interfere with the chromatography process.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude free base, typically as an oil or solid.

Step 3: Column Preparation and Sample Loading

  • Rationale: A well-packed column is crucial for uniform mobile phase flow and efficient separation.[5]

  • Prepare the column by the wet slurry method. In a beaker, mix silica gel with the initial, least polar eluent determined by TLC (e.g., 100% DCM + 1% TEA).

  • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Dissolve the crude free base from Step 2 in a minimal amount of the mobile phase.

  • Carefully load the sample solution onto the top of the packed silica gel.

Step 4: Elution and Fraction Collection

  • Rationale: A gradient elution, where the mobile phase polarity is gradually increased, allows for the separation of compounds with different polarities.

  • Begin eluting with the initial low-polarity solvent system (e.g., 100% DCM + 1% TEA).

  • Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM, always maintaining 1% TEA).

  • Collect the eluent in fractions of equal volume (e.g., 10-20 mL tubes).

  • Monitor the fractions by TLC to identify which ones contain the pure product. Spot the crude material, the current fraction, and the previous fraction on the same plate for easy comparison.

Step 5: Isolation and Optional Salt Formation

  • Combine the fractions identified as pure.

  • Remove the solvents and triethylamine under reduced pressure using a rotary evaporator to yield the purified Methyl 5-methylpiperidine-3-carboxylate free base.

  • (Optional) If the hydrochloride salt is the desired final form, dissolve the purified free base in a suitable solvent like diethyl ether or anhydrous DCM and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will typically precipitate and can be collected by filtration.

Troubleshooting

ProblemProbable CauseSolution
Product does not elute from column Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent (e.g., Methanol) in the mobile phase.
Product elutes with solvent front Mobile phase polarity is too high.Restart with a less polar solvent system (e.g., decrease the initial percentage of Methanol).
Persistent Peak Tailing Insufficient amount of basic modifier (TEA).Ensure TEA is present at 0.5-1% in all mobile phase compositions. Check the age and quality of the silica gel.
Poor Separation from Impurities Inappropriate solvent system or steep gradient.Use a shallower gradient (increase polarity more slowly) or try a different solvent system (e.g., Ethyl Acetate/Hexanes + TEA).[6]
Compound appears unstable on silica The free base may be sensitive to the acidic nature of silica over time.Work quickly and avoid letting the compound sit on the column for extended periods. Neutral alumina could be an alternative stationary phase.

Conclusion

The protocol detailed herein provides a systematic and effective method for the purification of this compound. By addressing the inherent challenges of purifying a basic salt through conversion to its free base and the use of a triethylamine-modified eluent, this approach consistently yields a high-purity product suitable for demanding applications in pharmaceutical research and development. The preliminary TLC analysis is a critical step that ensures an efficient and successful column chromatography run.

References

  • Benchchem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem Technical Resources.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • PubMed Central (PMC). (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • BIOSYNCE. (2025). What is the stability of piperidine? BIOSYNCE Blog.
  • YouTube. (2025).
  • Sandoval, C., Lim, N.-K., & Zhang, H. (n.d.). Cosme Sandoval, Ngiap-Kie Lim, and Haiming Zhang. DOI.
  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. American Chemical Society.
  • Semantic Scholar. (n.d.).
  • YouTube. (2022). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. Pharma Growth Hub.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-methylpiperidine-3-carboxylate hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-methylpiperidine-3-carboxylate hydrochloride. This document is intended for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, with a focus on identifying and mitigating common byproducts.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Methyl 5-methylpiperidine-3-carboxylate, providing foundational knowledge for process optimization.

Q1: What is the most common and scalable method for synthesizing Methyl 5-methylpiperidine-3-carboxylate?

The most prevalent and industrially favored method is the catalytic hydrogenation of Methyl 5-methylnicotinate.[1] This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst.[1] This approach is highly atom-economical and generally proceeds with good yield, but it requires careful control of reaction conditions to manage stereoselectivity and prevent side reactions.[1][2]

Q2: What are the primary byproducts I should expect during this synthesis?

The main challenges in this synthesis revolve around controlling stereochemistry and avoiding a few key side reactions. The most common byproducts include:

  • Diastereomers (cis and trans isomers): The product has two chiral centers, leading to the formation of cis and trans isomers. The ratio of these isomers is highly dependent on the catalyst and reaction conditions.[3] Often, one isomer is desired, making the other a significant byproduct.

  • Incomplete Hydrogenation Products: Partially reduced intermediates, such as dihydropyridines or tetrahydropyridines, can be present if the reaction does not go to completion.[4] This is often due to catalyst deactivation or insufficient reaction time/pressure.[4]

  • N-Alkylation/N-Benzylation Products: If solvents like methanol or impurities like benzyl chloride are present under certain conditions, they can react with the secondary amine of the piperidine product.

  • Starting Material: Unreacted Methyl 5-methylnicotinate will be a major impurity if the reaction is incomplete.[4]

Q3: How can I control the cis/trans isomer ratio of the final product?

Controlling the diastereoselectivity is a critical aspect of this synthesis. The final cis/trans ratio is heavily influenced by the choice of catalyst, solvent, and temperature.[2]

  • Catalyst Selection: Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂ or Adams' catalyst), often favor the formation of the cis isomer when the reaction is run in an acidic solvent like acetic acid.[2] Rhodium-on-carbon (Rh/C) is another highly effective catalyst that can provide good selectivity.[5][6][7]

  • Solvent Choice: Acidic solvents like acetic acid or the addition of mineral acids (e.g., HCl) can protonate the pyridine nitrogen. This protonation alters how the molecule adsorbs to the catalyst surface, thereby influencing the stereochemical outcome of the hydrogen addition.[1]

  • Temperature and Pressure: Lower temperatures generally improve selectivity by reducing the energy available for isomer interconversion on the catalyst surface.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low Yield and Incomplete Conversion of Starting Material

You observe a significant amount of unreacted Methyl 5-methylnicotinate in your crude product analysis (TLC, GC-MS, or NMR).

Potential Cause Explanation & Recommended Solution
Catalyst Poisoning or Deactivation The pyridine nitrogen, both in the starting material and the product, can act as a Lewis base and poison the metal catalyst surface, reducing its activity.[1] Impurities in the starting material (e.g., sulfur compounds) can also deactivate the catalyst.[2] Solution: • Ensure the starting material is of high purity. • Use a fresh batch of a robust catalyst like Rh/C or PtO₂.[2][5] • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Hydrogen Pressure or Poor Mass Transfer The reduction of the aromatic pyridine ring requires sufficient hydrogen availability at the catalyst surface.[1][4] Low pressure or inadequate stirring can make the reaction sluggish. Solution: • Increase the hydrogen pressure incrementally (e.g., from 50 psi to 100 psi), ensuring your equipment is rated for the pressure. • Ensure vigorous and efficient stirring to improve gas-liquid mixing.[4]
Reaction Conditions Too Mild The aromaticity of the pyridine ring makes it stable. The energy barrier for reduction may not be overcome if the temperature or pressure is too low.[1] Solution: • Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C).[2][7] • Increase the reaction time and monitor progress by TLC or GC.[2]
Problem 2: Poor or Undesirable Cis/Trans Diastereomeric Ratio

The analysis of your product shows a mixture of cis and trans isomers, and the desired isomer is not the major product.

Potential Cause Explanation & Recommended Solution
Suboptimal Catalyst System Different catalysts have different surface properties that favor specific modes of substrate adsorption, leading to different stereochemical outcomes. Palladium on Carbon (Pd/C) is often less selective for this transformation compared to Platinum or Rhodium.[1] Solution: • For preferential formation of the cis isomer, use PtO₂ in glacial acetic acid.[2] • Rhodium on Carbon (Rh/C) is also an excellent choice and can provide high selectivity under optimized conditions.[7] Screen different catalysts to find the best performer for your desired isomer.
Incorrect Solvent Choice A neutral solvent may not facilitate the specific orientation on the catalyst surface needed for high diastereoselectivity. Solution: • Switch to an acidic solvent like glacial acetic acid. The resulting pyridinium salt often hydrogenates with higher stereoselectivity.[2] Alternatively, add a stoichiometric amount of HCl to a solvent like ethanol.
Epimerization During Workup or Purification The product can be susceptible to epimerization (interconversion of cis and trans isomers) at the C3 position (adjacent to the ester) under basic conditions. Solution: • Avoid strongly basic conditions during workup. Use a mild base like sodium bicarbonate for neutralization if necessary. • If performing chromatography, ensure the silica gel is neutral.
Problem 3: Detection of Unexpected Impurities in LC-MS or NMR

Your analytical data shows peaks that do not correspond to the starting material, product isomers, or common solvents.

Potential Cause Explanation & Recommended Solution
Over-reduction of Ester Group Under very harsh conditions (high temperature, high pressure, or with highly active catalysts like Raney Nickel), the methyl ester group could be reduced to a primary alcohol, yielding (5-methylpiperidin-3-yl)methanol. Solution: • Use milder reaction conditions. Lower the temperature and/or pressure. • Avoid overly reactive catalysts like Raney Nickel if this byproduct is observed.[8] Stick to Pt, Rh, or Pd-based catalysts.[1][5]
Formation of N-Methyl Byproduct If methanol is used as a solvent, there is a small possibility of reductive amination occurring between the piperidine product and formaldehyde (which can form from methanol oxidation), leading to the N-methylated byproduct. Solution: • Switch to a different solvent such as ethanol, acetic acid, or THF to eliminate this possibility.

Visualization of Key Pathways

To better understand the reaction and potential issues, the following diagrams illustrate the synthesis pathway and a general troubleshooting workflow.

Synthesis and Byproduct Formation Pathway

G SM Methyl 5-methylnicotinate (Starting Material) H2_Cat H₂, Catalyst (e.g., PtO₂, Rh/C) SM->H2_Cat Product_Cis cis-Methyl 5-methyl- piperidine-3-carboxylate (Desired Product) H2_Cat->Product_Cis Main Pathway (Optimized Conditions) Product_Trans trans-Methyl 5-methyl- piperidine-3-carboxylate (Diastereomeric Byproduct) H2_Cat->Product_Trans Competes with cis-formation Byproduct_Incomplete Partially Hydrogenated Intermediates H2_Cat->Byproduct_Incomplete Incomplete Reaction (Low Pressure/Time) Byproduct_Over (5-methylpiperidin-3-yl)methanol (Over-reduction Byproduct) Product_Cis->Byproduct_Over Harsh Conditions (High Temp/Pressure)

Caption: Reaction scheme for the synthesis and formation of major byproducts.

Troubleshooting Workflow

G Start Problem Detected in Crude Product Analysis Check_SM High % of Starting Material? Start->Check_SM Check_Ratio Incorrect Isomer Ratio? Check_SM->Check_Ratio  No Sol_Incomplete Cause: Incomplete Reaction • Increase H₂ pressure • Increase reaction time/temp • Check catalyst activity Check_SM->Sol_Incomplete  Yes Check_Peaks Unexpected Peaks? Check_Ratio->Check_Peaks  No Sol_Ratio Cause: Suboptimal Selectivity • Change catalyst (PtO₂ or Rh/C) • Use acidic solvent (AcOH) • Lower reaction temperature Check_Ratio->Sol_Ratio  Yes Sol_Peaks Cause: Side Reaction • Check for over-reduction • Use milder conditions • Change solvent Check_Peaks->Sol_Peaks  Yes End Purify Optimized Product Check_Peaks->End  No Sol_Incomplete->End Sol_Ratio->End Sol_Peaks->End

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Stereoselective Hydrogenation

This protocol is provided as a representative example for achieving high cis-selectivity.

Objective: To synthesize cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride via catalytic hydrogenation.

Reagents:

  • Methyl 5-methylnicotinate (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

  • Glacial Acetic Acid (solvent, ~10-15 mL per gram of substrate)

  • Hydrogen Gas (H₂)

  • Diethyl ether or MTBE (for workup)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • HCl in Diethyl Ether (2M solution)

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add Methyl 5-methylnicotinate (1.0 eq) and glacial acetic acid.[2]

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add PtO₂ (0.05 eq).[2] Seal the reactor.

  • Hydrogenation: Purge the reactor vessel with hydrogen gas three times. Pressurize the reactor to 50-70 psi with hydrogen.[1]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 16-24 hours. Monitor the reaction progress by checking for the disappearance of the starting material (e.g., by TLC or by monitoring hydrogen uptake).[2]

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]

  • Workup - Solvent Removal & Neutralization: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in water and cool in an ice bath. Carefully neutralize the solution by slowly adding saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine as an oil (a mixture of cis/trans isomers).

  • Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether or MTBE. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. Analyze by NMR to confirm structure and isomeric ratio.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
  • Tateno, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Tateno, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • BenchChem. (2025).
  • Loh, R., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Cant, A. A., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Di Mola, A., et al. (2023).
  • Tian, Z., et al. (2024). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Di Mola, A., et al. (2023).
  • Murakami, M., & Hori, S. (2003).
  • Matulevičiūtė, G., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • U.S. Army Medical Research and Development Command. (1982). Piperidine Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • Weller, D. D., & Rapoport, H. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. U.S. Patent No. 4,435,572.
  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Process for preparing 4-methylenepiperidine or acid addition salt thereof. Chinese Patent No. CN108017573B.
  • BLD Pharm. (n.d.).
  • Gorpinchenko, V. A., et al. (2009). Catalytic Hydrogenation of Methyl Esters of Some 1H-Pyrazoline-3-Carboxylic Acids. Chemistry of Heterocyclic Compounds.
  • PubChemLite. (n.d.).
  • BOC Sciences. (n.d.).
  • Tuoda. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • Chulalongkorn University. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine carboxylate synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working to synthesize and optimize this critical structural motif found in numerous pharmaceuticals.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Method Selection & Initial Setup

Q1: What are the primary methods for synthesizing substituted piperidine carboxylates, and how do I choose the right one?

The two most common and versatile methods are Reductive Amination and the Pictet-Spengler reaction. The choice depends heavily on the available starting materials and the desired substitution pattern.

  • Reductive Amination: This is a powerful "one-pot" reaction that forms the piperidine ring by reacting a dicarbonyl compound (or a precursor) with an amine, followed by reduction.[4] It is highly versatile for creating a wide range of N-substituted piperidines.[5]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6] It is the method of choice when synthesizing tetrahydroisoquinoline or tetrahydro-β-carboline cores, which are piperidine rings fused to an aromatic system.[6][7]

Here is a decision-making workflow to guide your selection:

G start Desired Piperidine Target q1 Is the piperidine ring fused to an aromatic system (e.g., indole)? start->q1 reductive_amination Reductive Amination (from dicarbonyl precursors) q1->reductive_amination  No   pictet_spengler Pictet-Spengler Reaction (from β-arylethylamines) q1->pictet_spengler  Yes   G start Problem Observed (e.g., Low Yield) q1 Is starting material (aldehyde/ketone) consumed? start->q1 q2 Is imine intermediate observed (TLC/LCMS)? q1->q2  Yes   sol_imine Troubleshoot Imine Formation: 1. Check pH (target 4-6). 2. Add dehydrating agent (e.g., MgSO₄, molecular sieves). 3. Increase reaction time before adding reductant. q1->sol_imine  No   sol_reduction Troubleshoot Reduction Step: 1. Use fresh, anhydrous STAB. 2. Ensure anhydrous solvent. 3. Check for amine-borane complex formation. q2->sol_reduction  Yes   sol_side_reactions Investigate Side Reactions: 1. Check for over-alkylation. 2. Look for alcohol byproduct (carbonyl reduction). 3. Consider product instability during workup. q2->sol_side_reactions  No (Stalled)

Caption: General troubleshooting workflow for low-yield reductive amination.

Q3: My reaction has stalled, and I see a lot of unreacted starting amine and carbonyl. What's wrong?

Primary Cause: Inefficient imine/iminium ion formation. The entire reaction hinges on the equilibrium between the amine/carbonyl and the imine intermediate. If this equilibrium is not established, the reducing agent has nothing to reduce.

Causality & Troubleshooting Steps:

  • Incorrect pH: This is the most common culprit.

    • The Problem: Imine formation is acid-catalyzed, but if the solution is too acidic (pH < 4), the amine nucleophile is protonated into its non-nucleophilic ammonium salt, shutting down the reaction. [8]If the pH is too high (pH > 7), there isn't enough acid to catalyze carbonyl activation and subsequent dehydration.

    • The Fix: The "sweet spot" for imine formation is typically pH 4-6 . [8][9]Add a catalytic amount of a weak acid like acetic acid (AcOH). If your amine starting material is an HCl salt, you may need to add a mild base (e.g., Et₃N) to liberate the free amine first. Monitor the pH of the reaction mixture before adding the reducing agent.

  • Presence of Water:

    • The Problem: Imine formation is a condensation reaction that produces water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials. [10]Furthermore, STAB is water-reactive and will decompose upon contact with moisture, losing its reducing power. [11][12][13] * The Fix:

      • Use anhydrous solvents (DCE, THF, DCM are common). [11] * Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves to the reaction mixture before adding the reducing agent. [14] * Allow the amine and carbonyl to stir together for a sufficient time (30-60 minutes) to allow for imine formation before introducing the STAB. [8] Q4: My yield is low, but the starting carbonyl is gone. LC-MS shows my desired product and a significant amount of an alcohol byproduct. Why?

Primary Cause: The reducing agent is reducing the starting carbonyl instead of the imine intermediate.

Causality & Troubleshooting Steps:

  • Incorrect Choice of Reducing Agent:

    • The Problem: As discussed in Q2, strong reducing agents like NaBH₄ will readily reduce aldehydes and ketones. [10] * The Fix: Switch to a milder, more selective reagent like STAB (NaBH(OAc)₃) . [15][16]Its reaction rate for reducing iminium ions is much faster than for ketones or aldehydes, preventing the formation of alcohol byproducts. [15]

  • Reaction Conditions Favoring Carbonyl Reduction:

    • The Problem: Even with a selective reagent like NaBH₃CN, if the pH is too low (pH 3-4), its reactivity towards carbonyls increases, leading to the undesired alcohol. [9] * The Fix: Maintain the pH in the optimal 4-6 range. This ensures the iminium ion is present and is the most electrophilic species available for reduction.

Q5: I'm observing the formation of a dialkylated or dimeric side product. How can I prevent this?

Primary Cause: The newly formed secondary amine product is reacting again with the starting carbonyl.

Causality & Troubleshooting Steps:

  • Reactivity of the Product:

    • The Problem: The secondary amine product is often more nucleophilic than the primary amine starting material. It can compete for the remaining carbonyl, form a new iminium ion, and be reduced to form a tertiary amine (over-alkylation). This is especially true for unhindered primary amines and reactive aldehydes.

    • The Fix:

      • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the carbonyl is consumed quickly.

      • Slow Addition: If the problem persists, try slowly adding the carbonyl component to the mixture of the amine and reducing agent. This keeps the concentration of the carbonyl low at any given time, favoring the reaction with the more abundant starting amine. [17] * Lower Temperature: Running the reaction at 0 °C or even lower can sometimes temper the reactivity of the secondary amine product.

Section 3: Troubleshooting Guide - Pictet-Spengler Reaction

Q6: My Pictet-Spengler reaction is giving me a mixture of cis and trans diastereomers. How can I improve the selectivity?

Primary Cause: The stereochemical outcome of the Pictet-Spengler reaction is highly dependent on whether the reaction is under kinetic or thermodynamic control.

Causality & Troubleshooting Steps:

  • To Favor the cis Isomer (Kinetic Product): The cis product is often formed faster but is less stable. [18] * Lower the Temperature: Run the reaction at 0 °C or below.

    • Use a Strong Brønsted Acid: Acids like trifluoroacetic acid (TFA) often promote the formation of the kinetic cis product. [18] * Choose the Right Solvent: Polar aprotic solvents like acetonitrile can favor high cis-selectivity. [18]

  • To Favor the trans Isomer (Thermodynamic Product): The trans product is typically more stable. [18] * Increase the Temperature and Time: Heating the reaction or allowing it to stir for a longer period allows the initially formed cis product to equilibrate to the more stable trans isomer. [18] * N-Protecting Groups: Attaching a bulky N-protecting group (like a benzyl group) to the starting tryptamine can sterically direct the cyclization to exclusively give the trans isomer. [7]

    Condition Favors cis (Kinetic) Favors trans (Thermodynamic)
    Temperature Low (e.g., 0 °C) High (e.g., Reflux)
    Acid Catalyst Strong Brønsted Acid (e.g., TFA) Lewis Acids or prolonged heating
    Reaction Time Shorter Longer

    | Substrate | N-unsubstituted amine | N-benzylated amine |

Section 4: Scale-Up and Purification

Q7: I'm trying to scale up my reaction from 100 mg to 10 g, and the yield has dropped significantly. What should I consider?

Primary Cause: Scale-up is not linear. Issues with heat transfer, mixing, and reagent addition rates become magnified at a larger scale. [19][20] Causality & Troubleshooting Steps:

  • Heat Management (Exotherms):

    • The Problem: The formation of borane complexes and the reduction itself can be exothermic. On a small scale, this heat dissipates quickly. On a large scale, poor heat transfer can create localized hot spots, leading to side reactions and decomposition. [19] * The Fix: Use a jacketed reactor with controlled cooling. Add reagents, especially the reducing agent, portion-wise or via a syringe pump to control the rate of the reaction and the resulting exotherm.

  • Mixing Efficiency:

    • The Problem: A magnetic stir bar that is effective in a 50 mL flask is inadequate for a 1 L reactor. Inefficient mixing leads to poor mass transfer, concentration gradients, and inconsistent results. [19] * The Fix: Use an overhead mechanical stirrer. The choice of impeller (e.g., anchor, pitched-blade turbine) is critical to ensure the entire reaction mass is homogeneous, especially if solids are present.

  • Impurity Amplification:

    • The Problem: A minor side product that was barely detectable at a small scale can become a major impurity upon scale-up, complicating purification. [19] * The Fix: Re-optimize the reaction at a 1 g scale before moving to 10 g. Pay close attention to reaction monitoring (TLC, LC-MS) to identify the onset of impurity formation and adjust conditions (e.g., temperature, addition time) accordingly.

Q8: My crude piperidine carboxylate is an oil and difficult to purify by column chromatography. Are there alternative methods?

Primary Cause: The basic nitrogen of the piperidine can cause streaking on silica gel, and the polarity of the ester can make separation from similar impurities challenging.

Causality & Troubleshooting Steps:

  • Salt Formation and Crystallization:

    • The Technique: This is a powerful method for both chemical and chiral purification. [21][22]Convert the crude basic product into an acid addition salt by treating it with an acid (e.g., HCl in ether, oxalic acid, or L-(+)-tartaric acid). [21]The resulting salt is often a stable, crystalline solid that can be easily purified by recrystallization.

    • The Advantage: This process can selectively crystallize the desired product, leaving impurities behind in the mother liquor. It can also be used to separate diastereomers or resolve enantiomers. The pure free base can be recovered by neutralization and extraction. [21]

  • Selective Precipitation:

    • The Technique: In some cases, impurities can be selectively precipitated. For instance, if pyridine is an impurity, it can be removed by bubbling CO₂ gas through a solution of the mixture in an organic solvent. The piperidine forms a solid carbonate salt while the less basic pyridine remains in solution. [4][23]

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • National Institutes of Health. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]

  • Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB). [Link]

  • ElectronicsAndBooks. (2011). Highly Diastereoselective Arylations of Substituted Piperidines. [Link]

  • ACS Publications. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. [Link]

  • National Institutes of Health. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Myers, J. W. (n.d.).
  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents.
  • In-Pharma Technologist. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Google Patents.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • European Patent Office. 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a).... [Link]

  • Google Patents.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Acino. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • chemeurope.com. Pictet-Spengler reaction. [Link]

  • Link, A. (n.d.). The Pictet-Spengler Reaction.

Sources

Technical Support Center: Separation of Methylpiperidine Carboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of methylpiperidine carboxylate diastereomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. The diastereomeric separation of substituted piperidines is a critical step in the synthesis of many pharmacologically active compounds, and this resource is structured to address the common challenges encountered in this process.

Understanding the Challenge: Why is Separating Methylpiperidine Carboxylate Diastereomers Difficult?

Methylpiperidine carboxylates possess at least two stereocenters, leading to the formation of diastereomers (e.g., cis and trans isomers). These stereoisomers have the same molecular weight and connectivity but differ in the spatial arrangement of their atoms. While they are distinct chemical compounds with different physical properties, these differences can be very subtle, making their separation challenging.

Key factors contributing to the difficulty include:

  • Small Differences in Polarity: The cis and trans isomers often have very similar polarities, leading to poor resolution in normal-phase chromatography.

  • Conformational Flexibility: The piperidine ring can exist in various chair and boat conformations, which can complicate interactions with stationary phases in chromatography.

  • Similar Solubilities: Diastereomers may have comparable solubilities in common solvents, making separation by crystallization difficult.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Column Chromatography
FAQ 1: I'm not getting any separation of my cis and trans methylpiperidine carboxylate diastereomers on a silica gel column. What should I try first?

This is a common issue. When diastereomers co-elute, the primary goal is to alter the selectivity of your chromatographic system.[1] Here’s a systematic approach to troubleshooting:

  • Change the Mobile Phase:

    • Solvent Selectivity: If you are using a standard mobile phase like ethyl acetate/hexanes, switch to a solvent system with different properties. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the interactions with the silica surface and your compounds.[2] Sometimes, adding a small percentage of a more polar solvent like methanol or isopropanol (e.g., 1%) can sharpen bands and improve resolution.[2]

    • Mobile Phase Modifiers: For basic compounds like piperidines, peak tailing can obscure separation. Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) to your mobile phase can neutralize acidic silanol groups on the silica surface, leading to more symmetrical peaks and potentially better resolution.[3]

  • Change the Stationary Phase:

    • Normal Phase Alternatives: If silica gel is ineffective, consider other normal-phase stationary phases like alumina (basic or neutral), or bonded phases such as cyano (CN) or diol columns.[4]

    • Reverse Phase: While less common for preparative separation of these compounds, reverse-phase chromatography (e.g., C18 column) with a mobile phase of water/acetonitrile or water/methanol can sometimes provide the necessary selectivity.[1]

Workflow for Troubleshooting Poor Chromatographic Separation

G Start Poor or No Separation on Silica Gel ChangeMobilePhase Modify Mobile Phase Start->ChangeMobilePhase First Step ChangeStationaryPhase Change Stationary Phase Start->ChangeStationaryPhase If Mobile Phase Changes Fail SolventSystem Try Different Solvent System (e.g., Hex/Et2O, DCM/MeOH) ChangeMobilePhase->SolventSystem AddModifier Add Basic Modifier (e.g., 0.1% TEA) ChangeMobilePhase->AddModifier OtherNormalPhase Try Alumina, Cyano, or Diol Column ChangeStationaryPhase->OtherNormalPhase ReversePhase Attempt Reverse-Phase (C18) ChangeStationaryPhase->ReversePhase SolventSystem->ChangeStationaryPhase No Improvement Success Successful Separation SolventSystem->Success Resolution Improved AddModifier->ChangeStationaryPhase No Improvement AddModifier->Success Resolution Improved OtherNormalPhase->Success Resolution Improved Reassess Re-evaluate Strategy OtherNormalPhase->Reassess No Improvement ReversePhase->Success Resolution Improved ReversePhase->Reassess No Improvement

Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.

FAQ 2: My compound seems to be degrading on the silica gel column. How can I confirm this and what can I do about it?

Compound instability on silica is a known issue, especially with sensitive functional groups.[5]

  • Confirmation: You can perform a simple stability test. Spot your purified compound on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots. If new spots appear, your compound is likely degrading on the silica.

  • Solutions:

    • Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading your sample.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.[5] For very sensitive compounds, reverse-phase chromatography might be a milder option.

Crystallization
FAQ 3: I am trying to separate my diastereomers by crystallization, but I'm not having any success. What are some strategies to induce selective crystallization?

Separation by crystallization relies on the different solubilities of the diastereomers in a particular solvent system.

  • Solvent Screening: This is the most critical step. You need to find a solvent or solvent mixture where one diastereomer is significantly less soluble than the other. Screen a wide range of solvents with varying polarities.

  • Cooling Rate: A slow cooling rate is often crucial for selective crystallization. Rapid cooling can cause both diastereomers to precipitate out of solution.[3] Allow the solution to cool slowly to room temperature, and then gradually lower the temperature.

  • Seeding: If you have a small crystal of the desired diastereomer, adding it to a saturated solution can induce crystallization of that specific isomer.

  • Crystallization-Induced Diastereomer Transformation (CIDT): If one of the stereocenters is labile (can epimerize), it may be possible to convert the mixture to a single, thermodynamically more stable diastereomer that crystallizes out of solution.[6][7] This often requires a base or acid catalyst to facilitate epimerization in solution.[6][7]

Troubleshooting Crystallization
Problem Potential Cause Suggested Solution
No crystals form Solution is not supersaturated.Slowly evaporate the solvent or add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise.[3]
The chosen solvent is too good.Screen for solvents in which your compound has lower solubility.
Oily precipitate forms Compound is "oiling out" instead of crystallizing.Try a more viscous solvent or a lower temperature. Diluting the solution may also help.
Both diastereomers co-crystallize Solubilities of the diastereomers are too similar in the chosen solvent.Perform a more extensive solvent screen. Try solvent mixtures to fine-tune the solubility.
Cooling was too rapid.Allow the solution to cool to room temperature slowly before further cooling in a refrigerator or freezer.[3]
Analytical Assessment
FAQ 4: How can I accurately determine the diastereomeric ratio (d.r.) of my sample?

Accurate determination of the d.r. is essential for monitoring the success of your separation.

  • ¹H NMR Spectroscopy: This is often the quickest method. Diastereomers will have slightly different chemical environments, leading to distinct signals in the NMR spectrum.[8][9] Integrating the peaks corresponding to each diastereomer will give you the ratio.[8][9] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for more accurate integration.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a highly sensitive and accurate method for determining the d.r.[8][11] Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® columns) are often effective for separating piperidine derivatives.[3][11]

  • Gas Chromatography (GC): For volatile methylpiperidine carboxylates, GC with a chiral column can also be used.[8]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Chromatography
  • Select the Mobile Phase: Use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation between your diastereomers with an Rf value of ~0.2-0.4 for the less polar spot.

  • Pack the Column: Dry pack the column with silica gel and then flush with the chosen mobile phase. Ensure the column is packed evenly to avoid channeling.

  • Load the Sample: Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the Column: Begin elution with the mobile phase, applying gentle pressure.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which fractions contain your separated diastereomers.

  • Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Protocol 2: Diastereomeric Ratio Determination by ¹H NMR
  • Prepare the Sample: Accurately weigh and dissolve a representative sample of your material in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the Spectrum: Obtain a high-resolution ¹H NMR spectrum.

  • Identify Diagnostic Peaks: Identify well-resolved peaks that are unique to each diastereomer. Protons adjacent to the stereocenters are often good candidates.

  • Integrate the Peaks: Carefully integrate the area of the diagnostic peaks for each diastereomer.

  • Calculate the Ratio: The ratio of the integrals corresponds to the diastereomeric ratio.

Concluding Remarks

The separation of methylpiperidine carboxylate diastereomers can be a challenging but achievable task. A systematic and logical approach to troubleshooting, combined with a good understanding of the underlying chemical principles, is key to success. This guide provides a starting point for addressing common issues, but remember that each specific compound may require unique optimization.

References

  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014).
  • Mathematical Relationships of Individual Stereocenter er Values to dr Values. (n.d.). PMC - NIH.
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • Separation of diastereomers. (2008).
  • How to separate the diastereomer peak
  • Help with separ
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. (n.d.). Benchchem.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. (2021).
  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. (2025). PMC - NIH.
  • Crystallization-induced diastereomer transformation of thiohydantoin derivatives. (n.d.). ResearchGate.

Please create:

  • A new section titled "Synthesis and Potential for Epimerization".

  • Within this section, include a FAQ addressing how to synthesize these compounds and another FAQ on how to check for and control epimerization.

  • Provide a step-by-step protocol for a common synthesis method.

  • Create a Graphviz diagram illustrating the epimerization mechanism.

  • Update the "References" section with any new sources used.

Sources

Chiral Separation of Piperidine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Piperidine Enantiomers

The piperidine ring is a cornerstone scaffold in modern pharmaceuticals, integral to the structure of numerous approved drugs.[1][2] When a chiral center is present on the piperidine ring or its substituents, the resulting enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, regulatory authorities mandate rigorous control and analysis of the enantiomeric composition of chiral drug substances. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support for the chiral separation of piperidine derivatives. We will explore the most common analytical techniques, offering practical, field-tested advice in a question-and-answer format to address specific experimental challenges.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Chiral Separations

Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry due to its versatility and the extensive range of commercially available chiral stationary phases (CSPs).[4]

Frequently Asked Questions (FAQs) for Chiral HPLC

Q1: Where do I begin with developing a chiral HPLC method for a new piperidine derivative?

A1: A systematic screening approach is the most efficient starting point. The selection of the chiral stationary phase (CSP) is the most critical step.[5] Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® and Chiralcel® series), are highly effective for a broad range of compounds, including piperidine derivatives.[6][7]

Here is a recommended initial screening protocol:

Experimental Protocol: Initial HPLC Screening for Piperidine Derivatives

  • Column Selection: Choose a set of 3-4 complementary polysaccharide-based CSPs. A good starting set includes columns like Chiralpak® AD-H, Chiralpak® AS-H, Chiralcel® OD-H, and Chiralcel® OJ-H.[5]

  • Mobile Phase Screening:

    • Normal Phase: Screen with a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting gradient is 90:10 (v/v) alkane:alcohol.[6] For basic piperidine derivatives, it is crucial to add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[6][8]

    • Reversed-Phase: Use mixtures of acetonitrile or methanol with aqueous buffers such as ammonium bicarbonate or ammonium acetate.[6]

  • Flow Rate: A standard flow rate of 0.5 to 1.0 mL/min is a good starting point.[8][9]

  • Temperature: Begin with ambient temperature (e.g., 25°C) and then explore the effect of temperature as part of method optimization.

  • Detection: Use a UV detector at an appropriate wavelength. If the piperidine derivative lacks a UV chromophore, pre-column derivatization will be necessary (see Q3).

Q2: My piperidine derivative shows severe peak tailing. What is causing this and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like piperidines. The primary cause is the interaction between the basic nitrogen of the piperidine and acidic silanol groups on the surface of the silica-based CSP.[6][10] This secondary interaction leads to a distorted peak shape.

Here are several effective strategies to mitigate peak tailing:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA), into the mobile phase is the most common solution.[1][6] The additive competes with the analyte for the active silanol sites, thus minimizing the unwanted interaction.

  • Adjust Mobile Phase pH: In reversed-phase mode, operating at a low pH (e.g., 2.5) can suppress the ionization of the silanol groups, reducing their interaction with the protonated basic analyte.[1][11]

  • Use a Highly Deactivated Column: Modern CSPs are often available on "type B" or hybrid silica particles with reduced silanol activity, which can significantly improve peak shape for basic compounds.[12]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[2]

Troubleshooting Workflow for Peak Tailing in Chiral HPLC

G start Peak Tailing Observed check_modifier Is a basic modifier (e.g., 0.1% DEA) in the mobile phase? start->check_modifier add_modifier Add 0.1-0.5% DEA or TEA to the mobile phase. check_modifier->add_modifier No check_overload Is the sample concentration too high? check_modifier->check_overload Yes end_good Symmetrical Peak Achieved add_modifier->end_good dilute_sample Dilute the sample and reinject. check_overload->dilute_sample Yes check_column Is the column old or contaminated? check_overload->check_column No dilute_sample->end_good regenerate_column Regenerate or replace the column. check_column->regenerate_column Yes check_column->end_good No regenerate_column->end_good

Caption: Troubleshooting logic for peak tailing.

Q3: My piperidine derivative has no UV chromophore. How can I detect it using HPLC-UV?

A3: For compounds lacking a UV-absorbing chromophore, pre-column derivatization is a common and effective strategy.[4] This involves reacting the piperidine derivative with a reagent that introduces a chromophore, allowing for sensitive UV detection.

Experimental Protocol: Pre-column Derivatization of Piperidin-3-amine with PTSC

This protocol is based on a validated method for the analysis of piperidin-3-amine.[8]

  • Reagents:

    • Piperidin-3-amine sample

    • para-Toluene sulfonyl chloride (PTSC)

    • A suitable base (e.g., sodium bicarbonate)

    • Reaction solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve the piperidin-3-amine sample in the reaction solvent.

    • Add the base to the solution.

    • Add a solution of PTSC and allow the reaction to proceed at a controlled temperature. The reaction time and temperature may require optimization.

    • After the reaction is complete, the sample may need to be neutralized or diluted before injection onto the HPLC system.

  • Analysis:

    • The derivatized sample can then be analyzed using a suitable chiral column (e.g., Chiralpak AD-H) with a mobile phase such as 0.1% diethylamine in ethanol, with UV detection at 228 nm.[8]

Section 2: Supercritical Fluid Chromatography (SFC) - The "Green" and Fast Alternative

Chiral SFC has gained significant popularity as a powerful alternative to HPLC, offering faster separations and a drastic reduction in organic solvent consumption by using supercritical CO2 as the primary mobile phase.[4][13]

Frequently Asked Questions (FAQs) for Chiral SFC

Q1: What are the key advantages of using SFC for the chiral separation of piperidine derivatives?

A1: SFC offers several compelling advantages over HPLC for this class of compounds:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster column equilibration, leading to significantly shorter analysis times.[13]

  • Reduced Solvent Consumption: By replacing the bulk of the organic mobile phase with CO2, SFC is a more environmentally friendly or "greener" technique.[13]

  • Improved Efficiency: SFC often provides better peak shapes and higher efficiency for basic compounds like piperidines.[13]

  • Complementary Selectivity: Sometimes, SFC can provide different elution orders or improved resolution compared to HPLC for the same CSP.[7]

Q2: How do I develop a chiral SFC method for a piperidine derivative?

A2: Similar to HPLC, a screening approach is highly effective. The screening typically involves a set of complementary CSPs and different organic co-solvents.

Experimental Protocol: Chiral SFC Screening for Piperidine Derivatives

  • Instrumentation: An analytical SFC system equipped with a column and solvent switching system.

  • Column Selection: A selection of polysaccharide-based columns such as Chiralpak® AD-H, OD-H, AS-H, and Chiralcel® OJ-H is a good starting point.[4][14]

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO2)

    • B (Co-solvent): Methanol or ethanol, often containing a basic additive like 0.1% diethylamine (DEA).[9]

  • Screening Gradient: A generic gradient, for example, from 5% to 40% co-solvent over 5-10 minutes, is used to screen each column/co-solvent combination.[9]

  • System Parameters:

    • Flow Rate: Typically 2-4 mL/min.[4]

    • Backpressure: Maintained around 150 bar.[4]

    • Column Temperature: Usually between 25-40°C.[4]

  • Detection: UV or Mass Spectrometry (MS).

SFC Method Development Workflow

G start Racemic Piperidine Derivative screen_cols Screen 4-6 CSPs (e.g., AD-H, AS-H, OD-H, OJ-H) start->screen_cols screen_solvents Screen Co-solvents (e.g., Methanol, Ethanol) with 0.1% DEA screen_cols->screen_solvents evaluate Evaluate Resolution (Rs) screen_solvents->evaluate optimize Optimize Isocratic Conditions (Co-solvent %, Flow Rate, Temp) evaluate->optimize Partial or No Separation end_good Baseline Separation Achieved (Rs > 1.5) evaluate->end_good Good Separation optimize->evaluate

Caption: Systematic workflow for chiral SFC method development.

Q3: I am not getting enough resolution in my chiral SFC separation. What parameters can I adjust?

A3: If the initial screening does not yield baseline separation, several parameters can be optimized:

  • Co-solvent Percentage: Fine-tuning the percentage of the organic modifier in the mobile phase can have a significant impact on selectivity.

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and improve resolution.

  • Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve separation, at the cost of longer analysis time.

  • Additive: For basic compounds, ensuring the presence of a basic modifier is crucial. Sometimes, trying a different amine additive can be beneficial.

  • Co-solvent Type: If screening with methanol was unsuccessful, trying ethanol or isopropanol can sometimes provide the necessary change in selectivity.[14]

Section 3: Chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE)

While HPLC and SFC are the most common techniques, GC and CE can be valuable alternatives for specific applications.

Frequently Asked Questions (FAQs) for Chiral GC and CE

Q1: When should I consider using chiral GC for piperidine derivatives?

A1: Chiral GC is a high-resolution technique best suited for volatile and thermally stable compounds.[4] For many piperidine derivatives, which may not be sufficiently volatile, a derivatization step is often required to increase their volatility and improve their chromatographic behavior.[4] Common derivatizing agents for amines include acylating reagents like trifluoroacetic anhydride (TFAA).[9]

Q2: What are the advantages of using Capillary Electrophoresis (CE) for chiral separations of piperidines?

A2: Chiral CE offers extremely high efficiency, leading to excellent resolution with very low sample and reagent consumption.[7] The technique is particularly well-suited for the separation of charged analytes, like protonated piperidine derivatives. A chiral selector, typically a cyclodextrin, is added to the background electrolyte to facilitate the separation.[15][16] Anionic cyclodextrins, such as sulfobutylether-β-CD, have been shown to be particularly effective for separating cationic piperidine derivatives.[15]

Data Summary and Comparison

TechniqueKey AdvantagesKey DisadvantagesTypical Analytes
Chiral HPLC Versatility, wide availability of CSPs, well-established methods.[4]Longer analysis times, higher solvent consumption compared to SFC.[4]Broad range of piperidine derivatives, including non-volatile compounds.
Chiral SFC Speed, efficiency, reduced environmental impact.[4][13]Higher initial instrument cost compared to HPLC.[4]Wide range of polar and non-polar compounds.
Chiral GC High resolution, cost-effective instrumentation.[4]Limited to volatile or derivatizable compounds.[4]Volatile or semi-volatile piperidine derivatives.
Chiral CE High efficiency and resolution, low sample/reagent consumption.[7]Can be less robust than chromatographic methods.Charged piperidine derivatives.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Available from: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 494–497. Available from: [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Available from: [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Available from: [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Daicel Chiral Technologies. Available from: [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available from: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. Chirality, 24(9), 649–660. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Available from: [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (n.d.). The Analytical Scientist. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564–569. Available from: [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. Available from: [Link]

  • Morin, P., Bellessort, D., Dreux, M., Troin, Y., & Gelas, J. (1998). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins. Journal of Chromatography A, 796(2), 375–383. Available from: [Link]

  • Wang, Y., et al. (2022). Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography. Molecules, 27(15), 4933. Available from: [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. Available from: [Link]

  • Layton, S. E. (2004). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. University of North Carolina Wilmington. Available from: [Link]

  • Ali, I., Aboul-Enein, H. Y., & Singh, P. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(7), 634-646. Available from: [Link]

  • P. Franco, et al. (2001). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography B: Biomedical Sciences and Applications, 768(1), 123-136. Available from: [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. (2020). Molecules, 25(21), 5174. Available from: [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. (2022). Electrophoresis, 43(9-10), 1133–1140. Available from: [Link]

  • Ward, T. J., & Farris, A. B. (2001). Chiral mobile phase additives in HPLC enantioseparations. Journal of Chromatography A, 925(1-2), 1-25. Available from: [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). Journal of Pharmaceutical Analysis, 9(4), 248–253. Available from: [Link]

  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. (2021). Journal of Chromatography A, 1652, 462388. Available from: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Journal of Chromatography & Separation Techniques. Available from: [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. (2017). ResearchGate. Available from: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A, 1363, 290–301. Available from: [Link]

  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. (2021). SciSpace. Available from: [Link]

  • Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. (2004). UNCW Institutional Repository. Available from: [Link]

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2020). Molecules, 25(18), 4296. Available from: [Link]

  • Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1: Long-term thermal and photo-oxidation studies. (1998). Polymer Degradation and Stability, 61(1), 111-120. Available from: [Link]

  • Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography. (n.d.). Shimadzu. Available from: [Link]

  • piperidine analysis in API by GC-HS. (2015). Chromatography Forum. Available from: [Link]

  • Study on the fulvene-piperidine adducts by UV spectrophotometry and its application. (2008). Chinese Journal of Chemistry, 21(10), 1264-1268. Available from: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Available from: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). Journal of the Serbian Chemical Society, 89(4), 391-403. Available from: [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2023). International Journal of Molecular Sciences, 24(13), 10833. Available from: [Link]

  • Capillary electrophoretic chiral separation of Cinchona alkaloids using a cyclodextrin selector. (1995). Journal of Chromatography A, 709(1), 157-164. Available from: [Link]

  • Solution to substituted piperidine NMR challenge. (2025). Analytical and Bioanalytical Chemistry, 417(16), 3499-3502. Available from: [Link]

Sources

Technical Support Center: Addressing Poor Stereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals.[1][2] However, controlling the stereochemical outcome during its synthesis is a frequent and significant challenge for researchers. Poor stereoselectivity, manifesting as low diastereomeric ratios (d.r.) or enantiomeric excess (e.e.), can compromise the efficacy and safety of drug candidates and lead to complex purification challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve issues with stereoselectivity in your piperidine synthesis workflows.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific problems encountered during piperidine synthesis in a practical question-and-answer format.

Question 1: My diastereomeric ratio (d.r.) is consistently low (near 1:1). What are the primary causes and how can I improve it?

Answer: A low diastereomeric ratio indicates that the transition states leading to the two diastereomeric products are very close in energy. Several factors can contribute to this, and a systematic approach is needed to identify the root cause.

Plausible Causes & Diagnostic Steps:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[3]

    • Troubleshooting Step: Run the reaction at a lower temperature. A temperature screening (e.g., 25°C, 0°C, -20°C, -78°C) is highly recommended. While this may slow the reaction rate, it often significantly enhances diastereoselectivity.[4]

  • Insufficient Steric or Electronic Bias: The substrate itself may lack the necessary features to direct the reaction towards a single diastereomer.

    • Troubleshooting Step:

      • Modify Substrate: Introduce a bulkier protecting group on a nearby functional group to sterically hinder one face of the molecule.[3] For N-acylpiperidines, the A(1,3) strain can be exploited to control the ground state conformation and influence the reaction's stereochemical outcome.[2]

      • Change Reagents: Switch to a bulkier or more sterically demanding reagent that can better differentiate between the two competing pathways.[3]

  • Choice of Catalyst and Solvent: In catalytic reactions, the catalyst and solvent system create the chiral environment. An inappropriate choice can lead to poor stereocontrol.

    • Troubleshooting Step:

      • Catalyst Screening: For hydrogenations of substituted pyridines, the choice of catalyst is critical. For instance, Pd/C often favors trans isomers, while PtO₂ can favor cis isomers.[5][6][7]

      • Solvent Screening: The polarity of the solvent can influence transition state stability. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., MeOH, EtOH).

  • Reaction Mechanism Ambiguity: Some reactions, like the aza-Diels-Alder, can proceed through either a concerted or a stepwise pathway. A stepwise mechanism often leads to a loss of stereocontrol.[8]

    • Troubleshooting Step: Altering the Lewis acid or reaction conditions can sometimes favor the concerted pathway, thereby improving diastereoselectivity.[8]

Logical Workflow for Troubleshooting Low Diastereoselectivity

This flowchart provides a step-by-step decision-making process for addressing poor diastereomeric ratios.

G start Low d.r. Observed (e.g., < 3:1) temp Is the reaction run at elevated temperature? start->temp lower_temp Action: Lower Reaction Temperature (e.g., 0°C to -78°C) temp->lower_temp Yes substrate Does the substrate have significant steric/electronic bias? temp->substrate No lower_temp->substrate modify_sub Action: Modify Substrate (e.g., add bulky protecting group) substrate->modify_sub Yes catalytic Is the reaction catalytic? substrate->catalytic No modify_sub->catalytic screen_cat Action: Screen Catalysts & Solvents (e.g., Pd/C vs PtO₂, Toluene vs THF) catalytic->screen_cat Yes epimerization Is product epimerization possible under reaction or workup conditions? catalytic->epimerization No screen_cat->epimerization modify_workup Action: Modify Workup (e.g., use buffered quench, avoid harsh pH) epimerization->modify_workup Yes re_evaluate Re-evaluate Synthetic Strategy epimerization->re_evaluate No modify_workup->re_evaluate

Caption: A troubleshooting workflow for diagnosing and resolving low diastereoselectivity.

Question 2: My enantiomeric excess (e.e.) is low in an asymmetric catalytic reaction. How can I improve this?

Answer: Low enantiomeric excess points to a poorly organized chiral transition state. The catalyst, substrate, and reaction conditions must work in concert to achieve high facial selectivity.

Plausible Causes & Diagnostic Steps:

  • Catalyst/Ligand Mismatch: The chiral ligand may not be optimal for your specific substrate.

    • Troubleshooting Step: Screen a library of chiral ligands. For rhodium-catalyzed asymmetric hydrogenations, for example, ligands with different bite angles and electronic properties can have a profound effect on enantioselectivity.[9][10]

  • Catalyst Poisoning or Deactivation: Trace impurities (water, oxygen, sulfur-containing compounds) can poison sensitive transition metal catalysts.

    • Troubleshooting Step:

      • Ensure all reagents and solvents are rigorously purified and degassed.[4]

      • Use a glovebox or Schlenk techniques for catalyst handling.

      • Consider using a catalyst scavenger or running the reaction with a higher catalyst loading as a diagnostic test.

  • Incorrect Solvent Choice: The solvent can influence the catalyst's active conformation and the stability of the diastereomeric transition states.[4]

    • Troubleshooting Step: Perform a solvent screen. Non-coordinating, non-polar solvents like toluene or dichloromethane often give different results than coordinating solvents like THF or polar solvents like methanol.[4]

  • Suboptimal Temperature: As with diastereoselectivity, temperature is a critical parameter.

    • Troubleshooting Step: Lowering the reaction temperature generally increases enantioselectivity by better differentiating the energetic pathways to the two enantiomers.[4][11]

Data Table: Effect of Reaction Parameters on Enantioselectivity

The following table summarizes the typical impact of various parameters on enantiomeric excess in asymmetric catalysis.

ParameterCommon IssueRecommended ActionExpected Outcome
Chiral Ligand Sub-optimal ligand-substrate interactionScreen a diverse library of ligands (e.g., different backbones, electronic properties).Identify a "hit" ligand that provides superior e.e.
Temperature High temperature reduces energy difference between transition states.Decrease the reaction temperature in a stepwise manner (e.g., from RT to 0°C to -20°C).Improved e.e., but potentially longer reaction time.[4][11]
Solvent Poor stabilization of the desired transition state.Screen solvents of varying polarity and coordinating ability (e.g., Toluene, THF, CH₂Cl₂, MeOH).Find a solvent that enhances catalyst performance and selectivity.[4]
Catalyst Loading Low turnover due to catalyst deactivation.Increase catalyst loading; ensure anhydrous/anaerobic conditions.Rule out catalyst deactivation as the primary cause of low conversion/selectivity.
Additives Absence of necessary co-catalyst or presence of inhibitors.Introduce additives (e.g., acids, bases, salts) that are known to improve similar reactions.Potential for significant improvement in both rate and e.e.
Question 3: I'm observing epimerization of my desired product, which is eroding my diastereomeric ratio. How can I prevent this?

Answer: Epimerization involves the inversion of a stereocenter, often via the formation of a planar intermediate like an enolate or an iminium ion. This can occur under either the reaction conditions or during the workup and purification.

Plausible Causes & Diagnostic Steps:

  • Harsh pH Conditions: Acidic or basic conditions during workup can epimerize stereocenters adjacent to carbonyl groups or the nitrogen atom.

    • Troubleshooting Step:

      • Use a buffered aqueous solution (e.g., saturated NH₄Cl for acidic conditions, or a phosphate buffer) for the reaction quench.

      • Analyze a sample of the crude reaction mixture before workup to determine the initial d.r. This will confirm if epimerization is happening during the reaction or post-processing.

  • Thermodynamic Equilibration: The reaction may initially produce a kinetic product with good selectivity, but this isomerizes to the more stable thermodynamic product over time if conditions allow.

    • Troubleshooting Step:

      • Shorten the reaction time and monitor closely by TLC or LC-MS to isolate the kinetic product.

      • If the desired product is the kinetic one, ensure the reaction is run at a low temperature and quenched quickly once the starting material is consumed.

      • Conversely, if the thermodynamic product is desired, you can intentionally promote epimerization by adding a base (like NaOMe in MeOH) to a purified mixture of diastereomers.[6][7]

  • Purification Method: Chromatography on silica gel, which is acidic, can sometimes cause on-column epimerization.

    • Troubleshooting Step:

      • Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.

      • Consider alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).

Experimental Protocol: Diastereoselective Hydrogenation of a Pyridine Derivative

This protocol provides a general method for the hydrogenation of a substituted pyridine, a common route to piperidines where catalyst choice dictates the stereochemical outcome.[8]

Objective: To form a cis-2,6-disubstituted piperidine.

Materials:

  • 2,6-disubstituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[8]

  • Solvent: Glacial Acetic Acid[8]

  • Hydrogen gas (high purity)

  • Celite® for filtration

  • High-pressure hydrogenation reactor (Parr shaker or similar)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the PtO₂ catalyst (1-5 mol%).

  • Hydrogenation: Seal the reactor. Purge the system 3-5 times with hydrogen gas to remove any air.

  • Execution: Pressurize the reactor to the desired pressure (e.g., 50-70 bar) with hydrogen.[8] Begin vigorous stirring. The reaction is typically run at room temperature for 4-24 hours.[8]

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by GC-MS or LC-MS to check for the disappearance of starting material.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter it through a pad of Celite® to remove the heterogeneous catalyst.[8] Wash the Celite pad thoroughly with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to isolate the desired piperidine diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches to achieving stereocontrol in piperidine synthesis? A1: There are three primary strategies:

  • Substrate Control: Utilizes existing stereocenters or chiral auxiliaries attached to the substrate to direct the stereochemistry of new center formations.[3][12]

  • Reagent Control: Employs chiral reagents that selectively react with one face of a prochiral substrate.

  • Catalyst Control: Uses a chiral catalyst to create a chiral environment that favors the formation of one enantiomer or diastereomer over the other. This is a very powerful and widely used strategy.[3][13]

Q2: Can biocatalysis be used to improve stereoselectivity? A2: Yes, biocatalysis is a powerful emerging strategy. Enzymes like imine reductases (IREDs) and transaminases can offer exceptionally high levels of enantio- and diastereoselectivity under mild, environmentally friendly conditions.[14] Chemo-enzymatic cascades, which combine chemical synthesis steps with biocatalytic transformations, are particularly effective for accessing complex, stereo-defined piperidines.[14]

Q3: How does the N-protecting group influence stereoselectivity? A3: The N-protecting group has a profound impact. Bulky groups like Boc (tert-butoxycarbonyl) can lock the ring into a specific conformation, influencing the approach of reagents and thus enhancing selectivity.[6][7] The electronic nature of the protecting group can also be important, for example, by influencing the reactivity of the nitrogen atom or adjacent C-H bonds.

Q4: My reaction is aza-Diels-Alder and I have poor stereoselectivity. What should I try? A4: Poor stereoselectivity in aza-Diels-Alder reactions often suggests a stepwise Mannich-Michael pathway is competing with the desired concerted [4+2] cycloaddition.[8] To favor the concerted pathway, you can try using cyclic dienes, which are often more conformationally restricted, or screen different Lewis acid catalysts, as their strength can influence the reaction mechanism.[8]

References

  • Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781-1813. [Link]

  • Dhara, D., Dhara, A., Bennett, J., & Murphy, P. V. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record, 21(11), 2958-2979. [Link]

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • Kubota, K., Watanabe, Y., Hayama, K., & Ito, H. (2021). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 143(31), 12246–12254. [Link]

  • Karimov, R. R., & Hartwig, J. F. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14477–14484. [Link]

  • Smith, A. D., & Boddy, A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Aza-Pinacol Rearrangement. Journal of Organic Chemistry, 79(12), 5727–5732. [Link]

  • Clayton, A. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(11), 1934-1943. [Link]

  • Rowley, K. L., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(44), 20455–20464. [Link]

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681. [Link]

  • Zawadzka, A. M., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 141(42), 16599–16604. [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning piperidine synthesis from the laboratory bench to a larger scale. The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals, making its efficient and scalable synthesis a critical endeavor.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your scale-up processes.

Frequently Asked Questions (FAQs)

Q1: My piperidine synthesis worked perfectly on a gram scale, but the yield dropped significantly upon scale-up. What are the most likely causes?

This is a very common issue. A drop in yield upon scale-up can often be attributed to a combination of factors that are less pronounced at the bench.[2] The primary culprits are typically related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation.[3] Heat dissipation is also less efficient in larger vessels; if your reaction is exothermic, the increased temperature can lead to thermal degradation of your product or reagents.[4][5]

Key areas to investigate:

  • Mixing Efficiency: What worked with a magnetic stir bar will not suffice in a large reactor. Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor, pitched-blade turbine) to ensure homogeneity.[3]

  • Temperature Control: Monitor the internal reaction temperature closely. A runaway reaction can not only ruin your yield but also poses a significant safety hazard.[4][5]

  • Reagent Addition Rate: Slow, controlled addition of reagents, especially in exothermic reactions, is crucial to maintain temperature and minimize side product formation.

Q2: I'm observing unexpected impurities in my scaled-up batch that were not present in the lab-scale synthesis. How do I identify and mitigate them?

Impurity profiling is a critical aspect of pharmaceutical development and becomes more complex at a larger scale.[6][7] Minor side reactions that were negligible at the gram scale can become significant sources of impurities in a larger batch.[3]

Common sources of new impurities during scale-up:

  • Longer Reaction Times: Scale-up processes often require longer reaction times, which can lead to the formation of degradation products.[8]

  • Leaching from Equipment: Incompatible reactor materials can leach metals or other substances into your reaction mixture.

  • Incomplete Reactions: Inefficient mixing or heat transfer can lead to incomplete conversion of starting materials or intermediates.

Troubleshooting Steps:

  • Characterize the Impurities: Utilize techniques like LC-MS and GC-MS to identify the structure of the impurities.[9]

  • Trace the Source: Once identified, you can often deduce the origin of the impurity (e.g., a byproduct of a known side reaction, a degradation product, or a contaminant from a reagent).

  • Optimize Reaction Conditions: Adjust parameters like temperature, reaction time, and stoichiometry to disfavor the formation of the identified impurity.

Q3: What are the primary safety concerns when scaling up piperidine synthesis?

Safety should always be the top priority. Piperidine and its derivatives can be corrosive, toxic, and flammable.[2] When heated to decomposition, piperidine can emit highly toxic fumes of nitrogen oxides.[2]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Exothermic Reactions: Be aware of the potential for runaway reactions. Have a plan for rapid cooling in place.[4][5]

  • Pressure Build-up: Some reactions may evolve gas. Ensure your reactor is properly vented to avoid pressure build-up.[4]

  • Reagent Handling: Handle all chemicals with care, paying close attention to their specific hazards.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the scale-up of substituted piperidine synthesis.

Issue 1: Low Yield and Incomplete Conversion in Catalytic Hydrogenation of Pyridines

Question: We are scaling up the hydrogenation of a substituted pyridine to the corresponding piperidine using a palladium on carbon (Pd/C) catalyst. The reaction is sluggish and gives incomplete conversion, even with extended reaction times.

Potential Causes and Solutions:

  • Catalyst Deactivation (Poisoning): The piperidine product itself can act as a poison to the catalyst by strongly adsorbing to the active sites, preventing the pyridine starting material from binding.[10] This is a common issue in this type of reaction.

    • Solution 1: Increase Catalyst Loading: While not always cost-effective, a higher catalyst loading can sometimes compensate for the poisoning effect.

    • Solution 2: Use a More Robust Catalyst: Consider catalysts that are less prone to amine poisoning, such as platinum oxide (PtO₂) or rhodium-based catalysts.[11]

    • Solution 3: Flow Chemistry: Continuous flow reactors can minimize product inhibition by maintaining a high local concentration of the reactant relative to the product at the catalyst surface.[2][10]

  • Poor Mass Transfer of Hydrogen: In a larger reactor, efficient mixing of the gas (hydrogen), liquid (substrate and solvent), and solid (catalyst) phases is crucial.

    • Solution: Ensure vigorous stirring to create a good vortex and maximize the gas-liquid interface. Consider using a reactor designed for hydrogenation with a gas-entrainment impeller.

  • Impure Starting Materials or Solvents: Trace impurities in your pyridine starting material or solvent can act as catalyst poisons.

    • Solution: Use high-purity starting materials and anhydrous solvents.[11]

Experimental Protocol: Small-Scale Test for Catalyst Activity

Before committing to a large-scale reaction, it is prudent to run a small-scale test to verify the activity of your catalyst batch.

  • Reactor Setup: In a high-pressure vial or small autoclave, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Add the catalyst (e.g., 5 mol% Pd/C).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[12]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC to establish a baseline for catalyst activity.

Issue 2: Poor Stereoselectivity in the Synthesis of Disubstituted Piperidines

Question: We are performing a reaction to synthesize a 2,6-disubstituted piperidine, and the desired trans isomer is contaminated with a significant amount of the cis isomer upon scale-up.

Potential Causes and Solutions:

  • Reaction Mechanism Shift: The reaction may be proceeding through a different pathway at a larger scale due to changes in temperature or concentration. For example, a desired concerted [4+2] cycloaddition might be competing with a stepwise Mannich-Michael pathway that gives a different stereochemical outcome.[12]

    • Solution 1: Optimize Temperature: Carefully control the reaction temperature. Lowering the temperature may favor the desired kinetic product.

    • Solution 2: Choice of Catalyst/Base: The choice of catalyst or base can significantly influence the stereochemical outcome.[1] For instance, in some intramolecular aza-Michael reactions, the use of TBAF as a base has been shown to favor the trans isomer, while cesium carbonate, despite giving good yields, can be problematic to scale up due to poor solubility.[1]

  • Isomerization: The initially formed kinetic product may be isomerizing to the more thermodynamically stable isomer under the reaction or workup conditions.

    • Solution: Monitor the reaction over time to determine if the diastereomeric ratio changes. If so, a shorter reaction time or a modified workup procedure may be necessary to isolate the kinetic product.

Visualization of Troubleshooting Workflow for Poor Stereoselectivity

G start Poor Stereoselectivity Observed q1 Is the reaction known to be sensitive to temperature? start->q1 action1 Optimize reaction temperature. Monitor diastereomeric ratio at different temperatures. q1->action1 Yes q2 Could the catalyst or base be influencing the stereochemical outcome? q1->q2 No action1->q2 action2 Screen alternative catalysts or bases. Consult literature for stereoselective methods. q2->action2 Yes q3 Is isomerization of the product possible? q2->q3 No action2->q3 action3 Conduct a time-course study to monitor the diastereomeric ratio. Modify workup to minimize isomerization. q3->action3 Yes end Improved Stereoselectivity Achieved q3->end No action3->end

Caption: Troubleshooting decision tree for addressing poor stereoselectivity.

Issue 3: Difficulty in Removing Pyridine Impurity from Piperidine Product

Question: Our final piperidine product is contaminated with residual pyridine starting material, and we are struggling to separate them by distillation.

Potential Cause and Solution:

  • Azeotrope Formation: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[12] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[12]

    • Solution 1: Azeotropic Distillation with Water: Adding water can form a new, lower-boiling azeotrope that helps to remove the pyridine.[12]

    • Solution 2: Selective Salt Formation: This is a highly effective chemical separation method. Piperidine is a more basic secondary amine compared to the aromatic pyridine. Bubbling carbon dioxide (CO₂) through a solution of the mixture will cause the piperidine to precipitate as a solid carbonate salt, while the less basic pyridine remains in solution.[12] The piperidine can then be recovered by filtration of the salt followed by acidification and extraction.

Data Summary: Physical Properties of Piperidine and Pyridine

CompoundBoiling Point (°C)pKa of Conjugate AcidBasicity
Piperidine10611.12More Basic
Pyridine1155.25Less Basic

Advanced Topics

Continuous Flow Chemistry for Piperidine Synthesis

Question: How can continuous flow chemistry help in the scale-up of piperidine synthesis?

Continuous flow reactors offer significant advantages for scaling up piperidine synthesis, particularly for reactions that are exothermic, involve hazardous reagents, or suffer from product inhibition.[2]

Key Benefits:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for very efficient heat dissipation, preventing the formation of hot spots and enabling better temperature control.[2]

  • Improved Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, significantly reducing the risk associated with hazardous reactions.[2]

  • Precise Control of Reaction Parameters: Flow chemistry allows for precise control over reaction time, temperature, and pressure, leading to higher reproducibility and potentially better yields and purity.[2]

  • Overcoming Catalyst Deactivation: In heterogeneous catalysis, such as the hydrogenation of pyridines, flow reactors can help to mitigate catalyst deactivation by ensuring a constant flow of reactants over the catalyst bed.[10]

Visualization of Batch vs. Flow Chemistry

G cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis a Reactants Added b Reaction Mixture in Large Vessel a->b d Product Isolation b->d c Heating/Cooling Jacket c->b e Reactant Pumps f Mixing Point e->f g Heated/Cooled Reactor Coil f->g h Product Collection g->h

Caption: Comparison of batch and continuous flow synthesis setups.

References

  • Overcoming challenges in the scale-up of 2-Piperidinol synthesis - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem.
  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics | CoLab.
  • ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. | Request PDF - ResearchGate.
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC - NIH.
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC - NIH.
  • Technical Support Center: Catalyst Deactivation and Regeneration in Perimidine Synthesis - Benchchem.
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety.
  • How to Scale Up a New Synthesis Reaction - Lab Manager.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
  • Process Safety and Scale-up - H.E.L Group.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
  • Application Notes and Protocols for the Scale-Up Synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing).
  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC - NIH.
  • Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Looking for tips on scaling up organic syntheses - chemistry - Reddit.
  • a review on impurity profiling in drug development - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Pharmaceutical impurity profiling & custom synthesis - LGC Standards.
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks.
  • Synthesis of Substituted Piperidines via Aziridinium Intermediates: Synthetic Applications.
  • (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW - ResearchGate.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine.
  • Scale-Up of pharmaceutical Hot-Melt-Extrusion: Process optimization and transfer - PubMed.
  • (PDF) Heat transfer and mixing in flow through pinched pipe - ResearchGate.
  • Transfer Learning for Heterocycle Retrosynthesis - ChemRxiv.
  • Scale-Up of pharmaceutical Hot-Melt-Extrusion: Process optimization and transfer | Request PDF - ResearchGate.
  • Analysis of heat transfer enhancement due to helical static mixing elements inside cooling channels in machine tools - ResearchGate.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 5-methylpiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this key pharmaceutical intermediate. Ensuring the purity of this compound is critical for the safety and efficacy of the final drug product.[1][2] This resource offers troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your analytical work.

Section 1: Understanding Impurities in this compound

Impurities in pharmaceutical compounds can originate from various stages, including synthesis, purification, and storage.[1] For this compound, potential impurities can be broadly categorized as organic, inorganic, and residual solvents. Organic impurities are often structurally related to the main compound and can include starting materials, by-products, intermediates, and degradation products.[1][3][4]

Frequently Asked Questions (FAQs) - Impurity Origins

Q1: What are the most likely process-related impurities I should expect?

A1: Based on the synthesis of piperidine derivatives, common process-related impurities may include unreacted starting materials, reagents, and intermediates. For instance, if the synthesis involves the reduction of a pyridine precursor, incomplete reduction could be a source of impurities.[5] Additionally, by-products from side reactions are also a significant concern. A thorough understanding of the synthetic route is paramount for predicting potential impurities.[3][4]

Q2: What types of degradation products can form during storage?

A2: Degradation can be initiated by factors such as temperature, humidity, and light.[6] For an ester like this compound, hydrolysis is a primary degradation pathway, which would lead to the corresponding carboxylic acid. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products.[7][8][9] These studies are crucial for developing stability-indicating analytical methods.[9]

Q3: Are there any specific inorganic impurities of concern?

A3: Inorganic impurities can be introduced from reagents, catalysts, and manufacturing equipment.[1] Heavy metals or other residual metals from catalysts used in the synthesis are a possibility.[4] Regulatory guidelines, such as ICH Q3D, provide a framework for assessing and controlling elemental impurities.[2][10]

Section 2: Core Analytical Techniques and Troubleshooting

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separation and quantification, while spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are vital for structural elucidation.[1][11] Gas Chromatography (GC) is typically employed for analyzing volatile impurities like residual solvents.[1][12]

High-Performance Liquid Chromatography (HPLC) - The Workhorse

HPLC is the preferred method for impurity profiling due to its sensitivity, resolution, and versatility.[11][12][13] A well-developed HPLC method should be able to separate the main compound from all potential impurities.

Troubleshooting Common HPLC Issues

Q4: My peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: The basic nature of the piperidine nitrogen can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase.

    • Solution: Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Also, operating at a lower pH can protonate the silanols and reduce these interactions.[14]

  • Column Overload: Injecting too much sample can lead to peak distortion.[14]

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Degradation: A contaminated or old column can exhibit poor peak shape.[14]

    • Solution: Flush the column with a strong solvent or replace it if necessary.

Q5: I'm seeing inconsistent retention times from run to run. What should I check?

A5: Drifting retention times can compromise the reliability of your method. Here are some common culprits:

  • Mobile Phase Composition: In reversed-phase chromatography, even small variations in the organic solvent percentage can significantly impact retention.[15]

    • Solution: Ensure accurate and consistent mobile phase preparation. If using an online mixing system, verify its performance.[15][16]

  • Temperature Fluctuations: Column temperature affects retention.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to variability.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q6: I'm having trouble retaining this polar compound on my C18 column. What are my options?

A6: this compound is a relatively polar compound. Poor retention on a standard C18 column is a common issue.[15]

  • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.

  • Solution 2: Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds that are not well-retained by reversed-phase chromatography.[17]

  • Solution 3: Aqueous Normal Phase (ANP): This technique can also be suitable for polar compounds.[16][18]

Experimental Protocol: A Starting Point for HPLC-UV Method Development
Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and helps to achieve sharp peaks for basic compounds.[19][20]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmMany organic molecules without strong chromophores absorb at low UV wavelengths.
Injection Volume 10 µLA typical injection volume.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) - For Structural Confirmation

When an unknown impurity is detected, determining its structure is crucial.[3][21]

Q7: How can I identify an unknown impurity peak from my HPLC run?

A7: The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23][24][25]

  • LC-MS: By coupling your HPLC system to a mass spectrometer, you can obtain the molecular weight of the impurity as it elutes from the column.[23][26]

  • LC-MS/MS (Tandem MS): This technique provides fragmentation data, which gives clues about the impurity's structure.[22][23] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in identification.[22][23]

Q8: When is NMR spectroscopy necessary for impurity analysis?

A8: NMR is the gold standard for unequivocal structure elucidation.[27][28] While MS provides molecular weight and fragmentation information, NMR gives detailed insights into the connectivity of atoms within a molecule.[27][28] It is particularly useful for distinguishing between isomers, which may have the same mass and similar fragmentation patterns.[27] Quantitative NMR (qNMR) can also be used for determining the purity of the main compound and quantifying impurities without the need for reference standards of the impurities themselves.[27]

Gas Chromatography (GC) - For Volatile Impurities

Q9: How do I test for residual solvents?

A9: The ICH Q3C guideline provides a list of common residual solvents and their acceptable limits.[2][29] Headspace Gas Chromatography (HS-GC) is the most common and effective technique for this analysis.[11] In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system for separation and quantification.

Visualizing the Impurity Analysis Workflow

ImpurityAnalysisWorkflow cluster_detection Impurity Detection & Quantification cluster_identification Impurity Identification cluster_evaluation Evaluation & Control HPLC_UV HPLC-UV Analysis LC_MS LC-MS for Molecular Weight HPLC_UV->LC_MS Unknown Peak Detected GC_FID GC-FID/MS for Residual Solvents LC_HRMS LC-HRMS for Elemental Composition LC_MS->LC_HRMS Further Characterization NMR NMR for Structure Elucidation LC_HRMS->NMR Definitive Structure ICH_Q3A Compare to ICH Q3A/Q3B Thresholds NMR->ICH_Q3A Identified Impurity Qualification Toxicological Qualification (if needed) ICH_Q3A->Qualification Threshold Exceeded Specification Set Specification Limits ICH_Q3A->Specification Below Threshold Qualification->Specification Sample Methyl 5-methylpiperidine-3-carboxylate HCl Sample Sample->HPLC_UV Primary Analysis Sample->GC_FID Volatiles

Caption: Workflow for impurity detection, identification, and control.

Section 3: Method Validation and Regulatory Context

Any analytical method used for impurity testing must be validated to ensure it is fit for its intended purpose.[30][31]

Frequently Asked Questions (FAQs) - Validation and Regulation

Q10: What are the key parameters I need to assess during method validation for an impurity method?

A10: According to ICH guidelines, the key validation parameters for a quantitative impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[30] This is often demonstrated through forced degradation studies.[8][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[30]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[30]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[30]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[30]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[30]

Q11: What are the ICH thresholds I need to be aware of for impurities?

A11: The ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines provide thresholds for reporting, identification, and qualification of impurities.[2][32] These thresholds are based on the maximum daily dose of the drug substance.

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which an impurity must be structurally identified.[2]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[2][4][29]

Visualizing the Troubleshooting Process for HPLC

HPLCTroubleshooting cluster_mobile_phase Check Mobile Phase cluster_system Check HPLC System cluster_column Check Column Problem Poor Chromatographic Result (e.g., peak tailing, shifting RT, low resolution) MP_Prep Correct Preparation? pH Accurate? Problem->MP_Prep Pump Stable Pressure? No Leaks? Problem->Pump Column_Temp Temperature Stable? Problem->Column_Temp MP_Degas Properly Degassed? MP_Prep->MP_Degas MP_Lines Correct Lines in Solvents? MP_Degas->MP_Lines Injector Correct Volume? No Blockages? Pump->Injector Detector Lamp On? Correct Wavelength? Injector->Detector Column_Age Column Old or Contaminated? Column_Temp->Column_Age Column_Choice Correct Stationary Phase? Column_Age->Column_Choice

Caption: A systematic approach to troubleshooting common HPLC issues.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Structural elucidation of unknown impurities. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Balogh, M. P. (2004). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Retrieved from [Link]

  • Gao, C., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4).
  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • Gil, R. R., & Gamenara, D. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(8), 753-766.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • International Journal of Pharmaceutical and Drug Analysis. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]

  • Priyanka Suresh Ghugare, & Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • LCGC North America. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-phenylpiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Methylpiperidine Carboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, methylpiperidine carboxylates are particularly valuable as versatile intermediates in drug discovery and development. Their synthesis, however, presents a diverse landscape of chemical strategies, each with its own set of advantages and challenges. This guide provides a comparative analysis of the most prominent synthetic routes to methylpiperidine carboxylates, offering insights into the underlying chemical principles, practical considerations, and supporting experimental data to aid researchers in selecting the optimal pathway for their specific needs.

Catalytic Hydrogenation of Pyridine Carboxylates

The catalytic hydrogenation of pyridine derivatives, particularly methyl nicotinate (methyl pyridine-3-carboxylate), is a widely employed and scalable method for the synthesis of the corresponding methylpiperidine carboxylates. This approach is attractive due to the commercial availability and relatively low cost of the starting materials.

Mechanistic Considerations and Experimental Choices:

The core of this methodology lies in the reduction of the aromatic pyridine ring to a saturated piperidine ring. This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. The choice of catalyst is critical and significantly influences the reaction's efficiency and selectivity.

  • Catalyst Selection: Platinum- and rhodium-based catalysts are often favored for their high activity in hydrogenating aromatic systems. Nickel-based catalysts, such as Raney nickel or supported nickel catalysts, offer a more cost-effective alternative, though they may require more forcing reaction conditions (higher temperatures and pressures).[1] The selection of the catalyst support (e.g., carbon, alumina) can also impact activity and selectivity.

  • Solvent and Reaction Conditions: The choice of solvent is dictated by the solubility of the substrate and its compatibility with the catalytic system. Alcohols, such as methanol or ethanol, are commonly used. Reaction conditions, including hydrogen pressure and temperature, are optimized to achieve complete reduction while minimizing side reactions. For instance, higher pressures can often facilitate the reaction at lower temperatures.

Workflow for Catalytic Hydrogenation of Methyl Nicotinate

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Methyl Nicotinate reactor High-Pressure Reactor start->reactor catalyst Catalyst (e.g., Pt/C, Rh/C, Ni) catalyst->reactor solvent Solvent (e.g., Methanol) solvent->reactor filtration Catalyst Filtration reactor->filtration h2 H2 Gas h2->reactor evaporation Solvent Evaporation filtration->evaporation distillation Distillation/Chromatography evaporation->distillation product Methylpiperidine Carboxylate distillation->product

Caption: General workflow for the synthesis of methylpiperidine carboxylates via catalytic hydrogenation.

Reductive Amination of Dicarbonyl Compounds

Reductive amination is a powerful and versatile strategy for the formation of cyclic amines, including piperidines. This method involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine/enamine intermediates. The double reductive amination of 1,5-dicarbonyl compounds is a direct route to the piperidine skeleton.

Mechanistic Insights and Strategic Advantages:

This approach offers a high degree of flexibility in introducing substituents onto the piperidine ring and the nitrogen atom. The choice of the dicarbonyl precursor and the amine source directly dictates the final product's structure.

  • Substrate Design: The synthesis of the 1,5-dicarbonyl substrate is a key consideration. These can be accessed from various starting materials, including sugars, which allows for the preparation of highly functionalized and chiral piperidine derivatives.

  • Reducing Agents: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity in reducing imines in the presence of carbonyl groups.[2] Catalytic hydrogenation can also be used for the reduction step.

  • Control of Stereochemistry: When chiral dicarbonyl compounds are used, the stereochemistry of the final piperidine can often be controlled, making this a valuable method for asymmetric synthesis.

Logical Flow of Reductive Amination

start 1,5-Dicarbonyl Compound imine Imine/Enamine Intermediate start->imine amine Amine (R-NH2) amine->imine product N-Substituted Piperidine Carboxylate imine->product reduction Reducing Agent (e.g., NaBH3CN) reduction->product diene Diene cycloaddition [4+2] Cycloaddition diene->cycloaddition imine Imine (Dienophile) imine->cycloaddition catalyst Catalyst (e.g., Lewis Acid) catalyst->cycloaddition product Tetrahydropyridine Intermediate cycloaddition->product reduction Reduction product->reduction final_product Piperidine Carboxylate reduction->final_product

Caption: The aza-Diels-Alder approach to piperidine carboxylates.

Comparative Summary of Synthetic Routes

FeatureCatalytic HydrogenationReductive AminationAza-Diels-Alder Reaction
Starting Materials Pyridine carboxylates1,5-Dicarbonyl compounds, AminesDienes, Imines/Aldehydes + Amines
Key Advantages Scalability, Atom economy, Readily available starting materialsHigh versatility, Good for introducing substituents, Access to chiral productsHigh stereocontrol, Convergent synthesis, Access to complex structures
Key Disadvantages Requires high pressure equipment, Limited substituent diversity on the ringMulti-step synthesis of dicarbonyl precursors may be requiredSubstrate scope can be limited, Catalyst sensitivity
Typical Yields Good to ExcellentModerate to GoodGood to Excellent
Stereocontrol Generally produces racemic mixtures unless a chiral catalyst or substrate is usedCan be highly stereoselective with chiral precursorsOften highly stereoselective

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate via Esterification

This protocol details a straightforward esterification of a commercially available piperidine carboxylic acid derivative.

Materials:

  • 1-methylisonipecotic acid hydrochloride

  • Methanol

  • Thionyl chloride

  • Sodium carbonate

  • Methylene chloride

  • Ice-salt bath

Procedure:

  • To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol, add thionyl chloride (112.8 mL) dropwise while maintaining the temperature at -10 °C with an ice-salt bath. [3]2. After the addition is complete (approximately 1 hour), remove the cooling bath and allow the solution to warm to 40 °C. Maintain this temperature for 2 hours. [3]3. Adjust the pH of the solution to approximately 8 with sodium carbonate. [3]4. Extract the product with methylene chloride. [3]5. Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate. [3] Expected Yield: 87% [3]

Protocol 2: Synthesis of Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate via Reductive Amination

This protocol illustrates a reductive amination step in the synthesis of a substituted piperidine carboxylate.

Materials:

  • Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate

  • 37% aqueous formaldehyde

  • 10% Pd/C

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a suitable pressure vessel, combine a suspension of ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate (12.27 g, 44.7 mmol), 37% aqueous formaldehyde (15 mL, 0.2 mol), 10% Pd/C (1.75 g), and ethanol (100 mL). [4]2. Shake the mixture under a hydrogen atmosphere (50 psi) for 12 hours. [4]3. Filter the reaction mixture to remove the catalyst. [4]4. Evaporate the solvent from the filtrate. [4]5. Purify the residue by distillation to obtain ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate. [4] Expected Yield: 94.5% [4]

Conclusion

The synthesis of methylpiperidine carboxylates can be achieved through several distinct and effective routes. The choice of a particular method should be guided by factors such as the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. Catalytic hydrogenation offers a direct and scalable route to simple piperidine carboxylates. Reductive amination provides exceptional versatility for introducing a wide range of substituents. The aza-Diels-Alder reaction stands out for its ability to construct complex piperidine cores with a high degree of stereocontrol. By understanding the nuances of each approach, researchers can make informed decisions to efficiently access these valuable building blocks for drug discovery and chemical biology.

References

  • Sarkar, N., Banerjee, A., & Nelson, S. G. (2008). [4+2] Cycloadditions of N-Alkenyl Iminium Ions: Structurally Complex Heterocycles from a Three-Component Diels–Alder Reaction Sequence. J. Am. Chem. Soc., 130(29), 9222–9223. [Link]

  • Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Org. Biomol. Chem., 9(8), 2541–2552. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Symmetry, 10(11), 614. [Link]

  • ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid 38. Retrieved from [Link]

  • ACS Publications. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of acetic acid (2a) with piperidine (1a) to.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids…. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • PubMed. (n.d.). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric routes to substituted piperidines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Asymmetric synthesis of polycyclic piperidine scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 5-methylpiperidine-3-carboxylate Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth comparison of the potential biological activities of the isomers of Methyl 5-methylpiperidine-3-carboxylate hydrochloride. While direct comparative studies on this specific compound are not extensively published, this document synthesizes data from structurally related compounds to provide a robust framework for hypothesis generation and experimental design. We will explore the likely molecular targets, the critical role of stereochemistry, and provide detailed protocols for empirical validation.

Introduction to the Isomers of Methyl 5-methylpiperidine-3-carboxylate

Methyl 5-methylpiperidine-3-carboxylate possesses two stereocenters at the C3 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans. Within each pair, there are two enantiomers (R,S and S,R for cis; R,R and S,S for trans).

Isomer Relative Stereochemistry Enantiomers
cisThe methyl and carboxylate groups are on the same side of the piperidine ring.(3R, 5S) and (3S, 5R)
transThe methyl and carboxylate groups are on opposite sides of the piperidine ring.(3R, 5R) and (3S, 5S)

The hydrochloride salt form enhances the solubility and stability of these compounds for experimental use. The distinct spatial arrangement of the functional groups in each isomer is expected to dictate its interaction with biological targets, leading to differences in pharmacological activity.

Likely Biological Targets: Nicotinic Acetylcholine Receptors (nAChRs) and GABA Receptors

The piperidine scaffold is a well-established pharmacophore that interacts with several key neurotransmitter receptors in the central nervous system (CNS). Based on the structure of Methyl 5-methylpiperidine-3-carboxylate, the most probable biological targets are nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors.

  • Nicotinic Acetylcholine Receptors (nAChRs): Piperidine derivatives are known to interact with nAChRs.[1] These ligand-gated ion channels are crucial for various cognitive functions, and their modulation is a key strategy in the development of therapeutics for neurological disorders. The activity of compounds at nAChRs can be agonistic, antagonistic, or allosteric, and is highly dependent on the substituent pattern on the piperidine ring.

  • GABA Receptors: As derivatives of nipecotic acid (piperidine-3-carboxylic acid), these compounds are also strong candidates for interaction with the GABAergic system.[2] GABA is the primary inhibitory neurotransmitter in the CNS, and its receptors are targets for anxiolytics, sedatives, and anticonvulsants. Piperidine-3-carboxylic acid derivatives have been shown to act as GABA uptake inhibitors and modulators of GABA-A receptors.[2][3]

The Critical Role of Stereochemistry in Biological Activity

The spatial orientation of the methyl and carboxylate groups is predicted to have a profound impact on the binding affinity and efficacy of these isomers at their molecular targets. Even subtle changes in stereochemistry can lead to significant differences in biological activity.

A pertinent example is the "methyl scan" of nicotine, where methylation at different positions on the pyrrolidine ring (structurally related to the piperidine ring) resulted in unique changes in interactions with α4β2 and α7 nAChR subtypes.[4] For instance, trans-5'-methylnicotine retained considerable α7 receptor activity, while cis-5'-methylnicotine lacked agonist activity and had low affinity for both α4β2 and α7 receptors.[4] This underscores how the cis/trans isomerism can dramatically alter the pharmacological profile.

Similarly, in the development of renin inhibitors, the specific (3S,5R) stereochemistry of a 3,5-disubstituted piperidine scaffold was found to be crucial for high inhibitory activity.[2][5] This highlights the importance of evaluating each stereoisomer individually.

Based on these precedents, it is reasonable to hypothesize that the cis and trans isomers of this compound will exhibit different potencies and/or efficacies at nAChRs and GABA receptors. The orientation of the methyl group could either facilitate a favorable interaction or cause steric hindrance within the receptor's binding pocket.

Experimental Protocols for Comparative Biological Activity Assessment

To empirically determine and compare the biological activities of the isomers, a series of in vitro assays are recommended. The following are detailed, step-by-step methodologies for assessing the interaction of the compounds with their likely targets.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This assay determines the binding affinity (Ki) of the test compounds for specific nAChR subtypes.

Objective: To quantify the affinity of this compound isomers for the α4β2 and α7 nAChR subtypes.

Materials:

  • Cell membranes expressing human α4β2 or α7 nAChRs

  • Radioligands: [³H]epibatidine (for α4β2) or [¹²⁵I]α-bungarotoxin (for α7)

  • Non-specific binding control: Nicotine or unlabeled epibatidine

  • Assay buffer (e.g., PBS with 1 mM MgCl₂, 2 mM CaCl₂)

  • Test compound isomers, dissolved in appropriate solvent (e.g., DMSO)

  • Scintillation vials and cocktail

  • Filter plates and harvester

Protocol:

  • Prepare serial dilutions of each isomer of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound isomer.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of the non-specific binding control.

  • Incubate the plates at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Isomer α4β2 nAChR Ki (nM) α7 nAChR Ki (nM)
cis-(3R, 5S)
cis-(3S, 5R)
trans-(3R, 5R)
trans-(3S, 5S)
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for GABA-A Receptors

This functional assay measures the modulatory effect of the test compounds on GABA-A receptor activity.

Objective: To determine if the isomers of this compound potentiate or inhibit GABA-induced currents in GABA-A receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • GABA solution

  • Recording medium (e.g., ND96)

  • Two-electrode voltage clamp setup

  • Microinjection system

Protocol:

  • Prepare and inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording medium.

  • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • Apply a sub-maximal concentration of GABA (EC10-EC20) to elicit a baseline current.

  • Co-apply the test compound isomer at various concentrations with the same concentration of GABA.

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage modulation of the GABA-induced current by the test compound.

  • Plot the concentration-response curve and determine the EC50 (for potentiation) or IC50 (for inhibition).

Data Presentation:

Isomer GABA-A Receptor Modulation EC50/IC50 (µM) Maximal Efficacy (%)
cis-(3R, 5S)
cis-(3S, 5R)
trans-(3R, 5R)
trans-(3S, 5S)

Visualizing Experimental Workflows

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of Isomers assay1 Combine Reagents in 96-well Plate prep1->assay1 prep2 Prepare Membrane, Radioligand, and Control Solutions prep2->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 assay3 Rapid Filtration (Cell Harvester) assay2->assay3 assay4 Wash Filters assay3->assay4 analysis1 Quantify Radioactivity (Scintillation Counting) assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki (Cheng-Prusoff) analysis2->analysis3

Caption: Workflow for the nAChR radioligand binding assay.

TEVC_Electrophysiology cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Inject Oocytes with GABA-A Receptor cRNA prep2 Incubate for Receptor Expression prep1->prep2 rec1 Voltage Clamp Oocyte (-70 mV) prep2->rec1 rec2 Apply GABA (EC10) to get Baseline Current rec1->rec2 rec3 Co-apply GABA and Test Isomer rec2->rec3 rec4 Measure Peak Current rec3->rec4 analysis1 Calculate % Modulation rec4->analysis1 analysis2 Generate Concentration- Response Curve analysis1->analysis2 analysis3 Determine EC50/IC50 analysis2->analysis3

Caption: Workflow for the GABA-A receptor TEVC electrophysiology assay.

Conclusion and Future Directions

The stereoisomers of this compound represent a compelling case for the study of structure-activity relationships. Based on the extensive literature on related piperidine derivatives, it is highly probable that these isomers will exhibit distinct pharmacological profiles, particularly at nAChRs and GABA receptors. The cis and trans configurations, as well as the specific enantiomers, are likely to display significant differences in binding affinity, efficacy, and selectivity.

The provided experimental protocols offer a clear path for the empirical investigation and comparison of these isomers. The data generated from such studies would be invaluable for understanding the molecular determinants of ligand-receptor interactions and for guiding the design of novel CNS-active agents. Further research to elucidate the precise binding modes of these isomers through techniques like X-ray crystallography or computational modeling would provide even deeper insights. The lack of direct comparative data in the public domain presents a clear opportunity for novel and impactful research in the field of medicinal chemistry and neuropharmacology.

References

  • Aronstam, R. S., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171-176.
  • Arias, H. R., et al. (2017). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 87.
  • Mori, Y., et al. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5907-5922.
  • Green, B. T., et al. (2010). Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors.
  • Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180.
  • Kudova, E., et al. (2014). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 57(15), 6449-6459.
  • Sarva, M. R., et al. (2020). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. In New Aspects in Medicinal Chemistry.
  • Kaur, J., et al. (2014). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. European Journal of Pharmacology, 743, 124-131.
  • Ferk, P., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Skerritt, J. H., Johnston, G. A., & Braestrup, C. (1982). Modulation of GABA binding to rat brain membranes by alkyl beta-carboline-3-carboxylate esters. European Journal of Pharmacology, 86(2), 299-301.
  • Sieghart, W., & Savić, M. M. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 23(10), 2633.

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Compounds Derived from Methyl 5-methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of novel compounds synthesized from the parent scaffold, Methyl 5-methylpiperidine-3-carboxylate hydrochloride. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to engage in various molecular interactions make it an attractive starting point for developing new drugs.[2] This guide details a systematic in vitro evaluation strategy, designed to identify promising anticancer candidates from a library of novel derivatives and to elucidate their preliminary mechanisms of action.

The experimental choices described herein are grounded in established drug discovery principles, beginning with a broad primary screen to assess general cytotoxicity, followed by more focused secondary assays to investigate specific cellular pathways.[3][4] This tiered approach ensures an efficient allocation of resources, allowing for the rapid deselection of inactive compounds and the focused investigation of promising leads.

Rationale and Compound Library

The derivatization of this compound is aimed at exploring new chemical space to identify compounds with potent and selective anticancer activity. For the purpose of this guide, we will evaluate a hypothetical series of three novel compounds (designated NPMC-01 , NPMC-02 , and NPMC-03 ) against a panel of human cancer cell lines and a non-cancerous control cell line. Doxorubicin, a well-established chemotherapeutic agent, is used as a positive control for comparison.[5]

  • Human Breast Adenocarcinoma: MCF-7

  • Human Prostate Cancer: PC-3

  • Human Non-Small Cell Lung Cancer: NCI-H460

  • Human Non-Cancerous Keratinocytes: HaCaT

Primary Screening: Comparative Cytotoxicity Profiling

The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death.[6] The MTT assay was selected for this primary screen due to its reliability, high-throughput compatibility, and its principle of measuring metabolic activity, which is a robust indicator of cell viability.[7] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Workflow: MTT Cytotoxicity Assay

The workflow for the MTT assay is a multi-step process requiring careful execution to ensure data accuracy and reproducibility.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Cell_Seeding 1. Seed cells in 96-well plates (10,000 cells/well) Incubation_24h 2. Incubate for 24h at 37°C, 5% CO2 (Allows for cell adhesion) Cell_Seeding->Incubation_24h Add_Compounds 3. Add serial dilutions of NPMC compounds & Doxorubicin Incubation_24h->Add_Compounds Incubation_48h 4. Incubate for 48h at 37°C Add_Compounds->Incubation_48h Add_MTT 5. Add MTT solution (0.5 mg/mL) to each well Incubation_48h->Add_MTT Incubate_MTT 6. Incubate for 3-4h at 37°C (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize 7. Add DMSO to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance 8. Measure absorbance at 570 nm using a plate reader Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 values (Concentration for 50% inhibition) Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay[10][11]
  • Cell Seeding: Trypsinize and count cells. Seed 1 x 104 cells in 100 µL of complete culture medium per well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of NPMC compounds and Doxorubicin in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells. Incubate for 48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Dilute this stock to 0.5 mg/mL in serum-free medium. After the 48-hour treatment, remove the medium and add 100 µL of the 0.5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Comparative Performance Data

The IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher potency. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells), with a higher SI indicating greater selectivity for cancer cells.

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. PC-3IC₅₀ (µM) vs. NCI-H460IC₅₀ (µM) vs. HaCaT (Normal)Selectivity Index (SI) for PC-3
NPMC-01 8.52.1 5.445.221.5
NPMC-02 25.315.831.7> 100> 6.3
NPMC-03 > 100> 100> 100> 100N/A
Doxorubicin 1.20.91.55.86.4

Analysis of Primary Screening Results:

  • NPMC-03 was found to be inactive across all cell lines.

  • NPMC-02 showed modest activity but with low potency.

  • NPMC-01 demonstrated significant cytotoxic activity, particularly against the PC-3 prostate cancer cell line, with an IC₅₀ of 2.1 µM.[5] Crucially, it exhibited a high selectivity index (SI = 21.5) for PC-3 cells compared to the non-cancerous HaCaT cells, suggesting a favorable therapeutic window. This SI is considerably higher than that of the standard drug, Doxorubicin. Based on these results, NPMC-01 was selected for further mechanistic studies.

Secondary Screening: Elucidating the Mechanism of Action of NPMC-01

The potent and selective activity of NPMC-01 warrants an investigation into its mechanism of action. Many piperidine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death), a key process in eliminating cancerous cells.[1] We hypothesize that NPMC-01 induces apoptosis in PC-3 cells by modulating key proteins in the intrinsic (mitochondrial) apoptosis pathway.

This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[1] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases (like Caspase-3), which dismantle the cell.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism by which NPMC-01 induces apoptosis in cancer cells.

Apoptosis_Pathway cluster_drug Drug Action cluster_proteins Regulatory Proteins cluster_events Cellular Events NPMC01 NPMC-01 Bax Bax (Pro-apoptotic) NPMC01->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) NPMC01->Bcl2 Downregulates Mito Mitochondrial Permeabilization Bax->Mito Promotes Bcl2->Mito Inhibits Casp3 Caspase-3 Activation Mito->Casp3 Leads to Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by NPMC-01.
Experimental Validation: Western Blot Analysis

To validate this hypothesis, a Western Blot analysis will be performed to measure the protein expression levels of Bax, Bcl-2, and cleaved Caspase-3 in PC-3 cells following treatment with NPMC-01. An increase in Bax and cleaved Caspase-3, along with a decrease in Bcl-2, would support the proposed mechanism. This requires accurate protein quantification prior to loading, for which the Bicinchoninic Acid (BCA) assay is a reliable method.[10]

Detailed Protocol: BCA Protein Assay[14][15]
  • Lysate Preparation: Treat PC-3 cells with NPMC-01 (at its IC₅₀ concentration of 2.1 µM) for 24 hours. Lyse the cells using RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Standard Preparation: Prepare a series of Bovine Serum Albumin (BSA) standards with known concentrations (e.g., 0 to 2 mg/mL) in the same lysis buffer as the samples.[10]

  • Working Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[11]

  • Assay Procedure (Microplate):

    • Pipette 10 µL of each standard and unknown protein sample into separate wells of a 96-well microplate.

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.[10]

  • Measurement: Cool the plate to room temperature. Measure the absorbance at 562 nm using a microplate reader.

  • Quantification: Plot the absorbance of the BSA standards versus their concentration to create a standard curve. Use this curve to determine the protein concentration of the unknown samples.

After quantification, equal amounts of protein from each sample can be used for Western Blot analysis to ensure a valid comparison of protein expression levels.

Conclusion and Future Directions

This guide outlines a systematic approach for the in vitro evaluation of novel compounds derived from this compound. Through a tiered screening process, we identified NPMC-01 as a lead candidate with potent and highly selective anticancer activity against prostate cancer cells.

  • Comparative Performance: NPMC-01 (IC₅₀ = 2.1 µM) demonstrated superior potency and selectivity (SI = 21.5) against PC-3 cells when compared to the conventional drug Doxorubicin (IC₅₀ = 0.9 µM, SI = 6.4).

  • Mechanism of Action: Preliminary investigation points towards the induction of apoptosis via the intrinsic mitochondrial pathway, a hypothesis that can be further validated through Western Blot analysis and other apoptosis-specific assays (e.g., Annexin V staining, TUNEL assay).

The promising in vitro profile of NPMC-01 establishes a strong foundation for further preclinical development. Future studies should focus on a broader panel of cancer cell lines to determine its full spectrum of activity, followed by in vivo efficacy and toxicity studies in animal models to assess its potential as a clinical therapeutic agent.[4]

References

  • Bhuvaneswari, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol, 8(12). Retrieved from [Link]

  • Pierce Biotechnology. (2018). Pierce BCA Protein Assay Protocol V.2. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ashajyothi, C., et al. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Indo American Journal of Pharmaceutical Sciences, 4(11), 4385-4392. Retrieved from [Link]

  • Táncos, E., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • da Silva, G. N., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 13(10), e0204593. Retrieved from [Link]

  • Yu, Q., et al. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 131, 118410. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 863729. Retrieved from [Link]

Sources

Comparative Pharmacological Profiling of Methyl 5-Methylpiperidine-3-Carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with diverse biological targets. Within this broad class, derivatives of piperidine-3-carboxylic acid have garnered significant attention, with parent compounds like (RS)-piperidine-3-carboxylic acid (nipecotic acid) being potent inhibitors of γ-aminobutyric acid (GABA) uptake.[2][3] This guide focuses on the pharmacological profiling of a specific subclass: methyl 5-methylpiperidine-3-carboxylate derivatives. We will explore key biological targets, compare the activity of representative analogs, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

Key Biological Targets and Comparative Analysis

While the literature specifically detailing the pharmacological profile of a wide range of methyl 5-methylpiperidine-3-carboxylate derivatives is still emerging, the broader class of piperidine-3-carboxylate and carboxamide analogs has been shown to interact with several important target families. Understanding the structure-activity relationships (SAR) within these families provides a rational basis for the design and evaluation of novel 5-methyl substituted analogs.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. They are well-established targets for compounds containing the piperidine moiety. The introduction of a methyl group at the 5-position of the piperidine ring can significantly influence the compound's stereochemistry and its interaction with the receptor's binding pocket.

A series of 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodide derivatives have been investigated as antagonists for α7 nAChRs.[4] While not methyl 5-methylpiperidine-3-carboxylate derivatives, this works highlights the importance of the piperidinium core for nAChR interaction. The quaternization of the piperidine nitrogen is a key feature for potent antagonism, driven by a cation–π interaction in the receptor's aromatic box.[4]

GABA Uptake Inhibitors

The parent compound, nipecotic acid (piperidine-3-carboxylic acid), is a well-known inhibitor of GABA uptake.[2][3] Structure-activity studies have led to the development of potent anticonvulsant drugs like tiagabine, which features a substituted piperidine-3-carboxylic acid core.[5] The orientation of the carboxylic acid group and the nature of the N-substituent are critical for potent inhibition of the GABA transporter. The addition of a methyl group at the 5-position would be expected to introduce steric bulk that could influence binding affinity and selectivity for different GABA transporter subtypes.

Enzyme Inhibition

Piperidine-3-carboxylate and its amide derivatives have been explored as inhibitors of various enzymes.

  • Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Benzimidazole-based piperidine hybrids have shown moderate inhibitory activity against both enzymes.[6]

  • Proteasome: A series of piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome β5 active site, demonstrating potential as antimalarial agents.[7]

  • MenA: Piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a potential target for new tuberculosis therapies.[2]

The following table summarizes the activity of various piperidine-3-carboxylate and carboxamide derivatives against different biological targets. It is important to note that these are not all methyl 5-methylpiperidine-3-carboxylate derivatives, but they provide a comparative landscape for the broader structural class.

Compound ClassTargetKey Structural FeaturesActivity (IC50/Ki)Reference
Piperidine CarboxamidesP. falciparum Proteasome (Pf20Sβ5)N-((4-phenylthiazol-2-yl)methyl)piperidine-3-carboxamideEC50 = 0.14-0.19 µM[7]
Benzimidazole-Piperidine HybridsAcetylcholinesterase (AChE)Benzimidazole core with piperidine substituentIC50 = 19.44 ± 0.60 µM to 36.05 ± 0.4 µM[6]
Benzimidazole-Piperidine HybridsButyrylcholinesterase (BChE)Benzimidazole core with piperidine substituentIC50 = 21.57 ± 0.61 µM to 39.55 ± 0.03 µM[6]
Piperidine DerivativesM. tuberculosis MenAVaried substitutions on piperidine ringIC50 = 13–22 μM[2]
Pyridine Carboxamide DerivativesUrease5-chloropyridine-2-yl-methylene hydrazine carbothioamideIC50 = 1.07 ± 0.043 µM[8]

Experimental Protocols for Pharmacological Profiling

A thorough pharmacological profiling of methyl 5-methylpiperidine-3-carboxylate derivatives requires a combination of binding, functional, and enzymatic assays. Below are detailed protocols for key experiments.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is adapted for determining the binding affinity of test compounds to nAChRs.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]-Epibatidine).

  • Test compounds.

  • Non-specific binding control (e.g., nicotine).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Workflow Diagram:

G prep Prepare reagents: - Cell membranes - Radioligand - Test compounds - Buffers incubate Incubate membranes, radioligand, and test compound/control prep->incubate filter Rapidly filter mixture through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash scint Place filters in scintillation vials with cocktail wash->scint count Quantify radioactivity using a scintillation counter scint->count analyze Analyze data to determine IC50 and Ki values count->analyze

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either a test compound, buffer (for total binding), or a high concentration of a known ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials containing scintillation cocktail.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay for nAChR Modulation using FLIPR

This protocol describes a high-throughput method to assess the functional activity of compounds at nAChRs by measuring changes in intracellular calcium.

Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator of a specific nAChR subtype.

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., CHO or HEK cells).

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6).[9]

  • Agonist (e.g., acetylcholine).

  • Antagonist (e.g., mecamylamine).

  • Test compounds.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorometric Imaging Plate Reader (FLIPR).

Workflow Diagram:

G plate_cells Plate cells in a 96- or 384-well plate and incubate overnight load_dye Load cells with a calcium-sensitive dye (e.g., from FLIPR Calcium 6 Kit) plate_cells->load_dye incubate_dye Incubate for 1-2 hours to allow dye uptake and de-esterification load_dye->incubate_dye prepare_compounds Prepare compound plates with test compounds, agonists, and antagonists run_flipr Place cell and compound plates in FLIPR and initiate the assay incubate_dye->run_flipr prepare_compounds->run_flipr analyze_data Analyze the kinetic fluorescence data to determine compound activity run_flipr->analyze_data

Caption: Workflow for a FLIPR-based calcium influx assay.

Procedure:

  • Plate cells expressing the nAChR of interest in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.[9][10]

  • Add the dye loading buffer to the cells and incubate for 1-2 hours at 37°C.

  • Prepare a compound plate containing serial dilutions of the test compounds, a known agonist, and a known antagonist.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • For agonist mode: Add the test compounds to the cells and monitor for an increase in fluorescence.

  • For antagonist mode: Pre-incubate the cells with the test compounds for a set period, then add a known agonist and monitor for inhibition of the fluorescence signal.

  • Analyze the resulting fluorescence kinetics to determine EC50 values for agonists or IC50 values for antagonists.

Cholinesterase Inhibition Assay (Ellman's Method)

This is a spectrophotometric assay to measure the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Objective: To determine the IC50 value of a test compound for AChE and/or BChE.

Materials:

  • AChE or BChE enzyme.

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (pH 8.0).

  • Test compounds.

  • 96-well plate and a microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 96-well plate, add the enzyme, DTNB, and either the test compound or buffer.

  • Pre-incubate the mixture for a defined period at a controlled temperature.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of piperidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.

Key SAR Principles for Piperidine-3-Carboxylate Derivatives:

G cluster_0 Piperidine-3-Carboxylate Core cluster_1 N-Substituent cluster_2 3-Carboxylate Group cluster_3 5-Methyl Group Core N_Sub Influences: - Target selectivity - Potency - Physicochemical properties N_Sub->Core C3_Sub Key interaction point (e.g., H-bonding, ionic) Ester vs. Acid vs. Amide alters properties C3_Sub->Core C5_Sub Introduces stereocenter - Can enhance binding through  hydrophobic interactions - May introduce steric hindrance C5_Sub->Core

Caption: Key structural features influencing the SAR of piperidine-3-carboxylate derivatives.

  • N-Substituent: The group attached to the piperidine nitrogen is often a primary determinant of target selectivity and potency. Large, lipophilic groups are often employed to interact with hydrophobic pockets in the target protein.

  • 3-Carboxylate Group: The carboxylic acid, ester, or amide at the 3-position is typically a crucial interaction point, often forming hydrogen bonds or ionic interactions with the target. Conversion of the acid to an ester or amide can significantly alter the compound's physicochemical properties, such as cell permeability and metabolic stability.

  • 5-Methyl Group: The introduction of a methyl group at the 5-position creates a chiral center, leading to cis and trans diastereomers which can have different biological activities. This methyl group can:

    • Enhance Potency: By favorably occupying a small hydrophobic pocket within the binding site.

    • Introduce Steric Hindrance: Potentially reducing affinity if the pocket is too small.

    • Influence Conformation: The methyl group can influence the preferred conformation of the piperidine ring, which in turn affects the spatial orientation of the other substituents.

For example, in a series of 3-methyl-4-(N-phenylamido)piperidines acting as opioid analgesics, the cis and trans diastereomers showed significant differences in potency, with the cis isomer being substantially more potent.[11] This highlights the critical role of stereochemistry in the interaction of substituted piperidines with their biological targets.

Conclusion

The pharmacological profiling of methyl 5-methylpiperidine-3-carboxylate derivatives is a promising area of research with the potential to yield novel therapeutic agents for a range of disorders. A systematic approach employing a battery of in vitro assays, including radioligand binding, functional cell-based assays, and enzyme inhibition studies, is essential for a comprehensive understanding of their biological activity. The insights gained from structure-activity relationship studies on the broader class of piperidine-3-carboxylates provide a strong foundation for the rational design of new, potent, and selective modulators of various biological targets. This guide provides the necessary framework and experimental details for researchers to embark on the successful pharmacological characterization of this interesting class of compounds.

References

  • Benchchem. (n.d.). Piperidine-3-carbothioamide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors.
  • Chavideh, S., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE, 15(7), e0235923.
  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(10), 1215-1229.e11.
  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Molecules, 27(20), 7035.
  • Rehman, A. U., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Pharmaceuticals, 15(11), 1365.
  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208.
  • Kovács, L., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Díaz-Gómez, J., et al. (2019). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 10, 142.
  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide.
  • Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide.
  • Andersen, K. B., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725.
  • Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assays for Precoccinelline at Nicotinic Acetylcholine Receptors (nAChRs).
  • Zhang, M., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay and Drug Development Technologies, 10(4), 334-343.
  • Papke, R. L., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 20(7), 887-898.
  • Sophion Bioscience. (n.d.).
  • Krylov, N. A., et al. (2020). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants.
  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348.

Sources

A Senior Application Scientist's Guide to Catalytic Piperidine Ring Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. This six-membered nitrogen-containing heterocycle is a privileged structure, frequently appearing in a vast array of pharmaceuticals and natural products due to its favorable physicochemical properties and ability to interact with biological targets. The efficient and selective synthesis of substituted piperidines is, therefore, a critical endeavor in modern organic chemistry. This guide provides an in-depth comparison of the primary catalytic systems for piperidine ring formation, offering insights into their mechanisms, practical applications, and relative performance, supported by experimental data.

The Enduring Importance of the Piperidine Motif

The prevalence of the piperidine ring in bioactive molecules underscores the need for robust synthetic methodologies. From the analgesic morphine to the antipsychotic haloperidol, the piperidine core imparts crucial structural and conformational properties that govern a molecule's pharmacological activity. The ability to precisely control the stereochemistry and substitution pattern of the piperidine ring is paramount in the quest for novel therapeutics with enhanced efficacy and reduced side effects. This guide will navigate the complex landscape of catalytic methods, empowering you to make informed decisions for your synthetic challenges.

A Comparative Overview of Catalytic Strategies

The synthesis of piperidines has evolved significantly, moving from classical, often harsh methods to more sophisticated and milder catalytic approaches. This guide will focus on three major pillars of modern catalytic piperidine synthesis:

  • Transition-Metal Catalysis: Leveraging the versatile reactivity of metals like palladium, rhodium, and ruthenium, this approach offers powerful methods for ring formation, often through the hydrogenation of pyridine precursors or intramolecular cyclization reactions.

  • Organocatalysis: Employing small organic molecules as catalysts, this field has burgeoned, providing elegant and often highly enantioselective pathways to complex piperidines through mechanisms such as aza-Diels-Alder and Michael addition reactions.

  • Biocatalysis: Harnessing the exquisite selectivity of enzymes, biocatalysis presents a green and highly specific alternative for constructing and functionalizing piperidine rings, often under mild, aqueous conditions.

Transition-Metal Catalysis: The Workhorse of Piperidine Synthesis

Transition-metal catalysis has long been a reliable and powerful tool for the synthesis of piperidines. The catalytic hydrogenation of readily available pyridines is a particularly common and atom-economical approach.[1]

Rhodium-Catalyzed Hydrogenation of Pyridines

Rhodium catalysts are highly effective for the hydrogenation of pyridines to piperidines, often under milder conditions than other systems.[2]

Mechanism of Action: The catalytic cycle for rhodium-catalyzed hydrogenation of pyridines generally involves the coordination of the pyridine to the rhodium center, followed by a series of migratory insertions of hydrogen atoms into the aromatic ring. The use of an appropriate ligand is crucial for achieving high activity and selectivity.

G cluster_0 Rhodium-Catalyzed Pyridine Hydrogenation Pyridine Pyridine step1 Pyridine-Rh Complex Pyridine->step1 Coordination Rh_cat [Rh(COD)Cl]2/Ligand Rh_cat->step1 H2 H2 step2 Rh-Dihydride Complex H2->step2 Oxidative Addition Piperidine Piperidine step1->step2 step3 Intermediate step2->step3 Migratory Insertion step4 Piperidine-Rh Complex step3->step4 Reductive Elimination step4->Rh_cat Catalyst Regeneration step4->Piperidine

Figure 1: Simplified workflow for Rhodium-catalyzed pyridine hydrogenation.

Representative Experimental Protocol: Rhodium-Catalyzed Hydrogenation of a Functionalized Pyridine [2]

This protocol describes the hydrogenation of an amine-functionalized pyridine using a rhodium oxide catalyst under mild conditions.

Materials:

  • Substituted pyridine (e.g., 2-(aminomethyl)pyridine) (0.8 mmol)

  • Rh₂O₃ (1 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (1 mL)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a vial, combine the substituted pyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Add TFE (1 mL) to the vial.

  • Place the vial into a high-pressure reactor and seal the vessel.

  • Purge the reactor with an inert gas (e.g., argon or nitrogen).

  • Pressurize the reactor with hydrogen gas to 5 bar.[1]

  • Stir the reaction mixture at 40°C for 16 hours.[1]

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • The crude product can be analyzed by NMR spectroscopy. If necessary, purify by column chromatography.

Performance Data:

CatalystSubstrateProductYield (%)ConditionsReference
Rh₂O₃2-(aminomethyl)pyridine2-(aminomethyl)piperidine>995 bar H₂, 40°C, 16h, TFE[2]
Rh₂O₃3-(aminomethyl)pyridine3-(aminomethyl)piperidine>995 bar H₂, 40°C, 16h, TFE[2]
Rh₂O₃4-(aminomethyl)pyridine4-(aminomethyl)piperidine>995 bar H₂, 40°C, 16h, TFE[2]
Palladium-Catalyzed Piperidine Synthesis

Palladium catalysts are workhorses in organic synthesis and are also employed in various strategies for piperidine formation, including hydrogenation and cross-coupling reactions.[3][4]

Mechanism of Action: In the context of reductive Heck-type reactions, a Pd(0) catalyst initiates the cycle. Oxidative addition of an aryl or vinyl halide to the Pd(0) species is followed by insertion of an alkene. Subsequent reductive elimination forms the C-C bond and regenerates the active Pd(0) catalyst.

G cluster_1 Palladium-Catalyzed Reductive Heck Reaction Pd0 Pd(0)Ln OA Ar-Pd(II)-X Pd0->OA Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OA Alkene Alkene MI Intermediate Alkene->MI Piperidine Substituted Piperidine OA->MI Alkene Insertion RE Product-Pd(II) Complex MI->RE Reductive Elimination RE->Pd0 Catalyst Regeneration RE->Piperidine

Figure 2: General catalytic cycle for a Palladium-catalyzed reductive Heck reaction.

Representative Experimental Protocol: Palladium-Catalyzed Modular Synthesis of Piperazines (as a related N-heterocycle) [5]

While this protocol is for piperazine synthesis, the principles of palladium-catalyzed cyclization are analogous for piperidine formation from suitable precursors.

Materials:

  • Bis-sulfonamide (e.g., N,N'-ditosyl-1,2-ethanediamine) (1.0 equiv)

  • Bis-electrophile (e.g., 1,2-bis(bromomethyl)benzene) (1.1 equiv)

  • Pd₂(dba)₃ (3 mol %)

  • Xantphos (6 mol %)

  • Cs₂CO₃ (2.5 equiv)

  • Toluene (0.1 M)

Procedure:

  • To an oven-dried flask, add the bis-sulfonamide (1.0 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (3 mol %), and Xantphos (6 mol %).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene, followed by the bis-electrophile (1.1 equiv).

  • Heat the reaction mixture at 100°C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Performance Data:

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
Pd₂(dba)₃/XantphosN,N'-ditosyl-1,2-ethanediamine1,2-bis(bromomethyl)benzene2,3-ditosyl-1,2,3,4-tetrahydroquinoxaline98[5]
Pd₂(dba)₃/XantphosN,N'-ditosyl-1,2-propanediamine1,2-bis(bromomethyl)benzeneMethyl-substituted analog95[5]

Organocatalysis: The Rise of Metal-Free Enantioselective Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of piperidines, avoiding the use of often toxic and expensive transition metals.[6] These reactions are typically mediated by chiral secondary amines, which activate substrates through the formation of enamine or iminium ion intermediates.

Organocatalytic Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a classic method for constructing six-membered nitrogen heterocycles.[7][8] The use of chiral organocatalysts allows for the enantioselective synthesis of highly functionalized piperidines.

Mechanism of Action: A chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral dienamine intermediate. This dienamine then undergoes a [4+2] cycloaddition with an imine (the aza-diene), followed by hydrolysis to release the piperidine product and regenerate the catalyst.

G cluster_2 Organocatalytic Aza-Diels-Alder Reaction Aldehyde α,β-Unsaturated Aldehyde DA_step1 Chiral Dienamine Aldehyde->DA_step1 Catalyst Chiral Secondary Amine Catalyst->DA_step1 Formation of Dienamine Imine Imine DA_step2 Cycloadduct Imine->DA_step2 Piperidine Piperidine Product DA_step1->DA_step2 [4+2] Cycloaddition DA_step3 Iminium Ion DA_step2->DA_step3 Hydrolysis DA_step3->Catalyst Catalyst Regeneration DA_step3->Piperidine

Figure 3: Catalytic cycle of an organocatalytic aza-Diels-Alder reaction.

Representative Experimental Protocol: Organocatalytic Inverse-Electron-Demand Aza-Diels-Alder Reaction [7]

Materials:

  • N-sulfonyl-1-aza-1,3-butadiene (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • Chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether) (20 mol %)

  • Acid co-catalyst (e.g., acetic acid) (20 mol %)

  • Solvent (e.g., toluene)

Procedure:

  • To a solution of the N-sulfonyl-1-aza-1,3-butadiene and the chiral secondary amine catalyst in the solvent, add the acid co-catalyst.

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction at the specified temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Performance Data:

CatalystDieneDienophileYield (%)ee (%)Reference
Chiral secondary amineN-tosyl-1-aza-1,3-butadienePropanal8598[7]
Chiral secondary amineN-tosyl-1-aza-1,3-butadieneBenzaldehyde7895[7]

Biocatalysis: Nature's Approach to Piperidine Synthesis

Biocatalysis offers an environmentally benign and highly selective platform for the synthesis of chiral piperidines.[9][10] Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.

Transaminase-Mediated Aza-Michael Approach

Transaminases are versatile enzymes that can be used to install amine functionalities with high enantioselectivity.[9][10] In a cascade reaction, a transaminase can generate an amine in situ, which then undergoes an intramolecular aza-Michael addition to form the piperidine ring.

Mechanism of Action: The process begins with the transaminase-mediated conversion of a ketone to a chiral amine, using an amine donor. This newly formed amine then undergoes a spontaneous or catalyzed intramolecular aza-Michael addition to an α,β-unsaturated system within the same molecule, leading to the cyclized piperidine product.

G cluster_3 Transaminase-Mediated Aza-Michael Reaction Ketoenone Ketoenone Substrate Bio_step1 Chiral Amino-enone Ketoenone->Bio_step1 Transaminase Transaminase (ω-TA) Transaminase->Bio_step1 Asymmetric Amination Amine_donor Amine Donor Amine_donor->Bio_step1 Piperidine Chiral Piperidine Bio_step2 Cyclization Bio_step1->Bio_step2 Intramolecular Aza-Michael Addition Bio_step2->Piperidine

Figure 4: Workflow for transaminase-mediated piperidine synthesis.

Representative Experimental Protocol: Enantioselective Synthesis of 2,6-Disubstituted Piperidines [9]

Materials:

  • Pro-chiral ketoenone (1.0 equiv)

  • ω-Transaminase (e.g., ATA-036)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • In a reaction vessel, prepare a solution of the ketoenone in the buffer.

  • Add the amine donor and the PLP cofactor.

  • Initiate the reaction by adding the ω-transaminase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, quench by adding a suitable solvent (e.g., ethyl acetate) and perform an extraction.

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Performance Data:

EnzymeSubstrateProductYield (%)ee (%)Reference
ω-TA1-phenyl-1,6-heptadien-3-one(2R,6S)-2-allyl-6-phenylpiperidine85>99[9]

Summary and Outlook

The choice of a catalytic system for piperidine ring formation is a multifaceted decision that depends on factors such as the desired substitution pattern, stereochemistry, substrate availability, and scalability.

Comparative Summary of Catalytic Systems:

Catalytic SystemKey AdvantagesKey LimitationsTypical Reaction Conditions
Transition-Metal Catalysis High efficiency, broad substrate scope, well-established methods.Potential for metal contamination, often requires high pressure/temperature, catalyst cost.Varies widely, can be harsh (high T/P) or mild.
Organocatalysis Metal-free, high enantioselectivity, mild reaction conditions.Can have limited substrate scope, catalyst loading may be higher than transition metals.Typically mild, often at or below room temperature.
Biocatalysis Exceptional selectivity (enantio-, regio-, chemo-), environmentally friendly (aqueous media, mild conditions).Substrate scope can be narrow, enzyme stability and availability can be concerns.Mild, aqueous buffer, near-neutral pH, ambient temperature.

The field of catalytic piperidine synthesis continues to evolve, with new catalysts and methodologies being developed at a rapid pace. The convergence of different catalytic strategies, such as the combination of biocatalysis with transition-metal or organocatalysis, holds immense promise for accessing novel and complex piperidine architectures with unprecedented efficiency and selectivity. As our understanding of catalytic processes deepens, we can expect to see even more powerful and sustainable methods for constructing this vital heterocyclic scaffold, further enabling the discovery and development of new medicines and materials.

References

  • O'Reilly, E. (2022). Transaminase-mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters, 24(1), 74-79. [Link]

  • Valero, G., et al. (2011). Highly Enantioselective Organocatalytic Cascade Reaction for the Synthesis of Piperidines and Oxazolidines. Tetrahedron, 67(46), 8942-8950. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • France, S. P., et al. (2017). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 139(25), 8534-8537. [Link]

  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(21), 8253-8257. [Link]

  • Black, S. V., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Doyle, A. G., & Zrida, J. (2014). The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. Chemical Reviews, 114(16), 8153-8198. [Link]

  • Wolfe, J. P., et al. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 780-783. [Link]

  • Muñiz, K., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1284-1291. [Link]

  • Arnold, F. H., & Dodani, S. C. (2022). Regioselective control of biocatalytic C–H activation and halogenation. bioRxiv. [Link]

  • Turner, N. J., & Green, A. P. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 23(11), 2903. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Xiao, J., et al. (2015). Rhodium catalysed transfer hydrogenation and transamination. University of Liverpool Repository. [Link]

  • Fernández, I., & de la Torre, M. C. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(3), 193. [Link]

  • O'Brien, P., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]

  • Hollmann, F., & Kara, S. (2021). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald Publication Server. [Link]

  • Clayden, J., & Lam, H. W. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(12), 4348-4357. [Link]

  • JoVE. (2022). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. [Link]

  • Chen, J.-R., et al. (2018). Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in an Environmentally Benign Solvent System. Trends in Green Chemistry, 4. [Link]

  • Ghorai, M. K., et al. (2018). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Chemical Communications, 54(76), 10692-10695. [Link]

  • Hong, B.-C., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1784-1787. [Link]

  • Ellman, J., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]

  • Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Kroutil, W., et al. (2019). Transaminase-mediated synthesis of piperidine derivatives from diketones. Catalysis Science & Technology, 9(19), 5348-5352. [Link]

  • Lu, Y., et al. (2010). Enantioselective Henry Reaction Catalyzed by CuII Salt and Bipiperidine. The Journal of Organic Chemistry, 75(10), 3463-3466. [Link]

  • Alabugin, I. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1403. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]

  • Comins, D. L., & Joseph, S. P. (1996). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 61(1), 99-105. [Link]

  • Chen, Y.-K., et al. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron, 61(49), 11631-11638. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Arnold, F. H., & Brustad, E. M. (2022). Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. [Link]

  • Zhou, J., et al. (2011). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 2, 426. [Link]

Sources

A Comparative Guide to the ADME Properties of Methyl 5-methylpiperidine-3-carboxylate HCl and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Imperative of ADME Profiling

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for a drug's success.[1] However, even minor structural modifications to the piperidine scaffold—such as the position of a methyl group or the nature of a substituent on the nitrogen—can dramatically alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these shifts is paramount for drug development professionals to optimize lead compounds and avoid late-stage failures.

This guide provides a comprehensive framework for evaluating and comparing the ADME properties of Methyl 5-methylpiperidine-3-carboxylate hydrochloride against key structural analogs. We will not only present predictive data based on physicochemical properties but also provide detailed, field-proven experimental protocols for in vitro ADME assays. This will empower researchers to generate their own robust, comparative data sets. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.

The Compounds: A Structural Comparison

To understand the impact of subtle structural changes on ADME properties, we will compare our lead compound, this compound, with three key analogs: its positional isomers (2- and 4-substituted) and its N-Boc protected counterpart.

Compound NameStructureKey Differences
Methyl 5-methylpiperidine-3-carboxylate HCl (Lead) COC(=O)C1CC(C)CNC1.Cl5-methyl substitution, ester at the 3-position.
Methyl piperidine-2-carboxylate HCl (Analog 1) COC(=O)C1CCCCN1.ClEster at the 2-position, no methyl group.
Methyl piperidine-4-carboxylate HCl (Analog 2) COC(=O)C1CCNCC1.ClEster at the 4-position, no methyl group.
Methyl N-Boc-5-methylpiperidine-3-carboxylate (Analog 3) COC(=O)C1CC(C)CN(C(=O)OC(C)(C)C)C1N-Boc protecting group, no hydrochloride salt.

Physicochemical Properties: The Foundation of ADME Prediction

Before delving into complex biological assays, a thorough analysis of fundamental physicochemical properties provides critical insights into a compound's likely ADME behavior. The addition of a methyl group, for instance, increases lipophilicity, which can enhance membrane permeability.[3]

PropertyMethyl 5-methylpiperidine-3-carboxylateMethyl piperidine-2-carboxylate[4]Methyl piperidine-4-carboxylate[5]Rationale for ADME Impact
Molecular Weight ( g/mol ) 179.64 (as HCl salt)[6]143.18179.64 (as HCl salt)Lower molecular weight (<500 Da) generally favors better absorption. All compounds are well within this range.
logP (Predicted) ~1.0-1.5~0.3~0.5-1.0A measure of lipophilicity. A logP between 1 and 3 is often optimal for balancing solubility and permeability. The 5-methyl group increases lipophilicity.
pKa (Predicted) ~9.5-10.5 (Piperidine N)~9.0-10.0~10.0-11.0The basicity of the piperidine nitrogen affects ionization state at physiological pH, influencing solubility, permeability, and potential for lysosomal trapping.
Polar Surface Area (Ų) 38.3[6]38.3[4]38.3[5]Affects membrane permeability. Values < 140 Ų are generally associated with good oral bioavailability. All analogs are well below this threshold.

Pillar 1: Absorption - Crossing the Intestinal Barrier

Oral absorption is governed by a compound's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this process.[7][8] Caco-2 cells, derived from a human colon carcinoma, form a polarized monolayer with tight junctions and express key efflux transporters, thus mimicking the intestinal barrier.[8][9]

Expected Permeability Trends
  • Lead Compound vs. Analogs 1 & 2: The increased lipophilicity from the 5-methyl group on our lead compound is predicted to result in slightly higher passive diffusion compared to its non-methylated positional isomers.

  • Analog 3 (N-Boc): The bulky, lipophilic N-Boc group will significantly increase logP, likely leading to the highest passive permeability. However, it also removes the basic nitrogen, which could alter its interaction with transporters.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to measure permeability in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[8]

I. Cell Culture and Seeding

  • Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and determine cell density.

  • Seed the cells onto 96-well Transwell plates at an optimized density.

  • Culture the plates for approximately 21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[9]

II. Monolayer Integrity Check

  • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. A TEER value ≥ 200 Ω·cm² indicates a healthy, intact monolayer.[10]

  • Alternatively, perform a Lucifer Yellow rejection assay; leakage should be <2%.

III. Permeability Assay

  • Prepare dosing solutions of the test compounds (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • For A→B measurement: Add the dosing solution to the apical (top) chamber and drug-free buffer to the basolateral (bottom) chamber.

  • For B→A measurement: Add the dosing solution to the basolateral chamber and drug-free buffer to the apical chamber.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

IV. Analysis

  • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for each direction.

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis Culture Culture Caco-2 Cells (21 days) Integrity Verify Monolayer Integrity (TEER Measurement) Culture->Integrity Dose Dose Apical (A->B) or Basolateral (B->A) Integrity->Dose Incubate Incubate at 37°C (e.g., 2 hours) Dose->Incubate Sample Collect Donor and Receiver Samples Incubate->Sample LCMS Quantify Compound by LC-MS/MS Sample->LCMS Calculate Calculate Papp (A->B, B->A) and Efflux Ratio LCMS->Calculate

Fig 1. Caco-2 Permeability Assay Workflow

Pillar 2: Distribution - Plasma Protein Binding

Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin.[11] Only the unbound (free) fraction of a drug is available to exert its therapeutic effect and be cleared from the body.[12] Therefore, determining the fraction unbound (fu) is critical.

Expected Plasma Protein Binding (PPB) Trends
  • General Trend: Small molecules with basic nitrogens, like our piperidine analogs, generally exhibit low to moderate plasma protein binding.

  • Effect of Lipophilicity: Binding to albumin is often driven by hydrophobic interactions. Therefore, we predict a rank order of binding: Analog 3 (N-Boc) > Lead Compound > Analogs 1 & 2 . The increased lipophilicity should correlate with higher binding.

Experimental Protocol: Equilibrium Dialysis for PPB

Equilibrium dialysis is the gold standard for measuring PPB as it minimizes experimental artifacts.[13] The protocol uses a device with two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins.[3]

I. Apparatus Setup

  • Use a Rapid Equilibrium Dialysis (RED) device or similar apparatus.

  • Prepare the test compounds in plasma (human, rat, etc.) at a specified concentration (e.g., 1-5 µM).[11]

II. Dialysis

  • Add the compound-spiked plasma to one chamber (the donor chamber).

  • Add an equal volume of protein-free buffer (e.g., PBS) to the other chamber (the receiver chamber).

  • Seal the unit and incubate at 37°C in a shaking incubator for a sufficient time to reach equilibrium (typically 4-6 hours).[12]

III. Sampling and Analysis

  • After incubation, carefully collect aliquots from both the plasma and buffer chambers.[11]

  • To avoid analytical artifacts, matrix-match the samples. Add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.

  • Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

IV. Calculation

  • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

PPB_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Dialysis cluster_analysis Phase 3: Analysis Spike Spike Compound into Plasma Load Load Plasma and Buffer into Dialysis Device Spike->Load Incubate Incubate at 37°C (4-6 hours) to Reach Equilibrium Load->Incubate Sample Collect Aliquots from Plasma and Buffer Chambers Incubate->Sample MatrixMatch Matrix-Match Samples and Precipitate Proteins Sample->MatrixMatch LCMS Quantify Compound by LC-MS/MS MatrixMatch->LCMS Calculate Calculate Fraction Unbound (fu) LCMS->Calculate

Fig 2. Plasma Protein Binding Assay Workflow

Pillar 3: Metabolism - The Role of the Liver

Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble forms for excretion. For many piperidine-containing drugs, metabolism is mediated by Cytochrome P450 (CYP) enzymes.[14] Common metabolic pathways include N-dealkylation, ring hydroxylation, and oxidation.[15][16] The metabolic stability of a compound is a key determinant of its half-life and potential for drug-drug interactions (DDI).

Expected Metabolic Stability Trends
  • N-Dealkylation: The secondary amine on the piperidine ring of the lead compound and analogs 1 & 2 is a prime target for CYP-mediated metabolism, particularly by the CYP3A4 isoform.[15]

  • Steric Hindrance: The ester at the 2-position (Analog 1) may offer some steric hindrance to enzymes compared to the 3- or 4-position, potentially increasing its metabolic stability slightly.

  • Blocked Metabolism: Analog 3, with its N-Boc group, has this primary metabolic site blocked. This is expected to make it significantly more stable in liver microsomes. However, the Boc group itself could potentially be metabolized.

  • Ring Hydroxylation: Hydroxylation at the 3- and 4-positions of the piperidine ring is another known metabolic pathway.[16]

Metabolism_Pathway cluster_pathways Potential Metabolic Pathways (CYP450s) Parent Piperidine Scaffold N_Dealk N-Dealkylation (if N-substituted) Parent->N_Dealk Primary Site (e.g., CYP3A4) Hydroxylation Ring Hydroxylation Parent->Hydroxylation Secondary Site Ring_Opening Ring Opening/ Contraction Parent->Ring_Opening Minor Pathway

Fig 3. General Metabolic Pathways for Piperidine Rings
Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[17][18] The output is typically intrinsic clearance (CLint), a measure of the liver's inherent ability to metabolize a drug.

I. Reagent Preparation

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer (pH 7.4).[19]

  • Prepare an NADPH-regenerating system (or NADPH stock solution), which is the necessary cofactor for CYP enzyme activity.[18][20]

II. Incubation

  • Add the test compound to the microsome-containing buffer to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH solution.[20]

  • As a negative control, run a parallel incubation without NADPH to account for non-enzymatic degradation.[18]

  • Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[20]

III. Reaction Quenching and Analysis

  • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[3] This also precipitates the microsomal proteins.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

IV. Data Analysis

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the line gives the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[18]

Pillar 4: Excretion - The Final Step

Excretion is the process of removing the drug and its metabolites from the body, primarily via the kidneys (urine) or liver (bile/feces). The physicochemical properties of the metabolites are key determinants of the excretion route. The metabolic processes described above aim to increase the polarity of the parent compound, facilitating renal clearance. For piperidine itself, metabolites such as 3-hydroxypiperidine and 4-hydroxypiperidine have been identified in urine.[16]

Comparative ADME Summary and Interpretation

This table summarizes the predicted ADME outcomes for our lead compound and its analogs based on the scientific principles and experimental frameworks discussed.

ADME ParameterMethyl 5-methylpiperidine-3-carboxylate HClAnalog 1 (2-ester)Analog 2 (4-ester)Analog 3 (N-Boc)Interpretation for Drug Development
Absorption (Papp A→B) Moderate-HighModerateModerateHighAll are likely well-absorbed. The N-Boc analog's high lipophilicity drives permeability but may also increase non-specific binding.
Efflux Ratio Low (<2)Low (<2)Low (<2)Low (<2)None are predicted to be significant efflux transporter substrates, which is a favorable property.
Distribution (% Bound) Low-ModerateLowLowModerate-HighHigh plasma protein binding (as predicted for Analog 3) reduces the free drug concentration, potentially requiring higher doses.
Metabolism (CLint) HighModerate-HighHighLowThe un-protected nitrogen is a metabolic liability. Analog 3's low clearance suggests a longer half-life, which could be beneficial (less frequent dosing) or detrimental (accumulation).

Conclusion

This guide demonstrates that even subtle changes to the piperidine scaffold can have profound and predictable impacts on a molecule's ADME profile. This compound, with its unprotected nitrogen, is likely to be rapidly metabolized, leading to high clearance. While its positional isomers may show slight differences, the most dramatic shift is seen with the N-Boc protected analog, which is predicted to have higher permeability, higher plasma protein binding, and significantly lower metabolic clearance.

By employing the standardized, robust in vitro protocols detailed here—Caco-2 permeability, equilibrium dialysis, and microsomal stability—drug development researchers can efficiently generate the critical data needed to build structure-activity relationships (SAR) and structure-property relationships (SPR). This systematic approach allows for the rational design of new analogs with optimized ADME properties, ultimately increasing the probability of developing a safe and effective drug.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 Source: PubChem URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

  • Title: Metabolites of piperidine in rat urine Source: PubMed URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC Source: PubMed Central URL: [Link]

  • Title: In Vitro ADME Properties of Some Analogues a Source: ResearchGate URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]

  • Title: In-vitro plasma protein binding Source: protocols.io URL: [Link]

  • Title: Plasma Protein Binding Assay Source: BioIVT URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL: [Link]

  • Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]

  • Title: Plasma Protein Binding Assay Source: Visikol URL: [Link]

  • Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa Source: UNIPI URL: [Link]

  • Title: In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors Source: ResearchGate URL: [Link]

  • Title: Caco2 assay protocol Source: arizona.edu URL: [Link]

  • Title: Methyl pipecolinate | C7H13NO2 Source: PubChem URL: [Link]

  • Title: Plasma Protein Binding Assay Source: Domainex URL: [Link]

  • Title: CYP Inhibition Assays Source: Eurofins Discovery URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]

  • Title: 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 Source: PubChem URL: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of Methylpiperidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—is paramount. The differentiation between cis and trans isomers is not merely an academic exercise; it is a critical determinant of a molecule's pharmacological activity, dictating how it interacts with biological targets.[1] Methylpiperidine carboxylates are a prevalent structural motif in many pharmaceuticals, and the ability to unequivocally assign the relative stereochemistry of substituents on the piperidine ring is essential for structure-activity relationship (SAR) studies and quality control.

This guide provides an in-depth comparison of cis and trans isomers of methylpiperidine carboxylates using fundamental spectroscopic techniques. We will delve into the causality behind the observed spectral differences in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) Spectroscopy, grounded in established physical organic principles.

The Foundation: Conformational Analysis of the Piperidine Ring

The piperidine ring typically adopts a stable chair conformation to minimize torsional and steric strain. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The key to spectroscopic differentiation lies in how the properties of a nucleus or a bond are altered by its axial or equatorial orientation. The relative stability of cis and trans isomers is determined by the energetic preference for bulky groups to occupy the more spacious equatorial position.[2]

For this guide, we will use the isomers of a representative 4-methylpiperidine-2-carboxylate as our model system to discuss the expected spectroscopic features.

¹H NMR Spectroscopy: A Powerful Tool for Stereochemical Assignment

Proton NMR is the most definitive and widely used method for assigning the stereochemistry of substituted piperidines. The key parameters are the chemical shift (δ) and the vicinal coupling constants (³JHH).[3]

The Decisive Role of Coupling Constants (J-Values)

The magnitude of the coupling constant between two protons on adjacent carbons (a ³J coupling) is described by the Karplus relationship, which correlates ³JHH to the dihedral angle between the two C-H bonds.[3]

  • Large Coupling (³J ≈ 8-13 Hz): This is characteristic of an axial-axial (a-a) interaction, where the dihedral angle is ~180°.

  • Small Coupling (³J ≈ 2-5 Hz): This indicates an axial-equatorial (a-e) or equatorial-equatorial (e-e) interaction, with dihedral angles of ~60°.

This principle is the cornerstone of our analysis. By examining the splitting pattern of the proton at the C2 position (H2), which is attached to the carbon bearing the methyl carboxylate group, we can deduce its orientation and, by extension, the isomer's identity.

dot graph TD { subgraph Cis Isomer (e.g., 2,4-cis) direction LR A[H2 (axial)] -- "³J(H2a, H3a) ≈ 10-12 Hz (Large)" --> B(Axial H3); A -- "³J(H2a, H3e) ≈ 3-4 Hz (Small)" --> C(Equatorial H3); D(Result) --> E("Multiplet is adoublet of doublets (dd)or quartet with onelarge coupling constant"); end subgraph Trans Isomer (e.g., 2,4-trans) direction LR F[H2 (equatorial)] -- "³J(H2e, H3a) ≈ 3-4 Hz (Small)" --> G(Axial H3); F -- "³J(H2e, H3e) ≈ 2-3 Hz (Small)" --> H(Equatorial H3); I(Result) --> J("Multiplet is abroad singlet or anarrow multiplet with onlysmall coupling constants"); end style A fill:#4285F4,fontcolor:#FFFFFF style F fill:#EA4335,fontcolor:#FFFFFF } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } Figure 1. Logical workflow for differentiating cis and trans isomers using H2 coupling constants.

Chemical Shift (δ) Considerations

The chemical environment also influences the proton's resonance frequency.

  • Axial Protons: Tend to be more shielded (resonate at a lower ppm, or upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the surrounding C-C bonds in the ring.

  • Equatorial Protons: Are generally deshielded (resonate at a higher ppm, or downfield).

Table 1: Comparative ¹H NMR Data for a Representative 4-Methylpiperidine-2-carboxylate

Protoncis-Isomer (e.g., 2e,4e)trans-Isomer (e.g., 2a,4e)Rationale for Difference
H2 (Proton at C2)~3.0 ppm (dd, J ≈ 11.5, 4.0 Hz)[4]~3.5 ppm (d, J ≈ 3.5 Hz)[4]In the cis isomer, H2 is axial, showing large a-a coupling. In the trans isomer, H2 is equatorial, showing only small a-e/e-e couplings and is deshielded.
-OCH₃ (Ester Methyl)~3.71 s~3.72 sThe chemical shift of the ester methyl group is generally less sensitive to the cis/trans isomerization of the ring substituents.
C4-CH₃ (Ring Methyl)~0.93 d~0.87 dThe orientation of the methyl group (axial vs. equatorial) slightly alters its electronic environment, leading to minor shift differences.

Note: Specific ppm and J-values are illustrative and can vary based on the solvent, N-substituent, and exact compound structure. The key diagnostic is the magnitude of the J-coupling for H2.[4][5]

¹³C NMR Spectroscopy: The Gamma-Gauche Effect

While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data. The primary diagnostic tool in the ¹³C NMR spectrum is the γ-gauche effect .[6]

This well-documented effect states that a carbon nucleus experiences steric compression from a substituent in a γ (three bonds away) and gauche (dihedral angle of ~60°) position. This steric interaction causes a shielding effect, shifting the carbon's resonance upfield (to a lower ppm value) by approximately 2-5 ppm.[7][8]

In a piperidine ring, an axial substituent has a gauche relationship with the carbons at the γ-position (C3 and C5 relative to a C1 substituent, for example). An equatorial substituent is anti to these carbons and does not cause this shielding.

dot graph TD { subgraph Isomer Analysis via γ-Gauche Effect A["Substituent at C2 is Axial"] --> B{"Gauche interaction withring carbons C4 and C6"}; B --> C["Steric compression leads toshielding"]; C --> D["C4 and C6 signals are shiftedupfield (lower ppm)"];

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } Figure 2. Application of the γ-gauche effect in ¹³C NMR for isomer identification.

Table 2: Comparative ¹³C NMR Data for a Representative 4-Methylpiperidine-2-carboxylate

Carboncis-Isomer (e.g., 2e,4e)trans-Isomer (e.g., 2a,4e)Rationale for Difference
C2 ~58 ppm~54 ppmThe carbon bearing an axial substituent is often slightly shielded compared to its equatorial counterpart.
C4 ~33 ppm~29 ppmIn the trans isomer, the axial C2-ester group is γ-gauche to C4, causing a significant upfield shift of the C4 signal.[6]
C6 ~51 ppm~47 ppmSimilarly, the axial C2-ester group in the trans isomer is γ-gauche to C6, causing a shielding effect and an upfield shift.
-COOCH₃ (Carbonyl)~175 ppm~174 ppmThe carbonyl carbon is generally less affected by ring stereochemistry.

Note: Chemical shifts are illustrative. The key diagnostic is the relative upfield shift of the γ-carbons in the isomer with an axial substituent.[9]

Infrared (IR) Spectroscopy: A Complementary Fingerprint

While NMR is the primary tool for stereochemical elucidation, IR spectroscopy can provide supporting evidence. Diastereomers, such as cis and trans isomers, are distinct compounds with different physical properties and, therefore, will have non-identical IR spectra.[10][11]

The differences are most pronounced in the complex fingerprint region (below 1500 cm⁻¹) . This region arises from complex bending and stretching vibrations of the molecule's carbon skeleton. The different symmetries and steric environments of the cis and trans isomers lead to unique patterns of absorption bands.[12] While assigning every peak in this region is impractical, a simple overlay of the two spectra can confirm that they are indeed different compounds.

Key functional group frequencies, such as the C=O stretch of the ester (~1730-1750 cm⁻¹) and the C-N stretch (~1100-1250 cm⁻¹), are typically present in both isomers but may show subtle shifts of a few wavenumbers due to the different conformational environments.[13]

Experimental Workflow and Protocols

A self-validating system for isomer identification involves a logical flow of experimentation and data analysis.

G

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Using a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.[14]

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.[15]

    • Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[14]

Protocol 2: FT-IR Sample Preparation and Acquisition
  • For Liquid/Oil Samples: Place a single drop of the neat liquid between two salt (NaCl or KBr) plates. Assemble the plates in the spectrometer's sample holder.

  • For Solid Samples (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine powder, then press into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample holder in the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Conclusion

The unambiguous differentiation of cis and trans isomers of methylpiperidine carboxylates is reliably achieved through a combined spectroscopic approach, with NMR serving as the definitive technique. In ¹H NMR, the magnitude of the vicinal coupling constant (³JHH) for the proton at C2 provides a direct measure of its axial or equatorial orientation, allowing for a confident stereochemical assignment. This is powerfully corroborated by ¹³C NMR, where the presence or absence of upfield shifts due to the γ-gauche effect provides a secondary, independent confirmation of the substituent's orientation. While less specific, FT-IR spectroscopy serves as a valuable tool to confirm that the two isomers are indeed distinct chemical entities by comparing their unique fingerprint regions. By applying the principles and protocols outlined in this guide, researchers can confidently elucidate the stereochemistry of these important molecular scaffolds.

References

  • Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235-2246. [Link]

  • Chen, C. Y., Hart, B. P., & Kozlowski, M. C. (2011). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic letters, 13(5), 1154-1157. [Link]

  • Bull, J. A., Croft, G. J., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Synthesis of substituted piperidines. Organic & Biomolecular Chemistry, 14(46), 10792-10829. [Link]

  • Beierbeck, H., & Saunders, J. K. (1976). A reinterpretation of beta, gamma, and delta substituent effects on 13C chemical shifts. Canadian Journal of Chemistry, 54(18), 2985-2993. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. [Link]

  • Scribd. (n.d.). Analysis of diastereomers by ir spectroscopy. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

  • Natrajan, A. (2015). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 10(9), 1337-1342. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(39), 13861-13866. [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved January 19, 2026, from [Link]

  • Scott, D. W., & McCullough, J. P. (1969). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Physical Chemistry, 73(5), 1330-1335. [Link]

  • Jeyaraman, R., & Ravindran, T. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 567-576. [Link]

  • Gadek, T. R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9245-9245. [Link]

  • Rydzik, A. M., Kochan, G., Schofield, C. J., & Leung, I. K. H. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]

  • ResearchGate. (n.d.). Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 4. 1 H-NMR spectra of ligand L1(cis), L1(trans) and complex I. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Retrieved January 19, 2026, from [Link]

  • Cutler, R. A., Martini, C. M., & Nachod, F. C. (1954). A note on the infrared spectra of diastereoisomers. Journal of the American Pharmaceutical Association, 43(11), 697-699. [Link]

  • RSC Medicinal Chemistry. (2022). 5. [Link]

  • Gorenstein, D. G. (1977). A generalized gauche NMR effect in carbon-13, fluorine-19, and phosphorus-31 chemical shifts and directly bonded coupling constants. Torsional angle and bond angle effects. Journal of the American Chemical Society, 99(7), 2254-2257. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 19, 2026, from [Link]

  • Cammers, A., Steelman, A. J., & Odom, S. (2019). Isomers and Molecular Constitution. University of Kentucky. [Link]

Sources

A Researcher's Guide to Unlocking Binding Secrets: Computational Approaches for Methyl 5-methylpiperidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1] Among the vast family of piperidine-containing molecules, Methyl 5-methylpiperidine-3-carboxylate and its derivatives represent a promising, yet underexplored, chemical space. Understanding how these molecules interact with their biological targets at an atomic level is paramount for rational drug design and lead optimization. This guide provides an in-depth exploration of computational strategies to elucidate the binding modes of Methyl 5-methylpiperidine-3-carboxylate derivatives, offering a comparative analysis of key methodologies and practical, field-proven insights for researchers, scientists, and drug development professionals.

The In Silico Toolkit: A Multi-faceted Approach to Binding Mode Prediction

A robust computational investigation into ligand-receptor interactions is not a monolithic process but rather a multi-step workflow. This typically involves an initial prediction of the binding pose through molecular docking, followed by a more rigorous evaluation of the stability and dynamics of the complex using molecular dynamics (MD) simulations.[1] For a deeper understanding of the underlying energetics and electronic properties, quantum mechanics (QM) calculations can also be employed.

Pillar 1: Molecular Docking - Predicting the Handshake

Molecular docking serves as the first-line computational tool to predict the preferred orientation of a ligand when it binds to a receptor's active site.[1] This technique is instrumental in virtual screening campaigns to identify potential hits from large compound libraries and to generate initial hypotheses about binding interactions.

Algorithm Type Strengths Limitations Recommended Application
Rigid Receptor Docking (e.g., early versions of AutoDock) Fast, suitable for high-throughput virtual screening.Does not account for protein flexibility, which can lead to inaccurate predictions if conformational changes are significant upon ligand binding.Initial screening of large libraries where speed is critical.
Flexible Ligand/Rigid Receptor Docking (e.g., Glide, GOLD) Accounts for ligand flexibility, providing more realistic binding poses.Still treats the receptor as rigid, which may not capture induced-fit effects.Lead optimization and focused library screening.
Flexible Receptor Docking (e.g., Induced Fit Docking in Schrödinger Suite) Models both ligand and receptor flexibility, offering a more accurate representation of the binding event.Computationally expensive, not suitable for very large-scale screening.Detailed analysis of top-ranking hits and understanding induced-fit mechanisms.

This protocol outlines a standardized workflow for performing molecular docking of a Methyl 5-methylpiperidine-3-carboxylate derivative against a target protein.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT format.

  • Preparation of the Ligand:

    • Generate the 3D structure of the Methyl 5-methylpiperidine-3-carboxylate derivative using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds and assign partial charges.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the receptor. The dimensions and center of the grid box are crucial parameters that can significantly influence the docking results.

  • Running the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor and ligand files, as well as the grid box parameters, as input.

    • The program will generate a set of predicted binding poses, ranked by their binding affinity scores.

  • Analysis of Results:

    • Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor for the top-ranking poses.

Workflow for Molecular Docking

PDB Obtain Receptor Structure (PDB) Receptor_Prep Prepare Receptor (Add Hydrogens, Charges) PDB->Receptor_Prep Ligand_Build Build & Optimize Ligand Structure Ligand_Prep Prepare Ligand (Define Rotatable Bonds, Charges) Ligand_Build->Ligand_Prep Grid Define Grid Box (Search Space) Receptor_Prep->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analysis Analyze Docked Poses & Interactions Docking->Analysis

Caption: A generalized workflow for performing molecular docking studies.

Pillar 2: Molecular Dynamics Simulations - Capturing the Dance

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[1][2] This method is invaluable for assessing the stability of the predicted binding mode, characterizing the flexibility of the ligand and receptor, and identifying key long-range interactions that may not be apparent from docking alone.

Simulation Type Strengths Limitations Recommended Application
Conventional MD Provides a detailed trajectory of atomic motions, allowing for the analysis of stability, flexibility, and interactions.Can be computationally expensive, and sampling of large conformational changes may be limited by the simulation timescale.Assessing the stability of docked poses, detailed analysis of ligand-receptor interactions.
Enhanced Sampling MD (e.g., Metadynamics, Umbrella Sampling) Can overcome energy barriers to explore a wider range of conformational space, enabling the calculation of binding free energies.More complex to set up and analyze than conventional MD.Calculating the relative binding affinities of different derivatives, studying binding and unbinding pathways.

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex with a Methyl 5-methylpiperidine-3-carboxylate derivative.

  • System Preparation:

    • Prepare the topology files for the protein and the ligand using a force field (e.g., AMBER, CHARMM). Ligand parameterization can be performed using tools like Antechamber or CGenFF.

    • Place the protein-ligand complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the volume constant.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining a constant temperature.

  • Production MD:

    • Run the production MD simulation for the desired length of time (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond occupancy, and binding free energies (using methods like MM/PBSA or MM/GBSA).

Workflow for Molecular Dynamics Simulation

System_Prep Prepare System (Force Field, Solvation, Ions) Minimization Energy Minimization System_Prep->Minimization NVT NVT Equilibration (Temperature) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Simulation NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: A standard workflow for conducting molecular dynamics simulations.

Structure-Activity Relationship (SAR) and QSAR: From Data to Design

The ultimate goal of computational studies is to guide the design of more potent and selective molecules. Structure-Activity Relationship (SAR) studies, which correlate changes in molecular structure with biological activity, are fundamental to this process.[3] When sufficient quantitative data is available, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of novel compounds.[4]

For Methyl 5-methylpiperidine-3-carboxylate derivatives, a systematic exploration of substitutions at the piperidine ring and modifications of the carboxylate group can provide valuable SAR insights. For instance, altering the stereochemistry at the 3- and 5-positions can have a profound impact on the binding affinity and selectivity.

Data Presentation: A Comparative Look at Hypothetical Derivatives

To illustrate the potential outcomes of a computational study, the following table presents hypothetical data for a series of Methyl 5-methylpiperidine-3-carboxylate derivatives targeting a hypothetical kinase.

Derivative Modification Docking Score (kcal/mol) Predicted Binding Affinity (Ki, nM) Key Interacting Residues
Parent --8.5150Asp145, Lys72
Derivative 1 5-ethyl-9.275Asp145, Lys72, Leu130 (hydrophobic)
Derivative 2 3-amide-7.8300Asp145
Derivative 3 N-benzyl-9.825Asp145, Lys72, Phe146 (π-π stacking)

This type of data allows for a direct comparison of the effects of different chemical modifications on the predicted binding properties, thereby guiding the next round of synthesis and testing.

Conclusion: An Integrated Computational Strategy

The elucidation of the binding modes of Methyl 5-methylpiperidine-3-carboxylate derivatives is a challenging yet crucial task in the pursuit of novel therapeutics. A judicious and integrated computational strategy, combining the predictive power of molecular docking with the dynamic insights of molecular dynamics simulations, provides a powerful framework for understanding ligand-receptor interactions. By systematically applying these methods and carefully analyzing the resulting data, researchers can accelerate the design-synthesize-test cycle and ultimately increase the probability of success in their drug discovery endeavors. The principles and protocols outlined in this guide, while general, provide a robust starting point for any computational investigation into this promising class of molecules.

References

  • BenchChem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
  • PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]

  • CoLab. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • PubMed Central. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Taylor & Francis Online. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • ResearchGate. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. [Link]

  • Allied Academies. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships. [Link]

  • bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

  • PubMed Central. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. [Link]

  • PubMed Central. (2016). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]

  • PubMed. (2000). Computer-aided drug design: a free energy perturbation study on the binding of methyl-substituted pterins and N5-deazapterins to dihydrofolate reductase. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 5-methylpiperidine-3-carboxylate hydrochloride, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is a piperidine derivative. While specific data for this compound is limited, piperidines as a class can be skin and eye irritants, and may be harmful if swallowed or inhaled.[1][2][3][4] The hydrochloride salt form suggests it is an acidic compound.

Key Hazard Considerations:

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[1][3][4]

  • Toxicity: May be harmful if ingested or inhaled.[2][5]

  • Reactivity: As a hydrochloride salt, it can react with bases. It is also crucial to avoid mixing with incompatible materials like strong oxidizing agents.[5][6]

A comprehensive review of the Safety Data Sheet (SDS) for the specific product in use is mandatory before handling or disposal.[7]

Personnel Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling any chemical waste. For this compound, the following should be considered the minimum requirement:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8][9]Protects against accidental splashes that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[1]
Body Protection A laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust or aerosol generation.[4][9]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[3][4]

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is to adhere to all federal, state, and local regulations.[11][12] The following protocol provides a general framework for the safe disposal of this compound.

Step 1: Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing this compound.[7] The label should include the words "Hazardous Waste," the full chemical name, and the date accumulation started.[13]

  • Material Compatibility: The container must be made of a material compatible with the chemical waste. For acidic compounds like this hydrochloride salt, glass or high-density polyethylene (HDPE) containers are generally suitable.[7] Avoid metal containers, as acids can cause corrosion.[6][7]

  • No Mixing: Never mix this waste with other chemical waste streams, especially bases or strong oxidizing agents, to prevent violent reactions.[6]

  • Secure Closure: Ensure the container has a tight-fitting lid and is kept closed except when adding waste.[6][14]

Step 2: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[6][14]

  • Secondary Containment: The SAA should have secondary containment, such as a spill tray, to capture any potential leaks.[7][13]

  • Storage Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA (typically 55 gallons, but may be less for certain acutely toxic wastes).[14]

Step 3: Arranging for Professional Disposal
  • Licensed Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1][15][16]

  • Incineration: A common and effective method for the disposal of organic chemical waste is incineration in a permitted hazardous waste incinerator, often equipped with afterburners and scrubbers to treat harmful combustion byproducts.[10][15]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with regulatory requirements.

The decision-making process for the disposal of this compound can be visualized as follows:

Disposal_Workflow start Start: Waste Generation assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe segregate_waste Segregate Waste into a Labeled, Compatible Container select_ppe->segregate_waste store_waste Store in a Designated Satellite Accumulation Area segregate_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal transport_disposal Arrange for Transport and Final Disposal contact_disposal->transport_disposal end_process End: Disposal Complete transport_disposal->end_process

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2][5] Do not use combustible materials.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Minimization: A Proactive Approach

An integral part of responsible chemical management is minimizing waste generation at the source.[14] Consider the following strategies:

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments.[14]

  • Scale Reduction: Where possible, reduce the scale of your experiments to decrease the volume of waste produced.[14]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid ordering duplicates and to identify expired or unused chemicals that need to be disposed of.[7]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (2023, October 23).
  • Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine - Benchchem. (n.d.).
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide - Benchchem. (n.d.).
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 18).
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • Hazardous Waste | US EPA. (n.d.).
  • Angene Chemical - Safety Data Sheet. (2026, January 9).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27).
  • Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem. (n.d.).
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.).
  • 4 - SAFETY DATA SHEET. (2015, February 2).
  • FM64058 - Safety Data Sheet. (2022, April 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Methyl N-Boc-piperidine-3-carboxylate SDS, 148763-41-1 Safety Data Sheets - ECHEMI. (n.d.).

Sources

Mastering the Safe Handling of Methyl 5-methylpiperidine-3-carboxylate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 5-methylpiperidine-3-carboxylate hydrochloride (CAS No: 89895-55-6), a key building block in novel synthetic pathways. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications necessitate a rigorous approach to personal protection and handling to mitigate risks of acute toxicity, and dermal, ocular, and respiratory exposure. The hydrochloride salt form can also contribute to its irritant properties.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in its specific hazard profile.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against accidental splashes that can cause serious eye irritation.[1][2] A face shield offers additional protection for the entire face.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to irritation.[1] Gloves must be inspected before each use and proper removal technique is essential to avoid cross-contamination.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible, to prevent respiratory tract irritation.[1]

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for maintaining a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of handling this compound in a research setting.

cluster_0 Receiving and Storage cluster_1 Handling and Experimentation cluster_2 Spill and Emergency Response Receiving Receiving: Inspect container integrity. Verify label information. Storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Segregate from incompatible materials. Receiving->Storage Upon receipt Preparation Preparation: Work within a certified chemical fume hood. Don appropriate PPE. Storage->Preparation For use Weighing Weighing: Use a dedicated spatula and weigh boat. Minimize dust generation. Preparation->Weighing Dissolution Dissolution: Add solid to solvent slowly. Avoid splashing. Weighing->Dissolution Reaction Reaction: Conduct reaction in appropriate glassware. Maintain temperature control. Dissolution->Reaction cluster_2 cluster_2 Spill Small Spill: Absorb with inert material. Collect in a sealed container for disposal. Emergency Large Spill/Exposure: Evacuate the area. Follow institutional emergency procedures. Seek immediate medical attention.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the label correctly identifies the contents as this compound and that the CAS number (89895-55-6) is present.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat.[3]

    • Ensure the container is tightly sealed to prevent absorption of moisture and contamination.

    • Store separately from strong oxidizing agents, acids, and bases to avoid incompatible reactions.

  • Preparation for Use:

    • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Use a clean, dedicated spatula for transferring the solid.

    • To minimize dust formation, avoid rapid movements and handle the powder gently.

    • Weigh the desired amount in a disposable weigh boat or directly into the reaction vessel within the fume hood.

  • In Case of a Spill:

    • Small spills: For minor powder spills, carefully sweep up the material, avoiding dust generation, and place it in a clearly labeled, sealed container for waste disposal. Wipe the area with a damp cloth.

    • Large spills: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered contaminated. Place these items in a sealed, labeled hazardous waste container for disposal.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Angene Chemical. (2026, January 9). Safety Data Sheet: Methyl piperidine-4-carboxylate hydrochloride. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-methylpiperidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.